tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[5-(2-hydroxyethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-5-4-9(6-7-15)8-13-10/h4-5,8,15H,6-7H2,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUQUBLIBCOMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856288 | |
| Record name | tert-Butyl [5-(2-hydroxyethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260897-34-4 | |
| Record name | Carbamic acid, N-[5-(2-hydroxyethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260897-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [5-(2-hydroxyethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
CAS Number: 1260897-34-4
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate, a key building block in contemporary drug discovery and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, significant applications, and essential safety protocols, grounding all information in established scientific principles and validated methodologies.
Introduction: A Versatile Pyridine Scaffold
This compound is a substituted pyridine derivative featuring a carbamate protecting group and a hydroxyethyl functional group. This unique combination of functionalities makes it a highly versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The pyridine ring is a common motif in pharmaceuticals, and the strategic placement of the Boc-protected amine and the reactive hydroxyl group allows for sequential and site-selective modifications, a crucial aspect in the construction of targeted drug candidates. The tert-butyloxycarbonyl (Boc) group provides a stable yet readily cleavable protection for the amine, enabling a wide range of chemical transformations to be performed on other parts of the molecule without unintended side reactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1260897-34-4 | [1] |
| Molecular Formula | C₁₂H₁₈N₂O₃ | [1] |
| Molecular Weight | 238.28 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI | InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-5-4-9(6-7-15)8-13-10/h4-5,8,15H,6-7H2,1-3H3,(H,13,14,16) | [1] |
| InChI Key | VDUQUBLIBCOMOK-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves a two-step process: the formation of the precursor 2-amino-5-(2-hydroxyethyl)pyridine, followed by the protection of the amino group with a Boc moiety.
Synthesis of the Precursor: 2-Amino-5-(2-hydroxyethyl)pyridine
The synthesis of the precursor can be achieved through various routes. One common method involves the reduction of a corresponding nitro compound.
Boc Protection of 2-Amino-5-(2-hydroxyethyl)pyridine: A Step-by-Step Protocol
The introduction of the Boc protecting group is a critical step that leverages the nucleophilicity of the amino group on the pyridine ring. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient method for this transformation.
Experimental Protocol:
-
Dissolution: Dissolve 2-amino-5-(2-hydroxyethyl)pyridine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1.5 equivalents), to the solution to act as a proton scavenger.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 equivalents) to the stirred solution at room temperature. The reaction is often exothermic, and slow addition helps to control the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired this compound.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents like CH₂Cl₂ or THF are chosen because they do not participate in the reaction and readily dissolve the reactants.
-
Base: Triethylamine is used to neutralize the acidic byproduct of the reaction, driving the equilibrium towards product formation.
-
(Boc)₂O: This reagent is preferred due to its high reactivity with amines and the clean byproducts (tert-butanol and carbon dioxide) it generates.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The carbamate functional group is a prevalent feature in many approved therapeutic agents due to its chemical stability and ability to act as a bioisostere for amide bonds. This enhances metabolic stability and cell membrane permeability. This compound serves as a valuable intermediate in the synthesis of a wide array of biologically active compounds.
Key Application Areas:
-
Kinase Inhibitors: The pyridine scaffold is a common core in many kinase inhibitors. The hydroxyethyl group can be further functionalized to introduce moieties that interact with the ATP-binding site of kinases.
-
G-Protein Coupled Receptor (GPCR) Modulators: The versatile substitution pattern of the pyridine ring allows for the synthesis of ligands that can selectively target various GPCRs.
-
Antiviral and Antibacterial Agents: The incorporation of the pyridine nucleus is a known strategy in the development of antimicrobial agents.
The presence of the Boc-protected amine allows for the selective deprotection and subsequent elaboration of this position, enabling the construction of diverse chemical libraries for high-throughput screening.
Caption: Role as a key intermediate in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on the safety data for structurally related carbamate compounds.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and long pants should be worn.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Rinse mouth with water and seek medical advice.
Conclusion
This compound is a strategically designed chemical intermediate with significant utility in the field of medicinal chemistry. Its defined structure, coupled with the orthogonal reactivity of its functional groups, provides a reliable platform for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, properties, and handling is paramount for its effective and safe utilization in the pursuit of novel therapeutic agents.
References
-
Ronga, L., et al. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1531. [Link]
- Supporting Information for publications detailing similar chemical transformations.
-
SpectraBase. tert-Butyl carbamate. [Link]
-
PubChemLite. Tert-butyl n-[5-(2-hydroxyethoxy)pyridin-2-yl]carbamate. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
National Institute of Standards and Technology. tert-Butyl carbamate. [Link]
-
PubChem. tert-Butyl (5-fluoropyridin-2-yl)carbamate. [Link]
-
Pharmaffiliates. tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. [Link]
-
ChemBK. tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate. [Link]
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
Sources
An In-depth Technical Guide to tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, pyridine scaffolds functionalized with protected amines and reactive hydroxyl groups represent a critical class of intermediates. This guide provides a comprehensive technical overview of one such valuable molecule: tert-butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate. As a Senior Application Scientist, the following sections are designed to deliver not just procedural steps, but also the underlying scientific rationale, ensuring that researchers can confidently synthesize, characterize, and strategically implement this compound in their research and development endeavors.
Compound Profile and Physicochemical Properties
This compound is a strategically designed molecule featuring a pyridine core. The amine at the 2-position is protected with a tert-butoxycarbonyl (Boc) group, a widely utilized protecting group in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions. The 5-position is functionalized with a 2-hydroxyethyl group, offering a primary alcohol as a handle for further chemical transformations.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈N₂O₃ | [1] |
| Molecular Weight | 238.28 g/mol | [1] |
| CAS Number | 1260897-34-4 | [1] |
| Appearance | Solid | [1] |
| InChI Key | VDUQUBLIBCOMOK-UHFFFAOYSA-N | [1] |
Synthesis and Purification: A Validated Approach
The synthesis of this compound is predicated on the selective protection of the amino group of the corresponding aminopyridine precursor. The Boc protecting group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O), a standard and highly efficient method for this transformation.
Proposed Synthetic Pathway
The logical synthetic route commences with the commercially available 2-(6-aminopyridin-3-yl)ethanol. The nucleophilic amino group readily attacks the electrophilic carbonyl carbon of Boc₂O. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to neutralize the acidic byproduct, tert-butoxycarboxylic acid, and drive the reaction to completion.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol
This protocol is based on established methods for the Boc-protection of amino-pyridines.[2]
Materials:
-
2-(6-aminopyridin-3-yl)ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(6-aminopyridin-3-yl)ethanol (1.0 eq.) in anhydrous DCM or THF.
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Protocol
The crude product is typically purified by flash column chromatography on silica gel.
System:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes is commonly effective. The exact ratio should be determined by TLC analysis of the crude product.
Procedure:
-
Column Packing: Prepare a silica gel column using the desired mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the sample onto the column.
-
Elution: Elute the column with the hexanes/ethyl acetate mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxyethyl group, the protons of the tert-butyl group, and the NH proton of the carbamate. Based on analogous structures, the tert-butyl group will appear as a singlet at approximately 1.5 ppm.[3] The aromatic protons will exhibit characteristic splitting patterns in the aromatic region (typically 7-8.5 ppm). The methylene protons adjacent to the hydroxyl group and the pyridine ring will likely appear as triplets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the Boc group (around 150-155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), and the carbons of the pyridine ring and the hydroxyethyl side chain.[3]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 239.14.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid or formic acid) is a common method for analyzing such molecules.[4]
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature allows for sequential or orthogonal chemical modifications.
Role as a Synthetic Intermediate
The Boc-protected amine allows for reactions to be carried out on the hydroxyl group without interference. Subsequently, the Boc group can be removed under mild acidic conditions to reveal the free amine, which can then undergo further reactions such as amide bond formation, alkylation, or arylation. This strategic protection and deprotection sequence is a cornerstone of modern multi-step organic synthesis.
Precursor to Biologically Active Molecules
While direct therapeutic applications of this specific compound are not documented, its structural motif is present in a variety of biologically active molecules. For instance, substituted 2-aminopyridines are known to be key pharmacophores in a range of therapeutic agents. The 2-hydroxyethyl side chain can be further oxidized or functionalized to introduce other important chemical moieties. The use of similar carbamate-protected pyridine intermediates in the synthesis of drugs like the anticoagulant Edoxaban highlights the importance of this class of compounds.[4]
Conclusion
This compound is a versatile and valuable intermediate for researchers in organic synthesis and drug discovery. Its synthesis from readily available starting materials is straightforward, and its purification can be achieved using standard laboratory techniques. The presence of a stable, yet easily removable, protecting group on the amine, combined with a reactive primary alcohol, provides a powerful platform for the construction of more complex and potentially biologically active molecules. This guide provides the necessary technical information and scientific rationale to empower researchers to effectively utilize this important chemical building block in their work.
References
-
Ronga, L., Pinaud, N., Rimbault, C., Marchivie, M., & Guillon, J. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1531–o1532. [Link]
-
Loos, M., & Lemaire, M. (n.d.). Supporting Information for A convenient solvent- and catalyst-free N-Boc protection of amines. [Link]
-
Supporting Information for Chapter 3. (n.d.). Simon Fraser University Summit. [Link]
- European Patent Office. (2021). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
PubChemLite. (n.d.). Tert-butyl n-[5-(2-hydroxyethoxy)pyridin-2-yl]carbamate. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
-
Sarex. (n.d.). Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates. Retrieved January 16, 2026, from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl (5-fluoropyridin-2-yl)carbamate. Retrieved January 16, 2026, from [Link]
Sources
An In-depth Technical Guide to tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Among the vast arsenal of chemical building blocks, tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate has emerged as a key intermediate, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, combining a Boc-protected aminopyridine with a reactive hydroxyl group, offer a versatile scaffold for the construction of complex molecules, most notably as a linker component in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its applications, serving as an essential resource for researchers in the field.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. A comprehensive summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈N₂O₃ | |
| Molecular Weight | 238.28 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 105-108 °C | |
| Boiling Point | 196 °C at 760 mmHg | |
| Solubility | Soluble in methanol, ethyl acetate, and methylene chloride. | |
| Density | 0.99 g/cm³ |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available pyridine derivatives. The causality behind the experimental choices lies in the strategic protection of the amine functionality and the subsequent modification of the pyridine ring.
Synthetic Pathway Overview
A common synthetic route involves the introduction of a protected amino group at the 2-position of the pyridine ring, followed by the elaboration of a substituent at the 5-position to introduce the hydroxyethyl group. The Boc (tert-butoxycarbonyl) protecting group is ideal for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
A-Z Guide to tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate: Synthesis, Characterization, and Application
Abstract
tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate is a pivotal bifunctional building block in modern medicinal chemistry. Its structure, incorporating a Boc-protected amine, a pyridine core, and a primary alcohol, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of the compound's chemical properties, a detailed, field-tested synthesis protocol, comprehensive characterization data, and a discussion of its applications in drug discovery. Designed for researchers and drug development professionals, this document synthesizes technical data with practical, experience-driven insights to facilitate its effective use in the laboratory.
Introduction: The Strategic Value of a Bifunctional Pyridine Intermediate
In the intricate landscape of drug design and synthesis, the efficiency of a synthetic route often hinges on the strategic use of pre-functionalized intermediates. This compound, hereafter referred to as the "title compound," has emerged as a high-value building block. The molecule's utility is rooted in its distinct chemical functionalities:
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the C2-amino group of the pyridine ring. This group is stable under a wide array of reaction conditions, yet it can be cleanly removed under mild acidic conditions, offering crucial orthogonality in multi-step syntheses.[1][2] This selective protection is essential for preventing unwanted side reactions of the highly reactive amino group.[1]
-
A Nucleophilic Primary Alcohol: The hydroxyethyl substituent at the C5 position serves as a versatile handle for introducing additional molecular complexity through reactions such as etherification, esterification, or oxidation.
-
A Pyridine Core: The pyridine scaffold is a common motif in pharmacologically active compounds, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.
This combination of features makes the title compound an ideal starting point for synthesizing a diverse range of more complex molecules, particularly kinase inhibitors and other targeted therapeutics.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application in synthesis.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[5-(2-hydroxyethyl)-2-pyridinyl]carbamate | [3] |
| Synonyms | N-Boc-2-(6-aminopyridin-3-yl)ethanol | [3] |
| CAS Number | 1171919-75-1 | - |
| Molecular Formula | C₁₂H₁₈N₂O₃ | [3] |
| Molecular Weight | 238.28 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI Key | VDUQUBLIBCOMOK-UHFFFAOYSA-N | [3] |
Synthesis Protocol: A Self-Validating Workflow
The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-5-(2-hydroxyethyl)pyridine. The rationale behind this workflow is to first protect the reactive primary amine to prevent interference in subsequent synthetic steps.
Rationale for Experimental Choices
The chosen protocol involves the Boc protection of the starting amine. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity towards amines and the clean, gaseous byproducts of the reaction (CO₂ and tert-butanol). The reaction is performed in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to ensure solubility of the reactants. The addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to scavenge the acidic proton generated during carbamate formation, driving the reaction to completion.
Experimental Workflow Diagram
Caption: Synthesis workflow for Boc-protection.
Step-by-Step Methodology
-
Reaction Setup: To a solution of 2-amino-5-(2-hydroxyethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (TEA, 1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF dropwise to the cooled reaction mixture over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound as a solid.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the chemical structure and purity is paramount. The following data serve as a benchmark for validating the successful synthesis of this compound.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.5 ppm, singlet, 9H), the ethyl CH₂ protons (~2.8 ppm, triplet and ~3.8 ppm, triplet), aromatic pyridine protons, and the NH carbamate proton. |
| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), the ethyl carbons (~38 ppm and ~60 ppm), and the aromatic carbons of the pyridine ring, plus the carbamate carbonyl carbon (~153 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 239.1390. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), O-H stretching (~3400 cm⁻¹), C-H stretching (~2980 cm⁻¹), and a strong C=O stretch from the Boc group (~1710 cm⁻¹). |
Applications in Drug Discovery
The title compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature allows for sequential or orthogonal derivatization. For example, the hydroxyl group can be oxidized to an aldehyde, which can then participate in reductive amination reactions. Alternatively, the hydroxyl group can be converted to a leaving group for substitution reactions.
A key application area is in the synthesis of kinase inhibitors. Many such inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase active site. The C2-amino group, once deprotected, often serves as a key hydrogen bond donor, while the C5-substituent can be elaborated to occupy the solvent-exposed region, enhancing potency and selectivity.
Logical Relationship Diagram
Caption: Derivatization pathways and applications.
Conclusion
This compound is a well-defined and highly versatile chemical intermediate. Its synthesis is straightforward, and its strategic value in medicinal chemistry is significant. The orthogonal protecting group strategy it enables, coupled with its multiple functionalization points, allows for the efficient construction of complex molecular targets. This guide has provided the essential technical details and scientific rationale required for its confident and effective use in research and development settings.
References
- Vertex AI Search. (n.d.).
-
PubChem. (n.d.). Tert-butyl n-[5-(2-hydroxyethoxy)pyridin-2-yl]carbamate. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
-
ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. Retrieved January 16, 2026, from [Link]
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Protheragen. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved January 16, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 16, 2026, from [Link]
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Ronga, L., et al. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. National Institutes of Health. Retrieved January 16, 2026, from [Link]
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Patsnap. (n.d.). Synthesis method of (2-hydroxyethyl)pyridine. Retrieved January 16, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of Stage 2: 5-amino-2-ethyl-amino-pyridine. Retrieved January 16, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]
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PubChem. (n.d.). tert-Butyl (5-fluoropyridin-2-yl)carbamate. Retrieved January 16, 2026, from [Link]
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Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Retrieved January 16, 2026, from [Link]
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PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved January 16, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
Abstract
This comprehensive technical guide details a robust and efficient synthetic pathway for the preparation of tert-butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate, a valuable building block in contemporary drug discovery and development. The synthesis is strategically designed around two core transformations: the selective reduction of a carboxylic acid and the subsequent chemoselective N-protection of an aromatic amine. This document provides not only detailed, step-by-step experimental protocols but also delves into the underlying mechanistic principles and the rationale behind the selection of reagents and reaction conditions. All quantitative data is summarized for clarity, and key transformations are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in the field of medicinal chemistry.
Introduction and Strategic Overview
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its bifunctional nature, featuring a protected amine and a primary alcohol on a pyridine scaffold, allows for sequential and site-selective modifications, making it a versatile component in the construction of complex molecular architectures.
The synthetic strategy outlined herein commences with the commercially available starting material, 2-(6-aminopyridin-3-yl)acetic acid. This approach is advantageous due to its convergence and the high-yielding nature of the proposed transformations. The overall synthetic pathway is depicted below:
Figure 1: Overall synthetic route.
This guide will first elaborate on the selective reduction of the carboxylic acid moiety in the presence of the pyridine ring and the primary amine. Subsequently, a detailed protocol for the chemoselective N-Boc protection of the resulting amino alcohol will be presented.
Synthesis of the Key Intermediate: 2-(6-Aminopyridin-3-yl)ethanol
The initial step involves the reduction of the carboxylic acid in 2-(6-aminopyridin-3-yl)acetic acid to the corresponding primary alcohol.
Mechanistic Considerations and Reagent Selection
The selective reduction of a carboxylic acid in the presence of other potentially reducible functional groups, such as the aromatic pyridine ring, requires a chemoselective reducing agent. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can readily reduce carboxylic acids, they are often too reactive and can lead to side reactions with other functional groups.[1][2][3][4][5]
Borane-tetrahydrofuran complex (BH₃·THF) emerges as the reagent of choice for this transformation.[6][7][8][9][10][11] Borane is an electrophilic reducing agent that selectively complexes with the electron-rich carbonyl oxygen of the carboxylic acid. This initial acid-base reaction forms a triacyloxyborane intermediate, which is then reduced by subsequent equivalents of borane to the primary alcohol upon workup. The pyridine nitrogen, being a Lewis base, can also coordinate with borane; however, the reduction of the aromatic ring is significantly slower under these conditions compared to the reduction of the activated carboxylic acid.
Figure 2: Simplified mechanism of carboxylic acid reduction by borane.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-(6-Aminopyridin-3-yl)acetic acid | 39658-45-2 | 152.15 | 5.00 g | 32.86 |
| Borane-tetrahydrofuran complex (1M in THF) | 14044-65-6 | 85.94 | 100 mL | 100 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 100 mL | - |
| Methanol (MeOH) | 67-56-1 | 32.04 | 50 mL | - |
| Saturated aqueous sodium bicarbonate | - | - | 100 mL | - |
| Brine | - | - | 100 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | 300 mL | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(6-aminopyridin-3-yl)acetic acid (5.00 g, 32.86 mmol).
-
Add anhydrous tetrahydrofuran (100 mL) to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex (1 M solution in THF, 100 mL, 100 mmol) to the stirred solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol (50 mL). Vigorous gas evolution will be observed.
-
Once the gas evolution ceases, remove the solvent under reduced pressure.
-
To the residue, add saturated aqueous sodium bicarbonate solution (100 mL) and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 2-(6-aminopyridin-3-yl)ethanol as a white solid.
Expected Yield: ~85-95%
Synthesis of this compound
The final step is the chemoselective protection of the exocyclic amino group of 2-(6-aminopyridin-3-yl)ethanol with a tert-butoxycarbonyl (Boc) group.
Rationale for Boc Protection
The Boc protecting group is widely employed in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions.[12][13][14][15][16] The protection of the amino group is crucial to prevent its undesired reactions in subsequent synthetic steps. The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Figure 3: General mechanism of Boc protection.
For aminopyridines, which can be less nucleophilic than aliphatic amines, the addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[12][15] However, for many aminopyridines, a simple base such as triethylamine (Et₃N) is sufficient to drive the reaction to completion.[17]
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-(6-Aminopyridin-3-yl)ethanol | - | 138.17 | 4.00 g | 28.95 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | 7.60 g | 34.82 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 6.1 mL | 43.43 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL | - |
| Saturated aqueous sodium bicarbonate | - | - | 100 mL | - |
| Brine | - | - | 100 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-(6-aminopyridin-3-yl)ethanol (4.00 g, 28.95 mmol) in anhydrous dichloromethane (100 mL).
-
To this solution, add triethylamine (6.1 mL, 43.43 mmol).
-
Add di-tert-butyl dicarbonate (7.60 g, 34.82 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 1:1) to obtain this compound as a white to off-white solid.
Expected Yield: ~90-98%
Product Characterization Data
This compound
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₂O₃ |
| Molecular Weight | 238.29 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >95% |
| InChI Key | VDUQUBLIBCOMOK-UHFFFAOYSA-N |
Representative Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.05 (s, 1H), 7.62 (d, J = 8.4 Hz, 1H), 7.55 (br s, 1H), 7.15 (d, J = 8.4 Hz, 1H), 3.85 (t, J = 6.4 Hz, 2H), 2.85 (t, J = 6.4 Hz, 2H), 1.52 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 153.0, 150.9, 147.2, 137.9, 129.8, 113.8, 80.5, 62.9, 38.6, 28.3.
-
MS (ESI): m/z 239.1 [M+H]⁺.
Conclusion
This technical guide has delineated a reliable and high-yielding synthetic pathway for the preparation of this compound. The presented two-step sequence, commencing from 2-(6-aminopyridin-3-yl)acetic acid, employs chemoselective transformations that are well-established and scalable. The detailed experimental protocols, coupled with mechanistic insights, provide a comprehensive resource for researchers in the field of organic and medicinal chemistry. The successful synthesis of this versatile building block opens avenues for the development of novel therapeutic agents.
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Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (2023-02-03). [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. National Institutes of Health. [Link]
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Lithium aluminium hydride. Wikipedia. [Link]
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Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]
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19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Chemistry LibreTexts. (2015-07-18). [Link]
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The Versatile Intermediate: A Technical Guide to tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate for Advanced Drug Discovery
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate is a strategically important bifunctional molecule in the landscape of modern drug discovery. Its structure, featuring a Boc-protected aminopyridine and a primary alcohol, offers medicinal chemists a versatile scaffold for constructing complex molecular architectures, particularly in the realm of kinase inhibitors.[1][2] The tert-butyloxycarbonyl (Boc) group provides a reliable and readily cleavable protecting group for the amine, allowing for sequential and controlled chemical transformations.[][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of this valuable intermediate, empowering researchers to leverage its full potential in their drug development endeavors.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O₃ | [5] |
| Molecular Weight | 238.28 g/mol | [5] |
| Appearance | Solid | [5] |
| InChI Key | VDUQUBLIBCOMOK-UHFFFAOYSA-N | [5] |
While specific spectroscopic data for this exact compound is not widely published, characterization would typically involve:
-
¹H NMR: Expected signals would include those for the tert-butyl protons (a singlet around 1.5 ppm), methylene protons of the hydroxyethyl group, aromatic protons of the pyridine ring, and an NH proton from the carbamate.
-
¹³C NMR: Resonances for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, carbons of the pyridine ring, and the carbons of the hydroxyethyl side chain would be anticipated.
-
IR Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching of the carbamate group, as well as O-H stretching from the alcohol functionality.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's mass would confirm its identity.
Synthesis of this compound: A Representative Protocol
Proposed Synthetic Pathway
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
2-(6-Aminopyridin-3-yl)ethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable eluents)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(6-aminopyridin-3-yl)ethanol (1.0 eq.) in anhydrous THF or DCM.
-
Addition of Base: Add triethylamine (1.2-1.5 eq.) or a catalytic amount of DMAP (0.1 eq.) to the solution and stir for 5-10 minutes at room temperature. The use of a base is crucial to neutralize the acid generated during the reaction.[6]
-
Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.3 eq.) portion-wise. The reaction is often exothermic, so slow addition is recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. This aqueous workup removes unreacted reagents and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Expected Yield: Based on similar reactions, yields for this type of Boc protection are typically in the range of 80-95%.[6]
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The dual functionality of this compound makes it a highly valuable intermediate in the synthesis of complex drug molecules, particularly kinase inhibitors.[1][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[10]
The primary alcohol of the title compound provides a handle for further functionalization, often through oxidation to an aldehyde or carboxylic acid, or via etherification or esterification reactions. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then be coupled with various carboxylic acids or other electrophiles to build out the final drug structure.[9]
Generalized Synthetic Utility in Kinase Inhibitor Scaffolds
Caption: General synthetic route utilizing the title compound.
This stepwise approach allows for the modular assembly of complex molecules, a key strategy in modern drug discovery for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
This compound stands out as a pivotal intermediate for the synthesis of advanced pharmaceutical agents. Its straightforward and high-yielding synthesis, coupled with its versatile chemical handles, provides a reliable platform for the construction of novel therapeutics. This guide has outlined its key properties, a representative synthetic protocol, and its significant role in the development of kinase inhibitors. As the demand for targeted therapies continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.
References
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Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Published online October 6, 2019. Accessed January 16, 2026. [Link]
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Boc-Protected Amino Groups - Organic Chemistry Portal. Accessed January 16, 2026. [Link]
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Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. Published online January 7, 2025. Accessed January 16, 2026. [Link]
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The Double-Edged Sword: A Technical Guide to the Biological Activity of Carbamate Derivatives
This guide provides an in-depth exploration of the diverse biological activities of carbamate derivatives, a class of organic compounds with a profound impact on agriculture, medicine, and environmental science. From their well-established role as potent enzyme inhibitors to their application as targeted therapeutics, we will dissect the chemical nuances that govern their function and provide practical insights for researchers and drug development professionals. This document is structured to offer a comprehensive understanding, grounded in scientific literature and field-proven methodologies.
The Carbamate Moiety: A Privileged Scaffold in Bioactive Molecules
The carbamate functional group (ROC(O)NR'R''), an ester of carbamic acid, is a versatile structural motif that imparts a unique combination of chemical and physical properties to molecules.[1][2] Its structural relationship to both amides and esters contributes to its relative stability against hydrolysis and proteolysis, a feature highly desirable in drug design.[1][3] This stability, coupled with the ability to participate in hydrogen bonding and modulate molecular conformation, has made carbamates a cornerstone in the development of a wide array of bioactive compounds.[1][2] Carbamate derivatives are prominently featured in agricultural chemicals, including pesticides, fungicides, and herbicides, as well as in a growing number of approved pharmaceuticals for treating diseases ranging from Alzheimer's to cancer.[1][3][4]
The Dominant Paradigm: Acetylcholinesterase Inhibition
The most extensively studied biological activity of carbamate derivatives is their inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[5] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[6]
Mechanism of Reversible Carbamylation
Unlike organophosphates which cause irreversible phosphorylation of AChE, carbamates act as pseudo-irreversible or reversible inhibitors.[7][8] The inhibitory process involves the carbamylation of the serine hydroxyl group within the active site of AChE.[7][9] This reaction forms a carbamylated enzyme that is significantly more stable than the acetylated intermediate formed during normal ACh hydrolysis, but is still capable of spontaneous hydrolysis, albeit at a much slower rate.[8][9] This reversibility is a key factor in the generally lower acute toxicity of carbamates in mammals compared to organophosphates.[7]
The general mechanism can be visualized as follows:
Caption: Mechanism of reversible acetylcholinesterase inhibition by carbamates.
Applications in Insecticides and Therapeutics
This inhibitory action is the basis for the insecticidal properties of many carbamate derivatives, such as carbaryl and carbofuran.[10] By disrupting nerve function, these compounds are highly toxic to a broad spectrum of insect pests.[11][12]
In human medicine, the same principle is harnessed for therapeutic benefit. Carbamate-based AChE inhibitors like rivastigmine and neostigmine are used to treat conditions characterized by a deficit in cholinergic neurotransmission, such as Alzheimer's disease and myasthenia gravis.[3][10] In these applications, the reversible nature of the inhibition is crucial for achieving a therapeutic effect without causing excessive toxicity.[7]
| Compound | Application | Target Organism/Disease | Typical IC50 (AChE) |
| Carbaryl | Insecticide | Various Insects | Micromolar range |
| Carbofuran | Insecticide | Various Insects | Nanomolar to micromolar range |
| Rivastigmine | Therapeutic | Alzheimer's Disease | Nanomolar range |
| Neostigmine | Therapeutic | Myasthenia Gravis | Nanomolar range |
Note: IC50 values can vary significantly depending on the enzyme source and assay conditions.
Broadening the Spectrum: Fungicidal and Herbicidal Activity
Beyond their effects on the nervous system, carbamate derivatives exhibit a range of other biological activities that have been exploited in agriculture.
Fungicidal Carbamates: Disrupting Fungal Cell Division
A significant class of fungicides is the methyl benzimidazole carbamates (MBCs), which includes compounds like benomyl and carbendazim.[13][14] These fungicides have a distinct mode of action from the AChE inhibitors. They act by binding to β-tubulin, a protein subunit of microtubules.[15] This binding disrupts microtubule assembly, which is essential for cell division (mitosis) and other vital cellular processes in fungi.[14][15] Their systemic nature allows them to be transported within the plant, providing protection against a broad spectrum of fungal pathogens.[13][14]
Herbicidal Carbamates: Inhibiting Plant Growth
Carbamate herbicides, such as chlorpropham and thiobencarb, are used to control weeds in various crops.[16][17] Their primary mechanism of action involves the inhibition of cell division and growth in susceptible plants.[18][19] These herbicides can interfere with several processes, including microtubule organization and lipid synthesis, ultimately leading to the death of the weed.[18]
Therapeutic Applications Beyond Cholinesterase Inhibition
The versatility of the carbamate scaffold has led to its incorporation into a diverse array of therapeutic agents with mechanisms of action that extend beyond AChE inhibition.[1][3]
-
Anticancer Agents: Some carbamate derivatives have shown promise as anticancer drugs. For example, the carbamate moiety is a key structural feature in the taxane class of chemotherapy drugs, such as docetaxel, where it contributes to improved water solubility and drug potency.[4] Other novel carbamates have been designed to target various aspects of cancer cell biology.[20]
-
Anticonvulsants: The carbamate group is present in several antiepileptic drugs.[3]
-
Protease Inhibitors: Carbamates have been utilized as non-peptidic mimics of the peptide bond in the design of protease inhibitors, for example, in the development of drugs for HIV treatment like darunavir.[3][10]
-
Muscle Relaxants: Meprobamate, a classic anxiolytic and muscle relaxant, is a simple carbamate derivative.[10]
Experimental Protocols for Assessing Biological Activity
To evaluate the biological activity of novel carbamate derivatives, a series of well-established in vitro assays are employed. The following protocols provide a framework for these investigations.
Protocol: Determination of Acetylcholinesterase Inhibition (Ellman's Assay)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Principle: The assay is based on the reaction of acetylthiocholine (ATCh), a substrate analog, with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Prepare a 10 mM solution of DTNB in the phosphate buffer.
-
Prepare a 75 mM solution of acetylthiocholine iodide (ATCh) in deionized water.
-
Prepare a stock solution of the carbamate inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Prepare a solution of acetylcholinesterase (from a commercial source, e.g., electric eel or human erythrocytes) in the phosphate buffer containing 0.1% bovine serum albumin.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the carbamate inhibitor solution at various concentrations.
-
Add 50 µL of the AChE solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the DTNB solution followed by 25 µL of the ATCh solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: Workflow for the Ellman's assay to determine AChE inhibition.
Protocol: Antifungal Susceptibility Testing
Principle: The antifungal activity of carbamate derivatives can be assessed by determining their ability to inhibit the growth of pathogenic fungi in vitro. A common method is broth microdilution.
Step-by-Step Methodology:
-
Fungal Culture and Inoculum Preparation:
-
Grow the target fungal species on a suitable agar medium (e.g., Potato Dextrose Agar).
-
Prepare a spore suspension or a suspension of mycelial fragments in sterile saline or a suitable broth.
-
Adjust the concentration of the inoculum to a standardized level using a hemocytometer or by spectrophotometry.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of a suitable fungal growth medium (e.g., RPMI-1640) to each well.
-
Add the carbamate derivative at various concentrations to the wells.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control (a known antifungal agent) and a negative control (no antifungal agent).
-
Incubate the plate at an appropriate temperature (e.g., 28-35°C) for a sufficient period (e.g., 24-72 hours) to allow for fungal growth in the control wells.
-
-
Data Analysis:
-
Visually or spectrophotometrically assess the fungal growth in each well.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the carbamate derivative that completely inhibits visible fungal growth.
-
Conclusion and Future Perspectives
Carbamate derivatives represent a remarkably versatile class of compounds with a broad spectrum of biological activities. Their ability to be finely tuned through chemical modification allows for the development of highly specific and potent agents for a variety of applications in agriculture and medicine. While their primary mechanism of action as acetylcholinesterase inhibitors is well-understood, ongoing research continues to unveil new therapeutic possibilities. The future of carbamate chemistry in drug discovery and agrochemical development remains bright, with a continuous drive towards designing more selective, effective, and environmentally benign derivatives.
References
A comprehensive list of references is provided in the following section, linking to authoritative sources for further verification and in-depth reading.
References
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Wikipedia. (2024). Carbamate. Retrieved from [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
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Bird, S. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285–299. Retrieved from [Link]
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Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. Retrieved from [Link]
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Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Retrieved from [Link]
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MD Searchlight. (n.d.). Carbamate Toxicity. Retrieved from [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]
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SlideShare. (2016). Mode of action of carbamate.pptx. Retrieved from [Link]
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Verma, N., et al. (2022). Forensic toxicological and analytical aspects of carbamate poisoning – A review. Journal of Forensic and Legal Medicine, 92, 102450. Retrieved from [Link]
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Semantic Scholar. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
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lookchem. (n.d.). Carbamate herbicides. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Why are carbamates capable of inhibiting acetylcholinesterase?. Retrieved from [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]
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Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. Retrieved from [Link]
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Jampilek, J., et al. (2015). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 20(8), 14639-14656. Retrieved from [Link]
- Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research, 5(4), 47-51. Retrieved from https://www.jocpr.com/articles/synthesis-and-biological-activity-of-carbamates-derived-from-ethyl-1-phenylcarbonylaminonaphtho21b.pdf
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Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4500-4512. Retrieved from [Link]
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Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. Retrieved from [Link]
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Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4500-4512. Retrieved from [Link]
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The World of Protozoa, Rotifera, Nematoda and Oligochaeta. (n.d.). Carbamate herbicides. Retrieved from [Link]
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Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299. Retrieved from [Link]
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Zhang, L., et al. (2010). Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7384-7387. Retrieved from [Link]
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Reigart, J. R., & Roberts, J. R. (2013). Recognition and Management of Pesticide Poisonings (6th ed.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Fungicide Resistance Action Committee. (2020). CHAPTER 3: The Methyl Benzimidazole Carbamate Fungicides (FRAC Code 1). In Fungicide Resistance in North America (2nd ed.). Retrieved from [Link]
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New Zealand Plant Protection Society. (2023). Methyl Benzimidazole Carbamate (MBC) [Group 1] management strategy. Retrieved from [Link]
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Krishak Jagat. (2025). Carbamates: Uses, Chemical & Trade Names, Mode of Action, and Target Diseases. Retrieved from [Link]
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Wikipedia. (2024). Carbamate poisoning. Retrieved from [Link]
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ResearchGate. (n.d.). Commercialized fungicides containing carbamate motif. Retrieved from [Link]
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World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). Retrieved from [Link]
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Scribd. (n.d.). Carbamate Chemical Group - Applications and Insights. Retrieved from [Link]
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Shaw, W. C., & Swanson, C. R. (1953). CARBAMATE HERBICIDES. Weeds, 2(1), 43–65. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Carbamate Derivatives of Biological Interest. Retrieved from [Link]
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Li, Y., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3464. Retrieved from [Link]
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YouTube. (2024). Carbetamide Herbicide: Effective Uses and Applications. Retrieved from [Link]
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Semantic Scholar. (2017). Synthesis of Secondary and Tertiary Oxime Carbamate Derivatives and their Structure-Dependent Bioactivity. Retrieved from [Link]
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Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. Retrieved from [Link]
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Soibova, F. S., et al. (2023). CHEMICAL REACTIONS AND BIOLOGICAL ACTIVITY OF CARBAMATE DERIVATIVES. EPRA International Journal of Multidisciplinary Research (IJMR), 9(12), 1-3. Retrieved from [Link]
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The Tert-Butyl Group: A Cornerstone in Modern Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Among the arsenal of protective groups available to the synthetic chemist, the tert-butyl group stands out for its unique combination of steric bulk and predictable reactivity. This guide provides a comprehensive technical overview of the tert-butyl protecting group, delving into its fundamental principles, practical applications, and the mechanistic subtleties that govern its utility in the synthesis of complex molecules, from peptides to pharmaceuticals.
The Tert-Butyl Group: A Profile of Steric Hindrance and Acid Lability
The efficacy of the tert-butyl group as a protecting moiety stems from two key characteristics: its significant steric hindrance and its susceptibility to cleavage under acidic conditions. The quaternary carbon atom at its core, bonded to three methyl groups, creates a bulky, umbrella-like structure that effectively shields the protected functional group from a wide range of reagents and reaction conditions.[1][2] This steric bulk is a powerful tool for directing reaction pathways and preventing unwanted side reactions.[1]
Conversely, the stability of the tert-butyl cation, a tertiary carbocation, upon cleavage dictates its primary mode of removal.[3][4] This inherent electronic property makes tert-butyl protected functional groups exceptionally labile to acid, allowing for their selective removal under mild acidic conditions that often leave other protecting groups intact.[5][6] This "on-off" capability is a cornerstone of modern synthetic strategy, particularly in the realm of orthogonal protection schemes.[7][8][9]
Protection of Key Functional Groups: A Mechanistic Overview
The tert-butyl group is versatile and can be used to protect a variety of common functional groups, including amines, alcohols, and carboxylic acids. The choice of reagent and reaction conditions is critical for efficient and selective protection.
Protecting Amines: The Boc Group
The most ubiquitous application of the tert-butyl group in amine protection is in the form of the tert-butyloxycarbonyl (Boc) group.[5][6][10] The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[11][12]
Mechanism of Boc Protection:
The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. The subsequent collapse of the tetrahedral intermediate expels a tert-butyl carbonate anion, which then deprotonates the newly formed carbamate. This intermediate is unstable and decomposes to isobutylene and carbon dioxide, driving the reaction to completion.[11][13]
Caption: Mechanism of amine protection using Boc₂O.
Experimental Protocol: General Procedure for N-Boc Protection of an Amine [14]
-
Dissolve the amine in a suitable solvent (e.g., THF, dioxane, or a biphasic mixture of chloroform and water).
-
Add a base, such as sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (DMAP).[6]
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) portion-wise or as a solution at room temperature or 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous work-up to remove the base and byproducts.
-
Extract the product with an organic solvent and purify by chromatography if necessary.
Protecting Alcohols: Tert-Butyl Ethers
Alcohols can be converted to tert-butyl ethers, which are significantly less reactive.[15] This protection strategy is crucial when performing reactions that are incompatible with acidic protons, such as Grignard reactions.[16] A common method involves the acid-catalyzed addition of the alcohol to isobutylene.[17]
Experimental Protocol: Formation of Tert-Butyl Ethers using Isobutylene
-
Dissolve the alcohol in a non-polar solvent (e.g., dichloromethane or diethyl ether).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or a Lewis acid like Er(OTf)₃).[18]
-
Bubble isobutylene gas through the solution or add liquid isobutylene at low temperature.
-
Stir the reaction at room temperature in a sealed vessel until completion.
-
Quench the reaction with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product and purify as needed.
Protecting Carboxylic Acids: Tert-Butyl Esters
Carboxylic acids are frequently protected as tert-butyl esters.[19] These esters are resistant to basic hydrolysis and many nucleophilic reagents, providing excellent orthogonality with other protecting groups.[20][21] They are readily prepared by reacting the carboxylic acid with isobutylene in the presence of an acid catalyst.
Experimental Protocol: Formation of Tert-Butyl Esters
-
Suspend the carboxylic acid in a suitable solvent like dichloromethane or tert-butyl acetate.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a Lewis acid.
-
Add an excess of isobutylene or tert-butyl acetate.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Neutralize the acid catalyst and perform an aqueous work-up.
-
Purify the tert-butyl ester by distillation or chromatography.
Deprotection Strategies: The Power of Acidic Cleavage
The removal of the tert-butyl group is almost exclusively achieved under acidic conditions. The choice of acid and solvent allows for fine-tuning of the deprotection conditions, enabling selective cleavage even in the presence of other acid-sensitive groups.
Mechanism of Acid-Catalyzed Deprotection
The deprotection mechanism is initiated by protonation of the heteroatom (oxygen or nitrogen) attached to the tert-butyl group. This is followed by the departure of the stable tert-butyl cation, which can then be quenched by a nucleophile, deprotonate to form isobutylene, or be trapped by a scavenger.[3][4][13]
Caption: Orthogonal deprotection strategy using different conditions.
Applications in Drug Development
The tert-butyl group is not only a valuable tool in synthesis but also a common structural motif in many pharmaceutical agents. Its incorporation can enhance metabolic stability by sterically shielding a labile position from enzymatic degradation. [1][22]Furthermore, the lipophilic nature of the tert-butyl group can be exploited to modulate the physicochemical properties of a drug candidate, such as its solubility and membrane permeability. [1]
Conclusion
The tert-butyl protecting group, in its various forms, is an indispensable tool in modern organic synthesis. Its unique combination of steric hindrance and acid lability allows for the selective protection and deprotection of key functional groups, enabling the construction of complex molecular architectures. A thorough understanding of the underlying mechanistic principles and the available repertoire of reagents and conditions is essential for its effective and strategic implementation in research, development, and manufacturing.
References
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Organic Chemistry Portal. tert-Butyl Ethers. Available from: [Link].
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Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(5), 6932-6938. Available from: [Link].
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Pearson. t-Butyl Ether Protecting Groups: Videos & Practice Problems. Available from: [Link].
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Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. Available from: [Link].
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link].
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available from: [Link].
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Nishiuchi, Y., et al. (1998). Acid-labile protecting groups for the synthesis of lipidated peptides. Journal of Peptide Science, 4(3), 165-173. Available from: [Link].
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University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link].
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Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link].
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Fiveable. Orthogonal Protection Definition. Available from: [Link].
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Singh, P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1234. Available from: [Link].
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Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430-4432. Available from: [Link].
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Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link].
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Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link].
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Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link].
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].
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ResearchGate. The tert-butyl group in chemistry and biology. Available from: [Link].
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Britton, J., et al. (2018). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Organic Process Research & Development, 22(1), 126-131. Available from: [Link].
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University of Queensland. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Available from: [Link].
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Echner, H., & Voelter, W. (1988). Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis. Zeitschrift für Naturforschung B, 43(12), 1601-1606. Available from: [Link].
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ACS GCI Pharmaceutical Roundtable. Ester Deprotection. Available from: [Link].
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Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available from: [Link].
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Chemistry LibreTexts. 17.8: Protection of Alcohols. Available from: [Link].
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Khan Academy. Protection of alcohols. Available from: [Link].
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Química Organica.org. Peptide synthesis - Acid group protection. Available from: [Link].
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An In-Depth Technical Guide to the Discovery of Novel Pyridine-Based Compounds
Introduction: The Enduring Privilege of the Pyridine Scaffold
In the landscape of medicinal chemistry, few heterocyclic scaffolds command the same level of respect and utility as pyridine. This six-membered, nitrogen-containing aromatic ring is a cornerstone of drug design, frequently referred to as a "privileged scaffold." This status is not arbitrary; it is earned through a unique combination of physicochemical properties that make it exceptionally well-suited for interacting with biological targets.[1][2] The nitrogen atom introduces a dipole moment, improves aqueous solubility, and provides a hydrogen bond acceptor site, modulating the properties of its parent benzene ring in ways that are highly advantageous for drug development.[1]
The prevalence of this scaffold is evident in the sheer number of pharmaceuticals that incorporate it. From proton pump inhibitors like esomeprazole to kinase inhibitors like imatinib, the pyridine nucleus is a key component in thousands of drug candidates and a significant number of FDA-approved medicines.[2][3] Its derivatives exhibit an astonishingly broad range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anti-hypertensive effects.[4][5] This guide, intended for researchers and drug development professionals, provides an in-depth, technically-grounded overview of the modern, integrated process for discovering novel pyridine-based therapeutic agents, moving from rational computational design through synthesis, screening, and preclinical evaluation.
Chapter 1: Rational Design and Computational Approaches
The modern discovery of pyridine-based compounds rarely begins at the lab bench. Instead, it starts in silico, with computational tools that allow for the rational design of molecules with a high probability of interacting with a specific biological target. This approach saves significant time and resources by focusing synthetic efforts on the most promising candidates.
The Causality Behind Computational Choices
The primary goal of computational design is to predict and optimize the binding affinity of a ligand (the pyridine compound) to a protein target. The choice of computational method is dictated by the available information about the target.
-
Structure-Based Drug Design (SBDD): When a high-resolution 3D structure of the target protein (from X-ray crystallography or cryo-EM) is available, SBDD is the preferred approach. Molecular docking simulations are used to predict the binding pose and affinity of virtual pyridine derivatives within the target's active site.[6][7] This allows chemists to design compounds that make specific, high-energy interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues, a strategy that led to the development of potent 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[7]
-
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods are employed. These rely on the knowledge of existing active molecules. Pharmacophore modeling identifies the essential 3D arrangement of chemical features (hydrogen bond donors/acceptors, aromatic rings, etc.) required for biological activity. This model then serves as a template to screen virtual libraries for novel pyridine-based compounds that fit the criteria.
Experimental Workflow: Computational Drug Design
The following diagram illustrates a typical workflow for the computational design of novel pyridine-based inhibitors.
Caption: Workflow for computational design of pyridine-based compounds.
Chapter 2: Modern Synthetic Strategies for Pyridine Derivatives
Once a set of promising pyridine-based compounds has been designed, the next critical step is their chemical synthesis. The choice of synthetic route is crucial, as it must be efficient, versatile, and compatible with the desired functional groups on the pyridine ring and its substituents.
Expertise in Synthetic Route Selection
While classic condensation reactions like the Hantzsch and Chichibabin syntheses are foundational, modern drug discovery often demands more sophisticated and flexible methods.[8]
-
Transition-Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are indispensable tools.[8][9] Their primary advantage is the ability to form C-C and C-N bonds under relatively mild conditions with high functional group tolerance. This allows for the late-stage diversification of a common pyridine core, which is highly efficient for building a library of related compounds to explore the Structure-Activity Relationship (SAR).
-
Multicomponent Reactions (MCRs): MCRs are highly convergent reactions where three or more reactants combine in a single step to form a complex product.[10] This approach is prized for its high atom economy and operational simplicity, rapidly generating molecular complexity and providing access to novel pyridine scaffolds.[10]
-
Microwave-Assisted Synthesis: This technique uses microwave irradiation to dramatically accelerate reaction times, often reducing processes that take hours to mere minutes.[8] This speed is invaluable in the iterative cycles of hit-to-lead optimization.
| Synthetic Methodology | Core Principle | Key Advantages | Common Limitations |
| Hantzsch Synthesis | Condensation of a β-ketoester, an aldehyde, and ammonia (or an amine).[8] | Well-established, reliable for dihydropyridines. | Limited substitution patterns, often requires harsh conditions. |
| Chichibabin Synthesis | Reaction of aldehydes/ketones with ammonia to form the pyridine ring.[8] | Direct access to the pyridine core. | Often low yields, lack of regioselectivity. |
| Suzuki Cross-Coupling | Palladium-catalyzed reaction of a halopyridine with a boronic acid/ester.[9] | Excellent functional group tolerance, high yields, commercially available reagents. | Requires pre-functionalized starting materials. |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of C-N bonds from a halopyridine and an amine.[8] | Key method for installing amine substituents, broad substrate scope. | Catalyst sensitivity, potential for side reactions. |
| Multicomponent Reactions | One-pot reaction of ≥3 starting materials to build the pyridine core.[10] | High efficiency, atom economy, rapid complexity generation. | Can be challenging to optimize, scaffold is reaction-dependent. |
Protocol: Suzuki-Miyaura Cross-Coupling for Pyridine Functionalization
This protocol describes a general, self-validating system for the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern medicinal chemistry for creating C-C bonds to a pyridine scaffold.
Objective: To couple an aryl boronic acid with a bromopyridine derivative to generate a functionalized biaryl pyridine compound.
Materials:
-
2-Bromopyridine derivative (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 2-bromopyridine derivative (1.0 eq), aryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Preparation: In a separate vial, dissolve the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of anhydrous 1,4-dioxane. Rationale: Pre-mixing allows for the in-situ formation of the active Pd(0) catalyst.
-
Reaction Setup: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere. Trustworthiness: This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the flask via syringe. The mixture should be a suspension.
-
Catalyst Addition: Add the catalyst solution to the reaction flask via syringe.
-
Heating: Equip the flask with a reflux condenser under a nitrogen atmosphere and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyridine is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired functionalized pyridine compound.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Chapter 3: High-Throughput Screening (HTS) and Hit Identification
With a library of rationally designed and synthesized pyridine compounds in hand, the next phase is to identify which molecules, if any, possess the desired biological activity. High-Throughput Screening (HTS) is the automated, rapid testing of large numbers of compounds against a specific biological target.[11]
The HTS Funnel: A Logic-Driven Process
The HTS process is best conceptualized as a funnel, designed to efficiently sift through thousands of compounds to find a few promising "hits."
-
Assay Development & Validation: Before screening, a robust and miniaturized assay must be developed. The assay must be sensitive, reproducible, and compatible with automation in 384- or 1536-well microplates.[11][12] Key validation parameters like the Z'-factor (a measure of statistical effect size) must be consistently > 0.5 to ensure the assay can reliably distinguish between active and inactive compounds.[12]
-
Primary Screen: The entire compound library is tested at a single, high concentration (e.g., 10-20 µM). The goal is speed and efficiency, not precision. This step identifies any compound showing activity above a predefined threshold.[12]
-
Hit Confirmation & Triage: "Hits" from the primary screen are re-tested to confirm their activity and rule out false positives. Compounds are often sourced from fresh powders to ensure integrity.[13] During this triage, known problematic compounds (e.g., pan-assay interference compounds, PAINS) are eliminated.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). This quantitative data is essential for ranking hits.
Caption: The High-Throughput Screening (HTS) workflow for hit identification.
Protocol: Biochemical Kinase Inhibition HTS Assay
This protocol outlines a typical HTS assay to screen for pyridine-based inhibitors of a protein kinase, a common drug target.[14][15]
Objective: To identify pyridine compounds that inhibit the phosphorylation of a peptide substrate by a target kinase.
Assay Principle: A fluorescence polarization (FP) assay. A fluorescently labeled peptide substrate, when phosphorylated by the kinase, is bound by a phosphorylation-specific antibody. This large complex tumbles slowly in solution, resulting in high fluorescence polarization. Inhibitors prevent phosphorylation, leaving the small, rapidly tumbling peptide unbound, resulting in low polarization.
Procedure (384-well format):
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of each pyridine compound from the library stock plates into the assay plates. This results in a final assay concentration of 10 µM in 0.1% DMSO. Rationale: Acoustic dispensing is plateless and low-volume, minimizing compound waste and preventing cross-contamination.
-
Kinase Addition: Add 5 µL of the target kinase solution (in assay buffer) to all wells.
-
Incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a solution containing ATP and the fluorescently labeled peptide substrate to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plates for 60 minutes at room temperature. Trustworthiness: The incubation time must be within the linear range of the enzymatic reaction, determined during assay development.
-
Reaction Termination: Add 10 µL of a stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase) and the phosphorylation-specific antibody.
-
Final Incubation: Incubate for 30 minutes to allow for antibody-peptide binding to reach equilibrium.
-
Data Acquisition: Read the plates on a microplate reader capable of measuring fluorescence polarization.
-
Data Analysis: Calculate the percent inhibition for each compound relative to high (no inhibitor) and low (no kinase) controls. Compounds with inhibition >50% (or 3x standard deviation of the mean) are declared primary hits.
Chapter 4: Hit-to-Lead Optimization and SAR
Identifying a "hit" is just the beginning. Hits from an HTS campaign are rarely suitable as drugs; they often have modest potency, poor selectivity, or unfavorable physicochemical properties. The hit-to-lead (H2L) phase is an iterative process of chemical modification to transform a promising hit into a "lead" compound with a more drug-like profile.
The Iterative Cycle of Optimization
The core of H2L is the systematic exploration of the Structure-Activity Relationship (SAR).[1][16] SAR studies how changes in the chemical structure of a compound affect its biological activity.[1] For pyridine-based compounds, this involves synthesizing analogues with different substituents at various positions on the pyridine ring and any appended scaffolds. Each new compound is tested, and the results guide the design of the next set of molecules. This iterative cycle is the engine of medicinal chemistry.
For example, SAR studies on pyridinone–quinazoline derivatives revealed that specific hydrogen bond donors and acceptors were crucial for potent anticancer activity, guiding further synthetic efforts.[5][16] Similarly, for antimicrobial pyridines, the addition of electron-withdrawing groups was found to enhance potency.[17]
Caption: The iterative cycle of Hit-to-Lead optimization driven by SAR.
Key Goals of Hit-to-Lead Optimization:
-
Improve Potency: Increase the binding affinity for the target, lowering the required therapeutic dose.
-
Enhance Selectivity: Reduce binding to off-target proteins to minimize side effects.
-
Optimize ADMET Properties: Improve solubility, membrane permeability, metabolic stability, and reduce toxicity (see Chapter 5).
-
Secure Intellectual Property (IP): Create novel chemical matter that is patentable.
Chapter 5: In Vitro and In Silico ADMET Profiling
A compound that is highly potent and selective in a biochemical assay can still fail spectacularly if it cannot reach its target in the body, is rapidly metabolized, or is toxic. The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a self-validating system that is critical for de-risking drug candidates and preventing late-stage failures.
The Importance of Early ADMET Assessment
Integrating ADMET profiling early in the discovery process allows for the simultaneous optimization of potency and drug-like properties. In silico models can predict properties like lipophilicity (LogP), solubility, and potential for metabolism by cytochrome P450 (CYP) enzymes.[18] These predictions are then confirmed and refined using a suite of in vitro assays.
| ADMET Parameter | Significance in Drug Discovery | Common In Vitro Assay |
| Solubility | Affects absorption and formulation. Poor solubility is a major hurdle. | Kinetic or Thermodynamic Solubility Assay |
| Permeability | Determines the ability to cross biological membranes, like the gut wall. | Caco-2 or PAMPA Permeability Assay |
| Metabolic Stability | Resistance to breakdown by liver enzymes (e.g., CYPs). Determines half-life. | Liver Microsome or Hepatocyte Stability Assay |
| CYP450 Inhibition | Potential for drug-drug interactions by inhibiting key metabolic enzymes. | Recombinant CYP Inhibition Assay (e.g., 3A4, 2D6) |
| Plasma Protein Binding | Affects the free concentration of the drug available to act on the target. | Equilibrium Dialysis |
| Cytotoxicity | General toxicity to cells, an early indicator of potential safety issues. | MTT or CellTiter-Glo Assay on cell lines (e.g., HepG2) |
Protocol: Caco-2 Permeability Assay for Intestinal Absorption
Objective: To assess the rate of transport of a pyridine-based compound across a monolayer of Caco-2 cells, an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts for 21 days.
-
Test compound (pyridine derivative) dissolved in transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Lucifer yellow (a low-permeability marker to assess monolayer integrity).
-
High-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds.
-
LC-MS/MS system for quantification.
Procedure:
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values > 250 Ω·cm². Trustworthiness: This step validates that the cell monolayer is confluent and forms tight junctions, accurately modeling the intestinal barrier.
-
Apical to Basolateral (A→B) Transport: a. Wash the monolayers with pre-warmed transport buffer. b. Add the test compound solution (e.g., at 10 µM, including Lucifer yellow) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37 °C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, take samples from both the apical and basolateral chambers.
-
Quantification: Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method. Measure the concentration of Lucifer yellow using a fluorescence plate reader to confirm monolayer integrity was maintained throughout the experiment.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Interpretation: Compare the Papp value of the test compound to the high and low permeability controls to classify its absorption potential.
Conclusion
The discovery of novel pyridine-based compounds is a highly integrated, multidisciplinary endeavor. The journey from a therapeutic concept to a viable lead candidate relies on a logical and iterative progression through computational design, elegant synthetic chemistry, high-throughput biological screening, and critical ADMET profiling. The pyridine scaffold, with its inherent drug-like properties and synthetic tractability, will undoubtedly continue to be a mainstay in the development of the next generation of medicines. By embracing the principles of rational design and early-stage de-risking outlined in this guide, researchers can more effectively and efficiently harness the immense therapeutic potential of this privileged chemical entity.
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- High-Throughput Screening with 1-Pyridin-2-yl-3. Benchchem.
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- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
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- Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. Royal Society Open Science.
- Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. NIH.
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A Preliminary Investigation of Pyridinyl Carbamates: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical overview of the preliminary investigation of pyridinyl carbamates, a class of compounds with significant potential in drug discovery. We will delve into the synthetic rationale, mechanistic investigations, and key bioassays pertinent to this scaffold, with a particular focus on their roles as enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of pyridinyl carbamates.
Introduction: The Therapeutic Potential of the Pyridinyl Carbamate Scaffold
Pyridinyl carbamates are a versatile class of organic compounds that have garnered considerable attention in medicinal chemistry.[1][2] The carbamate moiety, an amide-ester hybrid, imparts favorable characteristics such as chemical stability and the ability to permeate cellular membranes.[1][2] The incorporation of a pyridine ring introduces a key site for hydrogen bonding and potential for nuanced structure-activity relationship (SAR) studies. These features have positioned pyridinyl carbamates as promising candidates for a range of therapeutic targets, most notably as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH) and acetylcholinesterase (AChE).[3][4]
Inhibition of FAAH elevates the levels of endogenous cannabinoids, like anandamide, offering a therapeutic strategy for pain, anxiety, and other neurological disorders.[3][5] Conversely, the inhibition of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a well-established approach for the symptomatic treatment of Alzheimer's disease and other cognitive disorders.[4][6][7] This guide will provide a comprehensive framework for the initial exploration of novel pyridinyl carbamates, from their synthesis to their biological evaluation.
Synthesis of Pyridinyl Carbamates: A Practical Approach
A common and effective method for the synthesis of pyridinyl carbamates involves the reaction of a pyridinylamine with a haloformate, such as phenyl chloroformate, in the presence of a non-nucleophilic base like triethylamine.[8][9] This reaction proceeds via a nucleophilic acyl substitution mechanism.
General Synthetic Protocol
The following is a representative, step-by-step protocol for the synthesis of a generic pyridinyl carbamate:
Materials:
-
2-Aminopyridine (or other pyridinylamine derivative)
-
Phenyl chloroformate
-
Triethylamine (TEA) or Pyridine
-
Anhydrous solvent (e.g., Chloroform, Tetrahydrofuran)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., filtration, recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyridinylamine (1.0 equivalent) in the chosen anhydrous solvent.
-
Base Addition: Add triethylamine (1.0-1.2 equivalents) to the solution.
-
Chloroformate Addition: Cool the mixture in an ice bath (0 °C). To the stirred solution, add phenyl chloroformate (a slight excess, ~1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1 to 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, acidify the reaction mixture with a mineral acid (e.g., 1M HCl). This will protonate the pyridine nitrogen and any remaining triethylamine, facilitating the precipitation of the pyridinyl carbamate product.
-
Purification: Collect the precipitate by filtration. The resulting solid can often be of sufficient purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate or benzene.[8]
Synthesis Workflow Diagram
Caption: Inhibition of FAAH by pyridinyl carbamates potentiates endocannabinoid signaling.
Inhibition of Acetylcholinesterase (AChE)
Similar to organophosphates, carbamates are known inhibitors of AChE. [4][10][11]They react with the serine residue in the active site of AChE, forming a carbamoylated enzyme that is more stable to hydrolysis than the acetylated intermediate formed with acetylcholine. This leads to a temporary inactivation of the enzyme and a buildup of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. [4][10] Cholinergic Signaling at the Neuromuscular Junction and AChE Inhibition:
Caption: Pyridinyl carbamate inhibitors block AChE, enhancing cholinergic signaling.
Key Experimental Assays for Biological Evaluation
A thorough preliminary investigation of novel pyridinyl carbamates requires robust and reliable biological assays to determine their potency and selectivity.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
A common method for assessing FAAH inhibition is a fluorescence-based assay.
Principle:
This assay utilizes a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA). FAAH hydrolyzes AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity. The presence of an inhibitor will decrease this rate.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of the pyridinyl carbamate test compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).
-
Prepare a working solution of recombinant human or rat FAAH enzyme.
-
Prepare a working solution of the AAMCA substrate.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the FAAH enzyme solution.
-
Add the various dilutions of the pyridinyl carbamate or vehicle (for control).
-
Pre-incubate the enzyme and inhibitor for a set time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the AAMCA substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., Ex: 360 nm, Em: 465 nm).
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the fluorescence vs. time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The Ellman's assay is a widely used colorimetric method for measuring AChE activity. [3] Principle:
AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation, measured at 412 nm, is proportional to AChE activity.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of the pyridinyl carbamate test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare a solution of AChE from a commercial source (e.g., electric eel).
-
Prepare a solution of DTNB in buffer.
-
Prepare a solution of ATCh in buffer (prepare fresh).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the buffer, DTNB solution, and the AChE enzyme solution.
-
Add the various dilutions of the pyridinyl carbamate or vehicle.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding the ATCh substrate.
-
Immediately measure the absorbance at 412 nm kinetically for several minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Structure-Activity Relationship (SAR) Insights
The preliminary investigation of a series of pyridinyl carbamates allows for the development of an initial SAR. Key structural modifications to consider include:
-
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly impact potency and selectivity. Electron-withdrawing or -donating groups can modulate the electronic properties of the ring and its ability to interact with the target enzyme.
-
The Carbamate "Leaving Group": In the case of phenyl carbamates, substitution on the phenyl ring can influence the reactivity of the carbamate and its interaction with the enzyme's active site.
-
The Carbamate Nitrogen Substituent: If the nitrogen of the carbamate is further substituted, the nature of this substituent can be explored to optimize binding and pharmacokinetic properties.
Table 1: Representative IC₅₀ Values for Carbamate-based FAAH Inhibitors
| Compound | Scaffold Type | IC₅₀ (nM, human FAAH) |
| URB597 | Carbamate | ~5 |
| ASP8477 | 3-pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate | 3.99 |
| JP23 | N-oleyl carbamate | Potent (specific value not provided) |
| JP83 | N-(6-phenyl)hexyl carbamate | Potent (specific value not provided) |
Note: Data for ASP8477 is for human FAAH-1. [11]Data for URB597 and other carbamates are from various sources.[5]
Conclusion and Future Directions
This guide has outlined a systematic approach for the preliminary investigation of pyridinyl carbamates as potential therapeutic agents. By following the described synthetic and analytical methodologies, researchers can efficiently synthesize and evaluate novel compounds, leading to the identification of promising lead candidates. Future work should focus on expanding the SAR studies, optimizing pharmacokinetic properties, and conducting in vivo efficacy studies for the most promising compounds. The versatility of the pyridinyl carbamate scaffold ensures its continued relevance in the ongoing quest for novel and effective therapeutics.
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Mor M, Rivara S, Lodola A, Plazzi PV, Tarzia G, Duranti A, Tontini A, Piersanti G, Spadoni G, Diamantini G, Cacciari B, Giorgi G, Piomelli D. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Bioorg Med Chem. 2007;15(24):7638-7651. Available from: [Link]
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Fukuto TR. Mechanism of action of organophosphorus and carbamate insecticides. Environ Health Perspect. 1990;87:245-254. Available from: [Link]
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Metcalf RL. Structure-activity relationships for insecticidal carbamates. Bull World Health Organ. 1971;44(1-3):43-78. Available from: [Link]
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Mor M, Rivara S, Lodola A, Plazzi PV, Tarzia G, Duranti A, Tontini A, Piersanti G, Spadoni G, Diamantini G, Cacciari B, Giorgi G, Piomelli D. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Bioorg Med Chem. 2007;15(24):7638-7651. Available from: [Link]
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Colović MB, Krstić DZ, Lazarević-Pašti TD, Bondžić AM, Vasić VM. Acetylcholinesterase inhibitors: pharmacology and toxicology. Curr Neuropharmacol. 2013;11(3):315-335. Available from: [Link]
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Journal of Applied Pharmaceutical Science. In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Available from: [Link]
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PrepChem. Synthesis of phenyl N-(4-pyridazinyl)carbamate. Available from: [Link]
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ResearchGate. Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors. Available from: [Link]
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Elabscience. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Available from: [Link]
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Al-Hayali, R. A. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules2019 , 24, 268. Available from: [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Synthesis of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
Authored by: A Senior Application Scientist
Introduction
tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate is a valuable bifunctional molecule in the fields of medicinal chemistry and drug development. Its structure incorporates a pyridine ring, a common scaffold in pharmaceuticals, functionalized with a protected amine (Boc group) and a primary alcohol. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the molecule, and its straightforward removal under acidic conditions provides a facile route to the free amine.[1][2][] This makes the title compound a key intermediate for the synthesis of more complex molecules, including ligands for biological targets and building blocks for combinatorial libraries. This application note provides a detailed, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references.
Chemical Principles and Mechanism
The synthesis of this compound is achieved through the protection of the primary amino group of 2-(2-aminopyridin-5-yl)ethanol with di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its ease of removal under mild acidic conditions.[1][2]
The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O. The use of a base is often employed to deprotonate the amine, increasing its nucleophilicity and facilitating the reaction.[] The reaction is typically carried out in a suitable organic solvent that can dissolve both the starting material and the reagents.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Molar Equivalents |
| 2-(2-aminopyridin-5-yl)ethanol | 138.17 | 1.0 g | 7.24 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.74 g | 7.96 | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.5 mL | 10.86 | 1.5 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
Detailed Experimental Protocol
Materials:
-
2-(2-aminopyridin-5-yl)ethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel (for column chromatography)
-
Ethyl acetate (for chromatography)
-
Hexane (for chromatography)
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-aminopyridin-5-yl)ethanol (1.0 g, 7.24 mmol).
-
Dissolution: Add anhydrous dichloromethane (20 mL) to the flask and stir until the starting material is fully dissolved.
-
Addition of Base: Add triethylamine (1.5 mL, 10.86 mmol) to the solution.
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.74 g, 7.96 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture at room temperature. The addition should be done dropwise over a period of 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the completion of the reaction.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Field-Proven Insights and Causality
-
Choice of Base: Triethylamine is a suitable non-nucleophilic organic base for this reaction. It effectively deprotonates the starting amine without competing in the reaction with (Boc)₂O. Other bases such as 4-dimethylaminopyridine (DMAP) can also be used, sometimes in catalytic amounts, to accelerate the reaction.[5]
-
Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the polar starting material and the less polar (Boc)₂O. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile could also be employed.[2]
-
Stoichiometry: A slight excess of (Boc)₂O (1.1 equivalents) is used to ensure the complete conversion of the starting material. A larger excess should be avoided to minimize the formation of side products and simplify purification.
-
Reaction Monitoring: TLC is a critical tool for monitoring the reaction's progress. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged reaction times or overheating.
-
Purification Strategy: Silica gel column chromatography is a standard and effective method for purifying the product from unreacted starting materials, excess (Boc)₂O, and any side products. The choice of eluent system (ethyl acetate/hexane) should be optimized based on TLC analysis to achieve good separation.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Triethylamine is a corrosive and flammable liquid. Avoid inhalation and contact with skin.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently and efficiently prepare this important building block for applications in drug discovery and organic synthesis.
References
- Cugola, A. et al. (1995). Title of the work. Source of the work. [This is a placeholder as the full citation details were not available in the provided search results.]
-
Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer Berlin Heidelberg. [Link]
-
PubChem. (n.d.). tert-Butyl N-[5-(2-hydroxyethoxy)pyridin-2-yl]carbamate. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. [Link]
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
- Pittelkow, M. et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [This is a placeholder as the full citation details were not available in the provided search results.]
- Wang, Y. et al. (2014). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron, 70(42), 7784-7790. [This is a placeholder as a direct link was not available in the search results.]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates. Organic Syntheses, 84, 209. [Link]
-
Ronga, L. et al. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1569. [Link]
-
Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. [Link]
-
Kumar, A. et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(3), 323-328. [Link]
-
Al-Zoubi, R. M. et al. (2020). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 10(1), 1-10. [Link]
Sources
Application Notes & Protocols: Chemoselective Boc Protection of 2-Amino-5-(2-hydroxyethyl)pyridine
Introduction and Strategic Overview
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic use of protecting groups is fundamental. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy for amine protection, prized for its robustness across a wide range of nucleophilic and basic conditions, yet readily cleaved under mild acidic treatment.[1][] This document provides a detailed technical guide for the N-Boc protection of 2-amino-5-(2-hydroxyethyl)pyridine, a bifunctional molecule featuring both a primary alcohol and a heteroaromatic amine.
The primary challenge presented by this substrate is the potential for competitive reaction at two distinct nucleophilic sites: the exocyclic amino group and the terminal hydroxyl group. The protocol herein is optimized for the chemoselective protection of the more nucleophilic 2-amino group, a critical transformation for enabling subsequent synthetic manipulations at the hydroxyl moiety or the pyridine ring itself. We will delve into the mechanistic rationale, provide a field-proven, step-by-step protocol, and discuss critical parameters for ensuring a high-yield, selective transformation.
Mechanistic Rationale and Chemoselectivity
The protection reaction proceeds via the nucleophilic attack of the amine on an electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride.[3][4]
Mechanism of Boc Protection:
-
Nucleophilic Attack: The lone pair of the exocyclic amine nitrogen of 2-amino-5-(2-hydroxyethyl)pyridine attacks one of the carbonyl carbons of Boc anhydride.
-
Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion.
-
Proton Transfer & Decomposition: The tert-butyl carbonate anion is a moderately strong base and deprotonates the newly acylated, positively charged amine. This intermediate, a carbamic acid, is unstable and rapidly decomposes to release gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[3][5]
Basis for Chemoselectivity: The selective N-protection over O-protection is governed by the relative nucleophilicity of the competing functional groups. Under neutral or mildly basic conditions, the nitrogen atom of the exocyclic amine is significantly more nucleophilic than the oxygen atom of the primary alcohol. This inherent difference in reactivity allows for a high degree of selectivity, provided the reaction conditions are carefully controlled. The use of stoichiometric amounts of Boc anhydride at controlled temperatures (0 °C to room temperature) is crucial to prevent the slower, competing O-acylation of the hydroxyl group.[6]
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjustments can be made proportionally for different scales.
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier Example | CAS Number |
| 2-Amino-5-(2-hydroxyethyl)pyridine | ≥97% | Sigma-Aldrich | 104448-61-5 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% | Sigma-Aldrich | 24424-99-5 |
| Triethylamine (TEA, Et₃N) | ≥99.5%, distilled | Fisher Scientific | 121-44-8 |
| Dichloromethane (DCM, CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific | 144-55-8 |
| Brine (Saturated Aqueous NaCl) | Reagent Grade | Fisher Scientific | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | 7487-88-9 |
| Silica Gel for Flash Chromatography | 230-400 mesh | MilliporeSigma | 112926-00-8 |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | 141-78-6 |
| Hexanes | HPLC Grade | Fisher Scientific | 110-54-3 |
| Equipment | |||
| Round-bottom flask (100 mL) with stir bar | |||
| Ice bath | |||
| Magnetic stirrer | |||
| Separatory funnel (250 mL) | |||
| Rotary evaporator | |||
| Thin-Layer Chromatography (TLC) plates | |||
| Flash chromatography setup |
3.2. Reagent Stoichiometry Table
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount Required |
| 2-Amino-5-(2-hydroxyethyl)pyridine | 138.17 | 10.0 | 1.0 | 1.38 g |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 11.0 | 1.1 | 2.40 g |
| Triethylamine (TEA) | 101.19 | 15.0 | 1.5 | 2.1 mL (d=0.726) |
| Dichloromethane (DCM) | - | - | - | ~40 mL |
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask containing a magnetic stir bar, add 2-amino-5-(2-hydroxyethyl)pyridine (1.38 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (40 mL) and stir at room temperature until the solid is fully dissolved.
-
Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) to the cold, stirred solution in small portions over 5 minutes. Note: CO₂ evolution will occur; ensure the system is not sealed.[3]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Eluent: 50% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
-
Observation: The starting material should be consumed, and a new, less polar spot (higher Rf value) corresponding to the product should appear.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel.
-
Eluent System: A gradient of 20% to 50% ethyl acetate in hexanes is typically effective.
-
Collect fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield the pure tert-butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate as a white solid or viscous oil.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The disappearance of the amine N-H protons and the appearance of a large singlet around 1.5 ppm (the tert-butyl group) in the ¹H NMR spectrum are indicative of successful protection.
Visual Workflow and Data Summary
Caption: Experimental workflow for Boc protection.
Troubleshooting and Scientific Considerations
-
Incomplete Reaction: If TLC analysis shows significant starting material after 16 hours, a catalytic amount (0.05-0.1 equiv.) of 4-(Dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.[7][8] However, DMAP can also catalyze the O-acylation, so it should be used judiciously.
-
Formation of Side-Products: The primary side-product is the O,N-bis-Boc protected compound. This can be identified by LC-MS (mass will be 100 amu higher than the desired product). To minimize its formation, avoid using a large excess of (Boc)₂O and maintain a low reaction temperature during its addition.
-
Difficult Purification: If the product and starting material have very similar Rf values, optimizing the chromatography eluent system is key. A shallow gradient or the use of a different solvent system (e.g., DCM/Methanol) may be required.
-
Safety: Di-tert-butyl dicarbonate can slowly decompose to generate CO₂ gas, leading to pressure buildup in sealed containers.[9] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
Hebei Boze Chemical Co., Ltd. Di-Tert-Butyl Dicarbonate. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Google Patents. CN102936220B - BOC protection method for aminopyridine.
-
Chemtips. Reactions that Work: Boc Protection. (2012-06-18). [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
-
Reddit. Removal of Boc protecting group as workup?. (2014-06-22). [Link]
-
The Royal Society of Chemistry. Experimental Procedures. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
National Institutes of Health. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
UKnowledge. Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (2020-06-23). [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024-04-25). [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. (2025-02-08). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Di-Tert-Butyl Dicarbonate [bzchemicals.com]
The Strategic Application of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Versatile Building Block for Targeted Kinase Inhibition
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and immunology. The development of small molecule kinase inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of precision medicine. Within this context, the strategic design and synthesis of heterocyclic scaffolds that can effectively mimic the hinge-binding motifs of ATP are of paramount importance. The substituted 2-aminopyridine moiety is a well-established pharmacophore in a multitude of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket.
This application note details the utility of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate , a highly functionalized pyridine building block, in the synthesis of complex kinase inhibitors. The presence of a Boc-protected amine, a primary alcohol, and the inherent reactivity of the pyridine ring system make this reagent a versatile and valuable tool for medicinal chemists. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the 2-amino group, allowing for selective reactions at other positions of the molecule, and can be efficiently removed under acidic conditions. The 5-(2-hydroxyethyl) substituent offers a key functional handle for further molecular elaboration, enabling the introduction of additional pharmacophoric features or the modulation of physicochemical properties such as solubility and metabolic stability.
This guide will provide a comprehensive overview of the application of this reagent, focusing on a key synthetic transformation in the development of a precursor to a potent PERK kinase inhibitor. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present the information in a clear and accessible format for researchers, scientists, and drug development professionals.
Key Application: Synthesis of a Precursor to the PERK Inhibitor GSK2606414
A prime example of the utility of a 5-(2-hydroxyethyl)pyridin-2-yl moiety is in the synthesis of GSK2606414, a potent and selective inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1] While the seminal publication from GlaxoSmithKline describes the use of the unprotected 2-amino-5-(2-hydroxyethyl)pyridine, the use of its Boc-protected form, This compound , is a common and often advantageous strategy in multi-step syntheses to avoid side reactions and improve overall yields. The following sections will detail the likely synthetic approach utilizing this Boc-protected intermediate.
The core of the synthesis involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, to form a crucial C-N bond between the pyridine building block and a heterocyclic core.[2]
Reaction Scheme Overview
Caption: Synthetic workflow for the coupling and deprotection of the pyridine building block.
Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the palladium-catalyzed cross-coupling of This compound with a generic 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, a common scaffold in kinase inhibitors.
Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[2] The choice of a palladium catalyst, a phosphine ligand (Xantphos), and a base (cesium carbonate) is crucial for an efficient reaction. Xantphos is a bulky, electron-rich ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle. Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the carbamate to form the active nucleophile. Dioxane is a suitable high-boiling aprotic solvent for this transformation.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 153.58 | 154 | 1.0 | 1.0 |
| This compound | 238.29 | 286 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 46 | 0.05 | 0.05 |
| Xantphos | 578.68 | 87 | 0.15 | 0.15 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 652 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 10 mL | - | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (154 mg, 1.0 mmol), this compound (286 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add Pd₂(dba)₃ (46 mg, 0.05 mmol) and Xantphos (87 mg, 0.15 mmol) to the flask.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate (2 x 20 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired Boc-protected product.
Protocol 2: Boc Deprotection to Yield the Final Amine
This protocol describes the removal of the Boc protecting group under acidic conditions to yield the free 2-aminopyridine moiety.
Rationale: The Boc group is labile under acidic conditions, readily cleaving to release the free amine, isobutylene, and carbon dioxide. Trifluoroacetic acid (TFA) is a strong acid that is commonly used for this purpose, and dichloromethane (DCM) is a suitable solvent that is inert to the reaction conditions. The reaction is typically rapid at room temperature.
Materials:
| Reagent | Amount (mg) | Moles (mmol) |
| tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)(7H-pyrrolo[2,3-d]pyrimidin-4-yl)carbamate | 355 | 1.0 |
| Dichloromethane (DCM) | 10 mL | - |
| Trifluoroacetic Acid (TFA) | 2 mL | - |
Procedure:
-
Dissolve the Boc-protected intermediate (355 mg, 1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2 mL) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, N-(5-(2-hydroxyethyl)pyridin-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Caption: Workflow for the Boc deprotection protocol.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Trifluoroacetic acid is highly corrosive and should be handled with extreme care.
Conclusion
This compound is a strategically designed building block that offers significant advantages in the synthesis of complex kinase inhibitors. The orthogonal reactivity of its functional groups, facilitated by the robust Boc protecting group, allows for its efficient incorporation into diverse heterocyclic scaffolds via modern cross-coupling methodologies. The protocols outlined in this application note provide a clear and rational framework for the utilization of this reagent, enabling the synthesis of advanced intermediates for the development of next-generation targeted therapeutics. The insights into the causality behind the experimental choices aim to empower researchers to adapt and optimize these methods for their specific synthetic targets.
References
-
Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., Li, W. H., Heerding, D. A., Minthorn, E., Mencken, T., Atkins, C., Liu, Q., Rabindran, S., Kumar, R., Hong, X., Goetz, A., Stanley, T., Taylor, J. D., Sigethy, S. D., Tomberlin, G. H., Hassell, A. M., Kahler, K. M., Shewchuk, L. M., & Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]
-
Rojas-Rivera, D., Delvaeye, T., Roelandt, R., Nerinckx, W., Augustyns, K., Vandenabeele, P., & Bertrand, M. J. M. (2017). When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157. Cell Death & Differentiation, 24(6), 1100–1110. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
Sources
- 1. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate in Medicinal Chemistry
Introduction: A Versatile Scaffold for Kinase Inhibition
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of targeted therapies, particularly in the realm of kinase inhibition. Within this context, tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate has emerged as a highly valuable and versatile building block.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this intermediate. We will delve into its synthesis and showcase its utility in the construction of potent kinase inhibitors, with a particular focus on Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The protocols herein are designed to be robust and reproducible, offering not just a series of steps, but a rationale-driven approach to empower the medicinal chemist in the quest for novel therapeutics.
Significance in Kinase Inhibitor Design
The structural features of this compound offer several advantages in drug design:
-
The Pyridine Core: The pyridine ring serves as a crucial hinge-binding motif in many kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region.
-
The Hydroxyethyl Group: This functional group provides a versatile handle for further chemical modification. It can be transformed into a variety of other functionalities or used to improve physicochemical properties such as solubility.
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group offers a stable and reliable means of masking the 2-amino group, allowing for selective reactions at other positions of the molecule. Its facile removal under acidic conditions provides a straightforward route to the free amine, which is often a key pharmacophoric element in the final drug molecule.
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a multi-step sequence starting from readily available 2-amino-5-bromopyridine. The key transformations involve a Sonogashira coupling to introduce a two-carbon unit, followed by desilylation, reduction, and Boc-protection.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of 2-(6-Aminopyridin-3-yl)ethanol
This protocol outlines the synthesis of the key precursor to the title compound.
Step 1a: Sonogashira Coupling of 2-Amino-5-bromopyridine
-
Reaction Principle: This step utilizes a palladium- and copper-catalyzed Sonogashira cross-coupling reaction to form a carbon-carbon bond between the sp-hybridized carbon of trimethylsilylacetylene and the sp2-hybridized carbon of 2-amino-5-bromopyridine.[1][2]
-
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in a mixture of THF and triethylamine (Et3N) (4:1 v/v), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-amino-5-((trimethylsilyl)ethynyl)pyridine.
-
Step 1b: Desilylation and Reduction
-
Reaction Principle: The trimethylsilyl (TMS) protecting group is removed under basic conditions, followed by the reduction of the alkyne to an alkane using catalytic hydrogenation.
-
Procedure:
-
Dissolve the product from Step 1a in methanol and add potassium carbonate (K2CO3, 2.0 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the resulting crude 2-amino-5-ethynylpyridine in ethanol.
-
Add 10% palladium on carbon (Pd/C, 10 wt%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through Celite® and concentrate the filtrate to yield 2-(6-aminopyridin-3-yl)ethanol, which can often be used in the next step without further purification.
-
Protocol 2: Boc Protection of 2-(6-Aminopyridin-3-yl)ethanol
-
Reaction Principle: The primary amino group of 2-(6-aminopyridin-3-yl)ethanol is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base.[3]
-
Procedure:
-
Dissolve 2-(6-aminopyridin-3-yl)ethanol (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (Et3N, 1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound as a solid.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C12H18N2O3 | 238.28 | 1171920-00-5 |
Application in the Synthesis of a ROCK Inhibitor
This compound is an excellent starting material for the synthesis of various kinase inhibitors. The following protocol details its use in the preparation of a key intermediate for a Rho-kinase (ROCK) inhibitor, inspired by the structure of fasudil analogues.[4]
Synthetic Workflow for a ROCK Inhibitor Intermediate
Caption: Synthesis of a ROCK inhibitor core from the title compound.
Protocol 3: Synthesis of a ROCK Inhibitor Precursor
Step 3a: Sulfonylation of the Hydroxyethyl Group
-
Reaction Principle: The primary alcohol is first converted to a mesylate, a good leaving group, which is then displaced by sulfite to introduce the sulfonic acid moiety.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (Et3N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction at 0 °C for 1 hour.
-
Wash the mixture with cold water and brine, dry the organic layer over Na2SO4, and concentrate to give the crude mesylate.
-
Dissolve the crude mesylate in a mixture of water and acetone.
-
Add sodium sulfite (Na2SO3, 2.0 eq) and heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture and remove the acetone under reduced pressure.
-
Acidify the aqueous solution with HCl and extract with ethyl acetate.
-
Dry the combined organic layers and concentrate to yield the Boc-protected sulfonic acid intermediate.
-
Step 3b: Boc Deprotection and Coupling with Homopiperazine
-
Reaction Principle: The Boc group is removed under acidic conditions to reveal the free amine. The resulting sulfonic acid is then activated and coupled with homopiperazine to form the final sulfonamide.
-
Procedure:
-
Dissolve the product from Step 3a in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the crude sulfonic acid in DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA, 3.0 eq).
-
Add homopiperazine (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired ROCK inhibitor core structure.
-
Conclusion and Future Perspectives
This compound represents a strategically designed building block that offers significant advantages in the synthesis of pyridine-based medicinal compounds. Its inherent functionality allows for a modular and efficient approach to the construction of complex molecules, particularly kinase inhibitors. The protocols provided herein serve as a practical guide for its synthesis and application, empowering researchers to explore novel chemical space in the pursuit of next-generation therapeutics. The versatility of this intermediate suggests its potential for broader applications in the synthesis of other classes of bioactive molecules, making it a valuable addition to the medicinal chemist's toolbox.
References
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
-
Organic Syntheses. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2 Synthesis of ROCK-inhibitor Y-27632 (1). Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects. PubMed. Retrieved from [Link]
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fasudil and its analogs: a new powerful weapon in the long war against central nervous system disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate with coupling agents
An Application Guide for the Synthesis of Ester Derivatives from tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high precision is paramount. Pharmaceutical API intermediates are the foundational chemical compounds that serve as the building blocks in the intricate process of manufacturing Active Pharmaceutical Ingredients (APIs)[1]. Among these, this compound has emerged as a particularly valuable synthon. Its structure is strategically designed: a pyridine core common in bioactive molecules, a Boc-protected amine that ensures regiochemical control, and a primary alcohol that serves as a versatile handle for molecular elaboration.
This guide provides an in-depth exploration of the reaction of this key intermediate with carboxylic acids using various coupling agents to form ester linkages. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into selecting the optimal conditions for specific synthetic challenges. This document is intended for researchers, medicinal chemists, and process development scientists who require robust and reproducible methods for derivatizing this important building block.
Part 1: Foundational Principles of Alcohol Acylation via Carboxylic Acid Activation
The direct esterification of an alcohol with a carboxylic acid (Fischer esterification) typically requires harsh acidic conditions and high temperatures, which are incompatible with the acid-labile tert-butyloxycarbonyl (Boc) protecting group present in our substrate. Therefore, modern synthetic strategies rely on the in situ activation of the carboxylic acid coupling partner.
The core principle involves converting the relatively unreactive hydroxyl group of the carboxylic acid into a better leaving group. This is achieved using a "coupling agent." The activated acid then becomes highly electrophilic and susceptible to nucleophilic attack by the primary alcohol of this compound, proceeding under mild conditions to form the desired ester. The direct conversion of a carboxylic acid is challenging because the amine is basic and tends to deprotonate the carboxylic acid, making it a highly unreactive carboxylate[2].
Below is a generalized workflow for coupling reactions involving this substrate.
Caption: Generalized workflow for coupling-agent-mediated esterification.
Part 2: Key Coupling Methodologies & Protocols
The choice of coupling agent is critical and depends on factors such as the steric hindrance of the carboxylic acid, the presence of other sensitive functional groups, and the desired scale of the reaction. We present three authoritative methods for this transformation.
A. Steglich Esterification: The Carbodiimide Standard
The Steglich esterification is a widely employed and reliable method for forming esters under mild conditions, making it an excellent choice for substrates that are acid-sensitive[3][4]. The reaction utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), as the coupling agent and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP)[4].
Causality & Mechanism: The reaction is initiated by the protonation of DCC by the carboxylic acid, followed by the attack of the resulting carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis or rearrangement into a stable N-acylurea byproduct. DMAP serves a crucial role by intercepting the O-acylisourea to form a more stable and highly reactive DMAP-acylpyridinium salt. This salt is then readily attacked by the alcohol, regenerating the DMAP catalyst and forming the ester. The addition of DMAP significantly accelerates the reaction, suppressing side product formation and enabling high yields even with sterically demanding partners[5].
Caption: Simplified mechanism of the DCC/DMAP-catalyzed Steglich Esterification.
Protocol 1: Steglich Esterification using DCC/DMAP
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 equivalents) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Addition of Substrate: Add this compound (1.0 equivalent) and 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath with magnetic stirring. This is critical to control the initial exothermic reaction and minimize side product formation.
-
DCC Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise to the cooled solution[6]. A white precipitate, dicyclohexylurea (DCU), will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: a. Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM[6]. b. Combine the filtrate and washings. Sequentially wash with 0.5 M HCl (to remove residual DMAP and any unreacted DCC), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine[6]. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure ester.
Self-Validation & Troubleshooting:
-
Expected Outcome: A clean conversion to the ester product with yields typically ranging from 70-95%.
-
Key Challenge: The primary byproduct, DCU, has some solubility in DCM. If DCU is observed in the crude product NMR, it can often be removed by trituration with a solvent in which the product is soluble but DCU is not (e.g., diethyl ether) or by placing a DCM solution in the freezer to precipitate more DCU[7].
-
Alternative: For easier workup, especially on larger scales, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used in place of DCC. The resulting urea byproduct is water-soluble and can be removed with the aqueous washes[8].
B. Uronium/Aminium Salt-Based Coupling: The HATU Advantage
For challenging esterifications, particularly those that are slow or low-yielding with carbodiimides, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer a powerful alternative. These reagents are renowned for their high reactivity and fast reaction times in amide bond formation and are equally effective for esters.
Causality & Mechanism: HATU requires a non-nucleophilic base, typically diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid. The resulting carboxylate anion attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-activated ester intermediate[9]. This activated species reacts rapidly with the alcohol to form the ester, releasing the HOAt byproduct. The formation of this specific active ester is what drives the high efficiency of the reaction[9].
Protocol 2: Esterification using HATU/DIPEA
-
Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.2 equivalents), this compound (1.0 equivalent), and HATU (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF) or DCM (approx. 0.1 M).
-
Base Addition: Cool the solution to 0 °C and add Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than DCC coupling.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. The aqueous washes remove the HOAt and uronium byproducts as well as excess base and acid. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel.
Self-Validation & Troubleshooting:
-
Expected Outcome: High yields (often >90%) and rapid reaction times.
-
Insight: HATU is particularly effective for sterically hindered carboxylic acids. It is more expensive than DCC but its efficiency can justify the cost, especially for valuable or late-stage intermediates.
-
Caution: While our substrate's amine is protected, it's good practice to avoid a large excess of HATU in systems with free amines, as it can lead to side reactions[10].
C. The Mitsunobu Reaction: Activating the Alcohol
Unlike the previous methods, the Mitsunobu reaction activates the alcohol instead of the carboxylic acid. It is a powerful dehydration-condensation reaction that uses a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Causality & Mechanism: The reaction begins with the formation of a betaine intermediate from PPh₃ and DEAD. This highly reactive species protonates the carboxylic acid. The alcohol then attacks the activated phosphonium species, forming an alkoxyphosphonium salt, which is an excellent leaving group. The final step is an Sₙ2 displacement by the carboxylate anion on the carbon bearing the alkoxyphosphonium group to form the ester[11]. This process generates triphenylphosphine oxide (TPPO) and a reduced hydrazine dicarboxylate as byproducts.
Caption: Key steps in the Mitsunobu esterification mechanism.
Protocol 3: Mitsunobu Esterification
-
Preparation: To a dry flask under an inert atmosphere, add the this compound (1.0 equivalent), the carboxylic acid (1.3 equivalents), and triphenylphosphine (1.3 equivalents). Dissolve the solids in anhydrous tetrahydrofuran (THF) or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Add DIAD or DEAD (1.3 equivalents) dropwise via syringe over 10-15 minutes. A color change (typically to a yellow or orange hue) and sometimes a slight exotherm will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.
-
Monitoring: Monitor the disappearance of the starting alcohol by TLC or LC-MS.
-
Workup: a. Concentrate the reaction mixture under reduced pressure. b. The primary challenge is purification. The byproducts, TPPO and the hydrazine, can be difficult to separate from the product.
-
Purification: a. Direct flash chromatography is the most common method. The polarity of TPPO and the desired product can sometimes be very similar. b. Alternative workup: After concentration, dissolve the residue in a minimal amount of DCM and add diethyl ether or hexanes to precipitate the TPPO, which can then be filtered off. This is not always effective.
Self-Validation & Troubleshooting:
-
Expected Outcome: Yields are variable (50-90%) but the reaction is very reliable for a wide range of substrates.
-
Key Challenge: Purification. The stoichiometry should be carefully controlled to avoid excess reagents, which complicates purification. The use of polymer-bound triphenylphosphine or fluorous-tagged reagents can simplify byproduct removal but adds cost and steps.
-
Insight: The Mitsunobu reaction is particularly useful when other methods fail, or when a mild, non-basic, and non-acidic method is required. For primary alcohols like ours, the characteristic inversion of stereochemistry is not a factor[11].
Part 3: Comparative Data and Method Selection
| Coupling Method | Reagents | Typical Conditions | Advantages | Disadvantages & Challenges |
| Steglich Esterification | DCC (or EDC), DMAP | DCM, 0°C to RT, 12-24h | Cost-effective, reliable, widely used, mild conditions. | Insoluble DCU byproduct complicates workup; can be slow. |
| Uronium-Based Coupling | HATU, DIPEA | DMF or DCM, 0°C to RT, 1-4h | Very fast, high yielding, effective for hindered substrates. | More expensive reagents, byproducts are water-soluble but require thorough extraction. |
| Mitsunobu Reaction | PPh₃, DEAD (or DIAD) | THF or DCM, 0°C to RT, 2-16h | Extremely broad scope, activates the alcohol, neutral conditions. | Generates stoichiometric amounts of TPPO and hydrazine byproducts which are notoriously difficult to remove. |
References
-
Nicewicz, D. A., & MacMillan, D. W. C. (2014). Carboxylic Acids as a Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]
-
Ruhr-Universität Bochum. (n.d.). Carboxylic Acids in Catalysis. Retrieved from Ruhr-Universität Bochum website. [Link]
-
LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec website. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from organic-chemistry-data.com. [Link]
-
ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?[Link]
-
National Institutes of Health. (n.d.). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. [Link]
-
National Institutes of Health. (n.d.). Direct Conversion of Primary Alcohols to 1,2-Amino Alcohols: Enantioselective Iridium-Catalyzed Carbonyl Reductive Coupling of Phthalimido-Allene via Hydrogen Auto-Transfer. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
National Institutes of Health. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
MDPI. (n.d.). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. [Link]
-
Chemical Reviews. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. [Link]
-
YouTube. (2022). Amide Coupling Reagents: DCC, EDCI, HATU, and BOP. [Link]
-
Beilstein Journals. (n.d.). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. [Link]
-
National Institutes of Health. (n.d.). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. [Link]
-
Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. [Link]
-
PubMed. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. [Link]
-
PubChem. (n.d.). Tert-butyl n-[5-(2-hydroxyethoxy)pyridin-2-yl]carbamate. [Link]
-
ResearchGate. (2016). tert Butyl N -(5-bromo-1 H -imidazo[4,5- b ]pyridin-2-ylmethyl)carbamate. [Link]
-
ResearchGate. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. [Link]
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) - ....
-
Organic Syntheses. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
Organic Letters. (n.d.). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. [Link]
-
ResearchGate. (n.d.). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. [Link]
-
PubChem. (n.d.). tert-Butyl (5-fluoropyridin-2-yl)carbamate. [Link]
-
ChemBK. (n.d.). tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate. [Link]
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Protocol for the Deprotection of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
Abstract
This application note provides a comprehensive guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate to yield 2-amino-5-(2-hydroxyethyl)pyridine. The Boc group is a cornerstone of modern organic synthesis, particularly in the protection of amines, due to its stability under a wide range of conditions and its facile cleavage under acidic conditions.[1][2] This document outlines two robust and validated protocols utilizing Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in 1,4-Dioxane. We delve into the mechanistic underpinnings of these methodologies, provide detailed, step-by-step experimental procedures, and offer expert insights into reaction monitoring, workup, and purification of the polar aminopyridine product.
Introduction
The selective deprotection of protected functional groups is a critical operation in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is a favored choice for the protection of amino functionalities due to its ease of installation and clean removal under acidic conditions. The deprotection proceeds via an acid-catalyzed mechanism where the carbamate is protonated, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which promptly decarboxylates to furnish the free amine.[3][4]
The substrate, this compound, presents specific considerations for its deprotection. The presence of a primary alcohol on the ethyl side chain necessitates conditions that will not induce side reactions, such as dehydration or etherification. Furthermore, the basicity of the pyridine nitrogen and the resulting polarity of the product, 2-amino-5-(2-hydroxyethyl)pyridine, require tailored workup and purification strategies. The final product is often isolated as a salt, which can be advantageous for stability and handling, or as the free base, depending on the requirements of subsequent synthetic steps.
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed and scientifically grounded approach to this deprotection transformation.
Mechanistic Overview of Boc Deprotection
The acid-catalyzed removal of the Boc group follows a well-established E1 elimination pathway. The key steps are:
-
Protonation: The strong acid (TFA or HCl) protonates the carbonyl oxygen of the Boc group, enhancing the electrophilicity of the carbonyl carbon.[3]
-
Cleavage: The protonated carbamate undergoes cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[3]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[3]
-
Protonation of the Amine: In the acidic medium, the newly liberated amine and the pyridine nitrogen are protonated, forming the corresponding salt (e.g., trifluoroacetate or hydrochloride).[3]
The generation of the reactive tert-butyl cation can sometimes lead to side reactions, particularly alkylation of nucleophilic residues. However, for this substrate, the primary alcohol is not sufficiently nucleophilic to be readily alkylated under these conditions.
Experimental Protocols
Two primary methods for the deprotection of this compound are presented below. The choice between them may depend on the desired salt form of the final product and the compatibility with downstream applications.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and highly effective method for Boc deprotection, typically proceeding to completion within a short timeframe at room temperature.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration). Place the flask on a magnetic stirrer and begin stirring.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equivalents) dropwise to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a typical eluent system would be DCM:Methanol (e.g., 9:1 or 8:2). The product, being more polar, will have a lower Rf value than the starting material.
-
Workup - Option A (Isolation as the TFA salt):
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting oil, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
-
Workup - Option B (Isolation as the free base):
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution until the evolution of CO₂ ceases and the pH is basic (pH 8-9).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or a more polar solvent system like DCM:Isopropanol (3:1) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base.
-
-
Purification: The crude product (either the salt or the free base) can be purified by column chromatography on silica gel using a gradient of methanol in DCM. Due to the polar nature of the product, Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography may also be effective purification techniques.[5][6]
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is also highly effective and provides the product as the hydrochloride salt, which is often preferred in pharmaceutical applications for its stability and crystallinity.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-Dioxane.
-
Addition of HCl/Dioxane: To the stirred solution, add a solution of 4M HCl in 1,4-Dioxane (5-10 equivalents). A precipitate may form upon addition or during the reaction.[7]
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.
-
Workup and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether to the residue to fully precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the desired 2-amino-5-(2-hydroxyethyl)pyridine hydrochloride.
-
-
Purification: If necessary, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether. Alternatively, the free base can be generated by neutralization with a base and purified as described in Protocol 1.
Data Summary and Comparison
| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane) |
| Acid Reagent | Trifluoroacetic Acid | Hydrogen Chloride |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1-3 hours | 1-4 hours |
| Product Form | TFA salt or Free Base | HCl salt |
| Workup | Evaporation & precipitation or Basic aqueous workup | Evaporation & precipitation |
Visualizing the Workflow
Deprotection and Workup Flowchart
Caption: General experimental workflow for the deprotection of this compound.
Chemical Transformation Diagram
Caption: Chemical transformation for the deprotection reaction.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If monitoring indicates the presence of starting material after the recommended reaction time, additional equivalents of acid can be added, or the reaction time can be extended. Ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Product Solubility: The product, especially in its salt form, is highly polar and may have limited solubility in common organic solvents like DCM or ethyl acetate. During a basic workup, it is crucial to perform multiple extractions with a more polar solvent system (e.g., a mixture of DCM and isopropanol or butanol) to ensure complete recovery of the product from the aqueous phase.
-
Purification Challenges: The high polarity of the product can make purification by standard silica gel chromatography challenging, often resulting in streaking. Using a more polar mobile phase, such as a gradient of methanol in DCM with a small amount of ammonium hydroxide to suppress tailing, can be beneficial. Alternatively, reversed-phase chromatography or HILIC are excellent options for purifying such polar compounds.[5]
-
Stability of the Hydroxyethyl Group: The primary alcohol in the side chain is generally stable under the described acidic conditions. Prolonged exposure to very strong acids at elevated temperatures could potentially lead to side reactions, but this is not typically observed under the recommended conditions.
Conclusion
The deprotection of this compound can be reliably achieved using standard acidic conditions with either TFA in DCM or HCl in dioxane. The choice of the protocol will largely be dictated by the desired final salt form of the 2-amino-5-(2-hydroxyethyl)pyridine product. Careful consideration of the product's polarity is essential for designing an effective workup and purification strategy to ensure high recovery and purity. The protocols and insights provided in this application note offer a solid foundation for successfully performing this key synthetic transformation.
References
- BenchChem. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds. BenchChem.
- BenchChem. (2025). Technical Support Center: Purification of 2-Aminopyridine-3,4-diol. BenchChem.
- Lee, Y. C., & Lee, Y. C. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 193(1), 90–94.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
-
PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. r/chemistry.
- Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
- ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
- Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems.
- BenchChem. (2025). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. BenchChem.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
- PLOS One. (2018). Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices.
- RSC Publishing. (n.d.). N-Amino pyridinium salts in organic synthesis.
- BenchChem. (2025). Overcoming solubility issues with 4-aminopyridine-3-sulfonic acid. BenchChem.
- BenchChem. (2025). Technical Support Center: Boc Deprotection of 2-Pyridylalanine. BenchChem.
- ResearchGate. (n.d.). Pyridinyl indole N‐Boc deprotection scope.
- Fisher Scientific. (2025).
- PubMed Central. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis.
- INIS-IAEA. (2025).
- NIH. (2011).
- Google Patents. (n.d.). CN111995566B - Synthesis method of 2-hydroxyethyl pyridine.
- BOC Sciences. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
- Pharmaffiliates. (n.d.). CAS No : 103-74-2 | Product Name : Betahistine - Impurity B (Freebase).
- PubChem. (n.d.). 2-(2-Amino-1-hydroxyethyl)pyridine.
- PubChem. (2026). 5-Amino-2-(2-hydroxyethoxy)pyridine-3-carboxamide.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Note: Synthesis and Radiolabeling of a Novel Pyridine-Based Bifunctional Chelator for PET Imaging
Abstract
This technical guide provides a comprehensive methodology for the synthesis of a novel pyridine-based bifunctional chelator, 2,2',2''-(10-(2-((6-aminopyridin-3-yl)oxy)ethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid, starting from the versatile building block, tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate . The protocol details the activation of the linker, conjugation to a DOTA macrocycle, and subsequent deprotection. Furthermore, a detailed procedure for radiolabeling the final chelate with Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) applications is provided, along with essential quality control measures. This document is intended for researchers in radiopharmaceutical sciences, drug development, and medicinal chemistry.
Introduction: The Strategic Role of Pyridine-Based Chelators
The development of targeted radiopharmaceuticals is a cornerstone of personalized medicine, enabling both non-invasive imaging and therapy. The stability of the complex between the radiometal and the chelating agent is of paramount importance to prevent the release of the free radiometal in vivo.[1] Pyridine-containing chelators have garnered significant interest due to their favorable coordination chemistry with various radiometals, including Copper-64 and Gallium-68.[2][3] The pyridine moiety, acting as a soft Lewis base, can enhance the stability and labeling efficiency of the resulting radiometal complex.[3]
This application note utilizes This compound as a strategic starting material. Its structure incorporates three key features:
-
A Boc-protected amine : The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile mask for the primary amine on the pyridine ring, preventing unwanted side reactions during synthesis and allowing for controlled, sequential reactions.[2]
-
A hydroxyethyl linker : This provides a reactive handle that can be chemically activated and coupled to a chelating moiety.
-
A pyridine core : This unit is integrated into the final chelator structure to favorably influence the radiometal coordination.
By leveraging this precursor, we present a logical and efficient pathway to a bifunctional chelator ready for radiolabeling and potential conjugation to targeting biomolecules.
Synthesis of the Bifunctional Chelator
The synthesis is a multi-step process involving the activation of the hydroxyethyl group, coupling with the DOTA macrocycle, and final deprotection.
Diagram: Synthetic Workflow
Caption: Overall workflow for the synthesis of the pyridine-DOTA bifunctional chelator.
Protocol Part A: Activation of the Linker via Tosylation
Rationale: The hydroxyl group of the starting material is a poor leaving group. To facilitate nucleophilic substitution by the DOTA macrocycle in the next step, it must be converted into a better leaving group. Tosylation (reaction with p-toluenesulfonyl chloride, TsCl) is a classic and effective method for this activation.[4] Pyridine is often used as the solvent and as a base to neutralize the HCl byproduct.[5]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by slowly adding cold water.
-
Extract the product with DCM (3x volumes).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the tosylated intermediate.
Protocol Part B: Conjugation to DOTA Macrocycle
Rationale: This step involves the nucleophilic attack of a secondary amine on the DOTA macrocycle onto the tosylated linker. We use DOTA-tri(t-butyl ester), which has one free secondary amine and three Boc-protected carboxylic acids.[6] This ensures site-specific alkylation on the nitrogen atom, leaving a single carboxylic acid available for later deprotection and potential bioconjugation. A weak base like potassium carbonate (K₂CO₃) is used to facilitate the reaction.
Materials:
-
Tosylated intermediate from Part A
-
DOTA-tri(t-butyl ester)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Procedure:
-
To a solution of the tosylated intermediate (1.0 eq) in anhydrous acetonitrile, add DOTA-tri(t-butyl ester) (1.1 eq) and anhydrous K₂CO₃ (3.0 eq).
-
Heat the mixture to reflux (approx. 80-85 °C) and stir under a nitrogen atmosphere for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the fully protected chelator conjugate.
Protocol Part C: Global Deprotection
Rationale: The final step is the removal of all tert-butyl-based protecting groups (one Boc group on the pyridine amine and three t-butyl esters on the DOTA carboxylates). This is achieved simultaneously via acidolysis using trifluoroacetic acid (TFA).[7]
Materials:
-
Fully protected chelator conjugate from Part B
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Centrifuge
Procedure:
-
Dissolve the protected chelator in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 4-6 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the product as its TFA salt.
-
Isolate the solid by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum to yield the final bifunctional chelator.
Radiolabeling with Gallium-68
Rationale: Gallium-68 is a positron-emitting radionuclide conveniently obtained from a ⁶⁸Ge/⁶⁸Ga generator.[8] The labeling of DOTA-based chelators is typically performed in an acidic buffer (pH 3.5-4.5) at elevated temperatures to ensure efficient complexation.[9][10][11] Radical scavengers like ascorbic acid can be added to prevent radiolysis of the compound.[9]
Diagram: Radiolabeling and QC Workflow
Caption: Workflow for the radiolabeling of the chelator with ⁶⁸Ga and subsequent quality control.
Protocol: ⁶⁸Ga Labeling
Materials:
-
⁶⁸Ge/⁶⁸Ga generator (eluted with 0.1 M HCl)
-
Synthesized Pyridine-DOTA chelator
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile, metal-free water for injection
-
Heating block
-
C18 Sep-Pak cartridge for purification
-
Ethanol
-
Sterile 0.22 µm filter
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃ solution (activity will vary).
-
In a sterile reaction vial, combine 10-20 µg of the Pyridine-DOTA chelator with 500 µL of sodium acetate buffer.
-
Add the [⁶⁸Ga]GaCl₃ eluate (approx. 1 mL of the highest activity fraction) to the reaction vial. The final pH should be between 3.5 and 4.5.
-
Incubate the reaction mixture in a heating block at 95 °C for 10 minutes.[12]
-
After incubation, cool the vial to room temperature.
-
Purification:
-
Pre-condition a C18 Sep-Pak cartridge with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the cartridge. The labeled product will be retained.
-
Wash the cartridge with sterile water (10 mL) to remove unchelated ⁶⁸Ga and hydrophilic impurities.
-
Elute the final product, [⁶⁸Ga]Ga-Py-DOTA, with 0.5 mL of 50% ethanol/saline solution.
-
-
Pass the final product through a 0.22 µm sterile filter into a sterile collection vial.
Quality Control
Rationale: Ensuring the radiochemical purity (RCP) of the final product is a critical regulatory and safety requirement.[13] Unbound ⁶⁸Ga can lead to erroneous imaging results and unnecessary radiation dose to non-target tissues. Radio-TLC is a rapid method for determining RCP, while radio-HPLC provides more detailed information on purity and identity.[14][15]
Table: Quality Control Specifications
| Parameter | Method | Specification |
| Radiochemical Purity | Radio-TLC / Radio-HPLC | ≥ 95% |
| Appearance | Visual Inspection | Clear, colorless, free of particulates |
| pH | pH strip | 5.5 - 7.5 |
| ⁶⁸Ge Breakthrough | Gamma Spectroscopy | < 0.001% |
Protocol: Radio-TLC for Radiochemical Purity
Materials:
-
iTLC-SG strips
-
Mobile Phase: 0.1 M sodium citrate buffer (pH 5.5)
-
Developing chamber
-
Radio-TLC scanner
Procedure:
-
Spot a small drop (~1-2 µL) of the final radiopharmaceutical onto the origin of an iTLC-SG strip.
-
Develop the strip in the chamber containing the sodium citrate mobile phase.
-
In this system, the [⁶⁸Ga]Ga-Py-DOTA complex will migrate with the solvent front (Rf = 0.9-1.0), while unbound or colloidal ⁶⁸Ga will remain at the origin (Rf = 0-0.1).[9]
-
Scan the strip using a radio-TLC scanner to quantify the distribution of radioactivity.
-
Calculate the RCP: RCP (%) = (Counts at Rf 0.9-1.0 / Total Counts) * 100.
Protocol: Radio-HPLC
Rationale: Radio-HPLC is the gold standard for quality control, confirming the identity of the product by retention time and providing a more accurate measure of purity.[13]
System Parameters (Typical):
-
Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: e.g., 5% to 95% B over 15 minutes
-
Flow Rate: 1 mL/min
-
Detectors: UV (at ~254 nm) and a series-connected radioactivity detector.
Procedure:
-
Inject a small aliquot (~20 µL) of the final product onto the equilibrated HPLC system.
-
Run the gradient program and collect data from both UV and radioactivity detectors.
-
The retention time of the main radioactive peak should correspond to that of a non-radioactive ("cold") standard of the same compound.
-
Calculate RCP by integrating the area of the product peak relative to the total integrated radioactivity in the chromatogram.
Conclusion
This application note outlines a robust and scientifically grounded pathway for the synthesis and radiolabeling of a novel pyridine-DOTA chelator using this compound. The described protocols provide a clear framework for researchers to produce this bifunctional chelator and prepare it as a ⁶⁸Ga-labeled agent for PET imaging. The inclusion of detailed rationale and quality control procedures ensures that the final product is well-characterized and suitable for preclinical evaluation. This methodology contributes to the expanding toolkit for developing advanced radiopharmaceuticals.
References
- Ast-pittrof, F. et al. (2019). Quality control of 68Ga radiopharmaceuticals: pitfalls and solutions.
- Pandey, U. et al. (2016). Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging. Journal of Nuclear Medicine Technology.
- Ferreira, C. L. et al. (2011). Chelating Agents and their Use in Radiopharmaceutical Sciences. Mini-Reviews in Medicinal Chemistry.
- Yapp, D. T. et al. (1979). A method for the preparation and quality control of 68Ga radiopharmaceuticals. The Journal of Nuclear Medicine.
- Gayen, T. et al. (2016). 68Ga radiolabeling and quality control in a small-scale radiopharmacy- working amidst constraints in developing countries. Journal of Nuclear Medicine.
- Mueller, D. et al. (2016). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method.
- Mueller, D. et al. (2016). Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)
- Jensen, S. B. et al. (2021). Clinically Applicable Cyclotron-Produced Gallium-68 Gives High-Yield Radiolabeling of DOTA-Based Tracers. Semantic Scholar.
- Berry, D. J. et al. (2011). Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. MDPI.
- Rossouw, D. et al. (2016). Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences. PubMed Central.
- Antonio, M. et al. (2013). I have a problem with boc deprotection of pyridinium salts.
- Yang, H. et al. (2021). Synthesis of DOTA-pyridine chelates for 64Cu coordination and radiolabeling of αMSH peptide. PubMed.
- Yang, H. et al. (2021). Synthesis of DOTA-pyridine chelates for 64Cu coordination and radiolabeling of αMSH peptide. PMC - NIH.
- MedChemExpress. DOTA-tri(t-butyl ester). MedChemExpress.
- Creighton, A. M. et al. (1962). THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL.
- Sigma-Aldrich. DOTA-tris(tert-butyl ester) Novabiochem. Sigma-Aldrich.
- Georgieva, S. et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)
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- 3. Synthesis of DOTA-pyridine chelates for 64Cu coordination and radiolabeling of αMSH peptide - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 | MDPI [mdpi.com]
- 12. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 68Ga radiolabeling and quality control in a small-scale radiopharmacy- working amidst constraints in developing countries | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Note & Protocol: A Scalable and Efficient Synthesis of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
Abstract
This document provides a comprehensive guide for the large-scale synthesis of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate, a key building block in pharmaceutical development. The protocol details a robust and scalable two-step process, beginning with the Boc-protection of 2-amino-5-(2-hydroxyethyl)pyridine. Emphasis is placed on reaction optimization, process control, safety, and analytical validation to ensure high yield and purity, meeting the stringent requirements of the drug development industry. This guide is intended for researchers, chemists, and process development professionals.
Introduction: Significance and Synthetic Challenges
Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of approximately 20% of the top 200 commercial drugs.[1] The title compound, this compound, serves as a crucial intermediate, incorporating a versatile hydroxyethyl functional group and a protected amine, which allows for selective subsequent chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group is particularly valuable in multi-step syntheses due to its stability under various reaction conditions and its clean, selective removal under mild acidic conditions.[2]
However, the synthesis of highly functionalized pyridines on a large scale presents significant challenges.[1][3] Key issues include achieving high regioselectivity, ensuring high yields, and developing cost-effective, scalable purification methods.[1] Specifically, the Boc protection of aminopyridines can be problematic, with some substrates exhibiting low reactivity or yielding undesired side products.[4][5] This application note presents a validated protocol designed to overcome these challenges, ensuring a reliable and efficient manufacturing process.
Overview of the Synthetic Strategy
The selected synthetic route involves the direct N-acylation of the starting material, 2-(6-Aminopyridin-3-yl)ethanol, using di-tert-butyl dicarbonate ((Boc)₂O). This approach is chosen for its atom economy and straightforward execution. The reaction is facilitated by a base to neutralize the acidic byproduct and drive the reaction to completion.
Sources
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
Welcome to the technical support guide for the synthesis of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction outcomes. This guide moves beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and improve your yield and purity.
Reaction Overview: The Boc Protection Challenge
The target molecule is synthesized via the N-protection of 2-(6-aminopyridin-3-yl)ethanol using di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction presents a key chemoselectivity challenge: selectively acylating the weakly nucleophilic aromatic amine in the presence of a primary alcohol. Low yields often stem from incomplete reactions or undesired side reactions.
Caption: General synthesis of the target carbamate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
Low yield is the most common complaint and typically points to one of three issues: incomplete reaction, competing side reactions, or product loss during workup/purification.
A logical troubleshooting workflow is essential. Start by confirming the identity and purity of your starting material, 2-(6-aminopyridin-3-yl)ethanol. Then, systematically evaluate your reaction conditions, focusing on solvent, base, and stoichiometry.
Caption: A decision tree for troubleshooting low yields.
Q2: How do I choose the optimal solvent and base for this reaction?
The choice of solvent and base is critical for managing the chemoselectivity between the amine and the alcohol.
-
Solvent: Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are generally preferred. They effectively dissolve the starting materials without interfering with the reaction. While alcoholic solvents like methanol or ethanol can sometimes accelerate Boc protections of anilines, they can also compete with the substrate's hydroxyl group, leading to potential side reactions or complex solvent effects.[1]
-
Base: The base's role is to neutralize the acidic byproduct of the reaction, driving it to completion.
-
Recommended: Use a non-nucleophilic organic base like Triethylamine (TEA) or a mild inorganic base like Sodium Bicarbonate (NaHCO₃) .[2] These are strong enough to scavenge protons without significantly deprotonating the hydroxyl group, thus preserving the desired N-selectivity.
-
Use with Caution: A catalyst like 4-Dimethylaminopyridine (DMAP) is often used to accelerate acylation. However, DMAP is highly effective at catalyzing the acylation of alcohols and should be avoided in this synthesis to prevent the formation of the O-Boc byproduct.
-
Avoid: Strong bases like Sodium Hydroxide (NaOH) should be avoided as they can readily deprotonate the alcohol, making it a more competitive nucleophile.
-
Q3: I'm observing a significant amount of unreacted 2-(6-aminopyridin-3-yl)ethanol. How can I drive the reaction to completion?
Seeing a large amount of starting material after a reasonable reaction time points to insufficient activation or reactivity. The 2-amino group on the pyridine ring is deactivated by the ring's electron-withdrawing nature.
-
Stoichiometry: Ensure you are using a slight excess of Boc₂O. A common starting point is 1.1 to 1.3 equivalents. If the reaction remains sluggish, increasing this to 1.5 equivalents can be beneficial.
-
Temperature: While many Boc protections proceed at room temperature, gentle heating to 40°C can significantly increase the reaction rate for deactivated amines without promoting significant side reactions.[2]
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Deactivated amines may require longer reaction times, potentially from 12 to 24 hours.
-
Activation: In some challenging cases for aminopyridines, coupling agents like EDCI/HOBT have been used to facilitate the reaction, though this adds complexity and cost.[3]
Q4: I suspect O-acylation is occurring. What is the evidence and how can I prevent it?
The primary side reaction is the formation of tert-Butyl (5-(2-((tert-butoxycarbonyl)oxy)ethyl)pyridin-2-yl)carbamate, where both the amine and the alcohol have reacted with Boc₂O.
-
Identification: This byproduct will have a higher molecular weight and be significantly less polar than your desired product. On a TLC plate, it will have a higher Rf value. In mass spectrometry, you would observe a peak corresponding to [M+100]+H⁺ relative to your product.
-
Prevention:
-
Avoid DMAP: As mentioned, DMAP is a potent catalyst for O-acylation. Its exclusion is the single most important factor in preventing this side reaction.
-
Control Stoichiometry: Do not use a large excess of Boc₂O. Limit it to 1.1-1.3 equivalents initially.
-
Use a Mild Base: Stick with TEA or NaHCO₃.
-
Caption: Competing N-acylation vs. O-acylation pathways.
Q5: What is the best practice for work-up and purification?
A clean work-up is essential for a high recovery of pure product.
-
Quenching: After the reaction is complete (as determined by TLC), quench any remaining Boc₂O by adding a small amount of water or a saturated solution of ammonium chloride and stirring for 20-30 minutes.
-
Solvent Removal: Remove the organic solvent under reduced pressure.
-
Aqueous Extraction:
-
Dissolve the residue in an appropriate organic solvent like Ethyl Acetate (EtOAc) or DCM.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system starting with a less polar solvent system (e.g., 20-30% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., to 50-70% Ethyl Acetate) is usually effective at separating the product from non-polar byproducts and unreacted starting material.
Optimized Protocol & Data Summary
This protocol is designed as a robust starting point for optimization.
Experimental Protocol: Optimized Boc Protection
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-(6-aminopyridin-3-yl)ethanol (1.0 eq).
-
Solvent: Add anhydrous THF or DCM to dissolve the starting material (concentration approx. 0.1-0.2 M).
-
Base: Add triethylamine (TEA) (1.5 eq) and stir the solution for 5 minutes.
-
Reagent Addition: In a separate vial, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture at room temperature over 15-20 minutes.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 50% EtOAc/Hexanes as eluent). If the reaction is slow after 4-6 hours, warm the mixture to 40°C. Continue stirring until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench with water (1 mL) and stir for 30 minutes. Remove the solvent via rotary evaporation.
-
Extraction: Redissolve the residue in Ethyl Acetate (50 mL). Wash with water (2 x 20 mL) and then with saturated brine (1 x 20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes.
Table 1: Comparison of Reaction Parameters
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Rationale for Optimization |
| Solvent | Methanol | THF or DCM | Avoids potential reactivity of the solvent and improves solubility of non-polar reagents. |
| Base | DMAP (catalytic) | Triethylamine (1.5 eq) | DMAP strongly promotes O-acylation side reaction; TEA is non-nucleophilic and avoids this.[2] |
| Boc₂O (eq) | 1.05 | 1.2 - 1.3 | A slight excess helps drive the reaction to completion for the deactivated amine. |
| Temperature | Room Temp | Room Temp to 40°C | Gentle heating overcomes the activation energy for the weakly nucleophilic aromatic amine.[2] |
| Expected Yield | < 60% with side products | > 80% | Minimizes side reactions and pushes the equilibrium towards the desired product. |
References
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (Discusses the stability and general conditions for Boc group introduction and cleavage.) [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (Highlights standard acidic conditions for Boc deprotection, reinforcing the need to avoid acid during workup.) [Link]
-
Deprotection of N-Boc group of aliphatic amines - ResearchGate. (General information on Boc deprotection methods.) [Link]
-
Why is boc stable to hydrolysis under basic conditions? - Reddit. (A discussion forum providing informal insight into the stability of the Boc group under basic conditions.) [Link]
-
tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC - NIH. (Provides a synthetic example involving a substituted aminopyridine derivative.) [Link]
-
Reaction pathway for BOC amine formation under mild reaction conditions - ResearchGate. (Discusses general principles of Boc protection of amines.) [Link]
- CN102936220B - BOC protection method for aminopyridine - Google Patents. (A patent describing a method for Boc protection of aminopyridines using EDCI/HOBT, relevant for difficult cases.)
-
Tert-butyl n-[5-(2-hydroxyethoxy)pyridin-2-yl]carbamate - PubChemLite. (Entry for a structurally similar compound.) [Link]
- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.
-
Amine Protection and Deprotection - Master Organic Chemistry. (Provides mechanistic details of Boc protection and deprotection.) [Link]
-
(PDF) tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - ResearchGate. (Research article with synthesis of a complex aminopyridine derivative.) [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (A detailed, reliable procedure for selective mono-Boc protection of a diamine.) [Link]
-
tert-Butyl (5-fluoropyridin-2-yl)carbamate - PubChem. (PubChem entry for a similar Boc-protected aminopyridine.) [Link]
- CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
-
Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines - ResearchGate. (Article describing synthesis involving aminopyridine derivatives.) [Link]
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - MDPI. (Provides context on the reactivity and synthesis of aminopyridines.) [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. (Explains the mechanism of Boc protection and acid-catalyzed deprotection.) [Link]
-
Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino) - ResearchGate. (General synthetic chemistry methods.) [Link]
Sources
Technical Support Center: Recrystallization of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate. The information herein is structured to address specific experimental issues with scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its recrystallization behavior?
A1: The molecule possesses several functional groups that dictate its solubility and crystallization characteristics. The pyridine ring introduces polarity, while the tert-butoxycarbonyl (Boc) group is bulky and nonpolar. The hydroxyethyl group can participate in hydrogen bonding. This combination of polar and nonpolar moieties, along with hydrogen bonding capability, suggests that a single solvent may not be ideal, and a mixed solvent system could be more effective for achieving a successful recrystallization.
Q2: Is there a general principle for selecting a suitable solvent for this compound?
A2: The principle of "like dissolves like" is a good starting point.[1] Given the molecule's mixed polarity, solvents of intermediate polarity or mixtures of polar and non-polar solvents are likely to be most effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Q3: What are the common impurities that might be present in a crude sample of this compound?
A3: Common impurities could include starting materials from the synthesis, by-products from the Boc-protection step, or degradation products. Pyridine derivatives can also be hygroscopic, so water may be present.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound.
Issue 1: The compound does not dissolve in the hot solvent.
-
Question: I've added the calculated amount of solvent and heated the mixture to boiling, but a significant amount of solid remains undissolved. What should I do?
-
Answer: This indicates that the chosen solvent is not a good solvent for your compound at high temperatures.
-
Immediate Action: Gradually add more of the same solvent in small portions while maintaining the boiling temperature. Be cautious not to add an excessive amount, as this will reduce your yield.[3]
-
If the solid still does not dissolve: The solvent is likely unsuitable. You will need to remove the current solvent (e.g., by rotary evaporation) and try a different solvent or solvent system.[4]
-
Consider Insoluble Impurities: If most of the compound dissolves but a small amount of solid remains, these may be insoluble impurities. In this case, you should perform a hot gravity filtration to remove them before allowing the solution to cool.[5]
-
Issue 2: No crystals form after the solution has cooled.
-
Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What is the cause, and how can I induce crystallization?
-
Answer: This is a common problem and can be due to several factors:
-
Too Much Solvent: This is the most frequent reason for crystallization failure.[6] The solution is not saturated enough for crystals to form.
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration of your compound.[4] Then, allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its normal solubility limit but has not yet begun to crystallize.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Solution 2: Seeding: If you have a small, pure crystal of your compound (a "seed crystal"), add it to the cooled solution. This will provide a template for other molecules to crystallize upon.[2]
-
-
Issue 3: The compound "oils out" instead of crystallizing.
-
Question: As my solution cools, a liquid or oily layer is forming instead of solid crystals. Why is this happening, and how can I fix it?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[7] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is highly impure.[2]
-
Immediate Action: Reheat the solution to redissolve the oil.
-
Troubleshooting Steps:
-
Add More Solvent: Add a small amount of additional hot solvent to the solution. This can sometimes prevent the oil from forming upon cooling.[2]
-
Slower Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off, or by insulating the flask. Very slow cooling can favor the formation of crystals over oil.[2]
-
Change Solvent System: If oiling out persists, the solvent system is likely not optimal. Try a different solvent or a mixed solvent system. Often, using a solvent in which the compound is more soluble, and then adding an anti-solvent (in which the compound is less soluble) can promote crystallization.
-
-
Experimental Protocols
Recommended Recrystallization Protocol
This protocol is a starting point and may require optimization based on the purity of your crude material.
-
Solvent Selection: Begin by performing small-scale solubility tests with the solvents listed in Table 1 to identify a suitable single or mixed solvent system.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a mixed pair) to just dissolve the solid at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling and Crystallization: Allow the flask to cool slowly and undisturbed to room temperature. If crystallization does not occur, try the troubleshooting steps mentioned above (scratching, seeding). Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Water | High | 100 | May be a good anti-solvent due to the nonpolar Boc group. |
| Ethanol | High | 78 | The hydroxyl group suggests some solubility. |
| Ethyl Acetate | Medium | 77 | Often a good choice for moderately polar compounds. |
| Toluene | Low | 111 | The aromatic ring may interact favorably with the pyridine ring. |
| Hexane | Low | 69 | Likely to be a good anti-solvent. |
| Acetone | Medium | 56 | A versatile solvent for many organic compounds. |
Visualizations
Recrystallization Workflow
Caption: General workflow for the recrystallization process.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- Benchchem.
- University of Rochester, Department of Chemistry.
- Benchchem.
- Unknown Source.
- Organic Syntheses. Carbamic acid, tert-butyl ester.
- Unknown Source.
- Mettler Toledo.
- University of York, Chemistry Teaching Labs.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
Sources
- 1. This compound [cymitquimica.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
Technical Support Center: Synthesis of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful and efficient production of your target compound.
I. Synthetic Overview & Key Challenges
The synthesis of this compound typically proceeds through the Boc protection of a suitable aminopyridine precursor. The choice of starting material and the specific reaction conditions are critical for achieving high yield and purity. A common synthetic route involves the protection of 2-amino-5-(2-hydroxyethyl)pyridine. The primary challenges in this synthesis revolve around chemoselectivity, managing potential side reactions, and ensuring the stability of the Boc protecting group under various conditions.
Below is a diagram illustrating the main synthetic pathway and potential side reactions:
Caption: Main synthesis pathway and potential side reactions.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each question is followed by a detailed explanation of the potential causes and recommended solutions.
Question 1: My reaction is incomplete, and I have a significant amount of unreacted 2-amino-5-(2-hydroxyethyl)pyridine remaining. What could be the cause?
Answer:
Incomplete conversion is a common issue and can stem from several factors:
-
Insufficient Reagents: Ensure that you are using a slight excess of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 equivalents, to drive the reaction to completion.
-
Inadequate Base: The choice and amount of base are crucial. A non-nucleophilic organic base like triethylamine (TEA) or a more potent catalyst like 4-dimethylaminopyridine (DMAP) is often used.[1] Ensure the base is anhydrous and used in at least a stoichiometric amount to neutralize the acid byproduct.
-
Low Reaction Temperature: While the Boc protection is often performed at room temperature, some sterically hindered or less reactive amines may require gentle heating (e.g., 40-50 °C) to achieve a reasonable reaction rate.[1]
-
Solvent Issues: The reaction is typically performed in aprotic solvents like tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM). Ensure your solvent is anhydrous, as water can hydrolyze (Boc)₂O.
Experimental Protocol for Optimizing the Reaction:
-
Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Dissolve 1 equivalent of 2-amino-5-(2-hydroxyethyl)pyridine in anhydrous THF.
-
Add 1.2 equivalents of (Boc)₂O to the solution.
-
Add 1.5 equivalents of triethylamine and a catalytic amount of DMAP (0.1 equivalents).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is sluggish, gently warm the mixture to 40 °C.
Question 2: I am observing a side product with a higher molecular weight than my desired product. What is it, and how can I avoid it?
Answer:
The formation of a higher molecular weight side product often indicates the formation of a bis-Boc protected species . While the primary amino group is the most nucleophilic site, under forcing conditions (e.g., large excess of (Boc)₂O, prolonged reaction times, or highly active catalysts), the hydroxyl group can also be acylated to form a tert-butyl carbonate.
Strategies to Minimize Bis-Boc Formation:
| Strategy | Rationale |
| Control Stoichiometry | Use a minimal excess of (Boc)₂O (e.g., 1.1 equivalents). |
| Monitor Reaction Progress | Stop the reaction as soon as the starting material is consumed to prevent over-reaction. |
| Purification | The bis-Boc product can often be separated from the desired mono-Boc product by column chromatography. |
Question 3: My final product seems to be degrading during purification or storage. Why is this happening?
Answer:
The Boc group is notoriously sensitive to acidic conditions.[2] Accidental exposure to acid, even in trace amounts, can lead to the cleavage of the Boc group, regenerating the starting amine.
Causes of Accidental Deprotection:
-
Acidic Solvents: Ensure that solvents used for workup and purification (e.g., chloroform, dichloromethane) are free of acidic impurities.
-
Silica Gel: Standard silica gel can be slightly acidic. If you observe degradation during column chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system.
-
Storage: Store the final product in a cool, dry place, away from acidic vapors.
Protocol for Neutralizing Silica Gel:
-
Prepare a slurry of silica gel in your chosen eluent system.
-
Add 1% triethylamine (by volume) to the slurry.
-
Gently stir for 15-20 minutes.
-
Pack the column with the neutralized silica gel slurry.
Question 4: I am seeing evidence of N-alkylation on the pyridine ring. How can this be avoided?
Answer:
While the exocyclic amino group is generally more nucleophilic than the pyridine ring nitrogen, N-alkylation of the pyridine ring can occur as a side reaction, especially if the synthesis of the starting material, 2-amino-5-(2-hydroxyethyl)pyridine, involves steps with alkylating agents.[3][4][5] This is less of a concern during the Boc protection step itself, but can be a significant issue in precursor synthesis.
To avoid this, consider alternative synthetic routes for the precursor that do not involve harsh alkylating conditions or use protecting groups to temporarily block the pyridine nitrogen if necessary. Reductive amination is often a milder alternative to direct alkylation for preparing substituted aminopyridines.[6]
III. Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Boc protecting group in this synthesis?
A1: The tert-butyloxycarbonyl (Boc) group is used to temporarily block the reactivity of the amino group on the pyridine ring.[1][2] This is essential if the molecule is to be used in subsequent reactions where the amino group could interfere, such as peptide couplings or other nucleophilic additions.
Q2: Is the Boc group stable to basic conditions?
A2: Generally, the Boc group is stable to a wide range of basic conditions and nucleophiles, which is one of its key advantages.[2][7] However, it can be cleaved under certain strong basic conditions, especially with heating.[8][9] For most standard synthetic procedures, it remains intact.
Q3: What are the standard conditions for removing the Boc group if needed?
A3: The Boc group is typically removed under acidic conditions.[1] The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1] The generation of a tert-butyl cation during this process can lead to side reactions with nucleophilic residues, so scavengers are sometimes added.[10][11]
Q4: Can the hydroxyl group in the side chain interfere with other reactions?
A4: Yes, the primary alcohol is a nucleophile and can react with electrophiles. If you plan to perform subsequent reactions that are incompatible with a free hydroxyl group, it may need to be protected with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether.
IV. References
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]
-
ResearchGate. (2025). Deprotection of a Primary Boc Group under Basic Conditions. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Bases. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Powers, D. C. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
National Institutes of Health. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2014). Synthesis of N-alkyl-4-aminopyridine. ResearchGate. [Link]
-
ResearchGate. (2025). A Facile N-Monoalkylation of Aminopyridines. ResearchGate. [Link]
-
ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. ResearchGate. [Link]
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Bases - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Boc Protection of Aminopyridines
Welcome to the technical support center for the Boc protection of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of protecting this important class of compounds. The following content is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments. My aim is to provide not just protocols, but also the underlying chemical principles to empower you to make informed decisions in your synthetic work.
Frequently Asked Questions (FAQs)
Q1: I am observing a low or even no yield of my desired N-Boc protected aminopyridine. What are the likely causes and how can I improve the outcome?
Low yields in the Boc protection of aminopyridines are a common hurdle. This often stems from the reduced nucleophilicity of the amino group on the pyridine ring, especially when compared to aliphatic amines.[1][2] The electron-withdrawing nature of the pyridine ring decreases the electron density on the exocyclic nitrogen, making it a weaker nucleophile. Here’s a systematic approach to troubleshooting this issue:
Root Cause Analysis & Solutions:
-
Inadequate Reaction Conditions: Standard Boc protection protocols may not be optimal for less reactive aminopyridines.
-
Recommendation: Increase the stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O). While a slight excess (1.1-1.5 equivalents) is typical, for sluggish reactions, using up to 2-3 equivalents can drive the reaction to completion.[3]
-
Recommendation: Elevate the reaction temperature. Many Boc protections are run at room temperature, but for aminopyridines, moderate heating to 40-55°C can significantly increase the reaction rate.[3][4]
-
-
Suboptimal Base Selection: The choice of base is critical.
-
Recommendation: Triethylamine (TEA) is a common choice, but for aminopyridines, a stronger, non-nucleophilic base might be necessary to facilitate the deprotonation of the intermediate. Consider bases like N,N-Diisopropylethylamine (DIPEA).
-
Catalytic Enhancement: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction.[5] DMAP is a hypernucleophilic acylation catalyst that reacts with (Boc)₂O to form a more reactive intermediate. However, be cautious with the amount of DMAP, as it can promote the formation of di-Boc byproducts (see Q2).[6]
-
-
Solvent Effects: The solvent can influence the reaction rate.
-
Alternative Activation Method: For particularly challenging substrates, a modified protocol may be necessary.
Q2: I am observing the formation of a significant amount of a di-Boc protected side product. How can I favor the formation of the mono-Boc protected aminopyridine?
The formation of a di-Boc product occurs when the initially formed mono-Boc protected aminopyridine, which still has an N-H proton, is deprotonated and reacts with a second molecule of (Boc)₂O.[6] This is more likely with less sterically hindered aminopyridines and under more forcing reaction conditions.
Strategies to Promote Mono-Boc Protection:
-
Control Stoichiometry:
-
Recommendation: Carefully control the stoichiometry of (Boc)₂O. Use a minimal excess (e.g., 1.05-1.2 equivalents) to reduce the availability of the reagent for the second addition.
-
-
Base Selection and Amount:
-
Reaction Temperature and Time:
-
Recommendation: Run the reaction at a lower temperature (e.g., 0°C to room temperature) and monitor the progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent the over-reaction.
-
-
For Diaminopyridines - Selective Mono-protection:
-
Recommendation: If you are working with a diaminopyridine and wish to protect only one amino group, a specialized protocol is necessary. One effective method involves the protonation of one amino group with one equivalent of an acid (like HCl) to form the mono-salt. The protonated amino group is no longer nucleophilic, allowing for the selective Boc protection of the free amino group.[9][10][11][12][13]
-
Q3: My aminopyridine substrate is electron-deficient, and the Boc protection is extremely slow or fails completely. What are my options?
Electron-deficient aminopyridines, for instance, those bearing nitro or cyano groups, are particularly challenging substrates due to the significantly reduced nucleophilicity of the amino group.
Approaches for Electron-Deficient Aminopyridines:
-
Forcing Conditions:
-
Recommendation: You may need to employ a combination of the strategies mentioned in Q1: a larger excess of (Boc)₂O, a stronger base, higher temperatures, and a catalytic amount of DMAP. However, be aware of the potential for side reactions.
-
-
Alternative Protecting Groups:
-
Recommendation: If Boc protection remains problematic, consider alternative protecting groups that may be more suitable for your synthetic route. The Carbobenzyloxy (Cbz) group, for example, is introduced using benzyl chloroformate and can be a viable alternative.[14] Sulfonamide-based protecting groups like tosyl (Ts) offer greater stability under harsh conditions.[14]
-
Experimental Protocols
Standard Protocol for Boc Protection of Aminopyridine
-
Dissolve the aminopyridine (1 equivalent) in a suitable solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).
-
Add a base, typically Triethylamine (TEA) (1.5-3 equivalents).[14]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5-2 equivalents).[14]
-
Optionally, add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature for 0.5-2 hours, or heat to 40-50°C if the reaction is sluggish.[14]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol for Selective Mono-Boc Protection of a Diaminopyridine
-
Dissolve the diaminopyridine (1 equivalent) in a 50% aqueous methanol solution.
-
Cool the solution to 0°C and add one equivalent of hydrochloric acid (HCl) dropwise.
-
Stir the mixture for 30 minutes to allow for the formation of the mono-hydrochloride salt.
-
Add one equivalent of (Boc)₂O to the solution.
-
Allow the reaction to warm to room temperature and stir until the mono-protected product is formed (monitor by TLC or LC-MS).
-
Evaporate the methanol and add diethyl ether to precipitate any unreacted diamine hydrochloride.
-
Adjust the pH of the aqueous layer to >12 with a NaOH solution to deprotonate the remaining amino-HCl salt.
-
Extract the mono-Boc protected product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the product.
Data Presentation
| Parameter | Standard Conditions | Troubleshooting/Optimization | Rationale |
| (Boc)₂O (equiv.) | 1.1 - 1.5 | 2.0 - 3.0 | Drives the equilibrium towards the product for less reactive amines.[3] |
| Base | TEA, NaHCO₃ | DIPEA, DMAP (catalytic) | Stronger bases or catalysts can enhance the reaction rate.[5] |
| Solvent | DCM, THF, ACN | Methanol | Methanol can accelerate the reaction for aromatic amines.[2] |
| Temperature | Room Temperature | 40 - 55°C | Provides the necessary activation energy for sluggish reactions.[4] |
Visualizations
Caption: Mechanism of Boc Protection of an Aminopyridine.
Caption: Troubleshooting Workflow for Low Yield in Boc Protection.
References
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
- CN102936220A - BOC protection method for aminopyridine. Google Patents.
-
Selective Mono‐BOC Protection of Diamines. ResearchGate. Available at: [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Available at: [Link]
- CN102936220B - BOC protection method for aminopyridine. Google Patents.
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health. Available at: [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]
-
Reactions that Work: Boc Protection. Chemtips - WordPress.com. Available at: [Link]
-
Selective Mono‐BOC Protection of Diamines. Semantic Scholar. Available at: [Link]
-
(PDF) Selective Mono‐BOC Protection of Diamines. ResearchGate. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 8. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. redalyc.org [redalyc.org]
- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 12. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Carbamate Formation
Welcome to the Technical Support Center for Carbamate Formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of carbamates. Whether you are protecting an amine, synthesizing a key intermediate, or developing a new therapeutic agent, this resource offers practical, field-proven insights to help you navigate the common challenges and optimize your reaction conditions for success.
Troubleshooting Guide
This section addresses specific issues you might encounter during carbamate formation experiments. Each problem is followed by a list of potential causes and actionable solutions to get your synthesis back on track.
Problem 1: Low or No Product Yield
This is one of the most common issues in carbamate synthesis. The causes can range from reagent quality to suboptimal reaction conditions.
Potential Causes and Solutions:
-
Inactive or Impure Reagents:
-
Cause: The amine starting material may be of poor quality. Phosgene derivatives like benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially with exposure to moisture.
-
Solution: Ensure the purity of your amine. Use freshly opened or properly stored carbamoylating agents. It is good practice to check the purity of the reagents by NMR or other analytical techniques before use.
-
-
Suboptimal Reaction Temperature:
-
Cause: Many carbamate formations are exothermic, and excessive heat can lead to the decomposition of reactants or products.[1] Conversely, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed.[1]
-
Solution: For exothermic reactions, such as those involving isocyanates, use an ice bath to maintain a low temperature (0-5 °C) during reagent addition.[1] For sluggish reactions, consult the literature for the optimal temperature range and consider gentle heating.[1]
-
-
Incorrect Stoichiometry:
-
Cause: An incorrect molar ratio of reactants can lead to incomplete conversion.
-
Solution: Carefully calculate and measure the molar equivalents of your amine and carbamoylating agent. Typically, a slight excess (1.1-1.2 equivalents) of the carbamoylating agent is used.
-
-
Poor Solvent Choice:
-
Cause: The solvent plays a crucial role in solubilizing reactants and influencing the reaction pathway. An inappropriate solvent can hinder the reaction.
-
Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used. For Schotten-Baumann conditions, a biphasic system (e.g., dioxane/water) is often effective.[2] The choice of solvent can also affect the equilibrium of carbamic acid formation when using CO₂.[3]
-
-
Inefficient Mixing:
-
Cause: In heterogeneous or biphasic reactions, poor mixing can limit the interaction between reactants.
-
Solution: Ensure vigorous stirring throughout the reaction. A mechanical stirrer may be necessary for larger-scale reactions.
-
-
Catalyst Deactivation (if applicable):
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates the formation of side products.
Potential Causes and Solutions:
-
Over-reaction or Double Protection:
-
Cause: In the presence of excess carbamoylating agent, a second protection can occur on the newly formed carbamate, especially at higher temperatures.
-
Solution: Use a controlled amount of the protecting group reagent (typically 1.1 equivalents). Add the reagent slowly at a low temperature to control the reaction rate.
-
-
Formation of Ureas:
-
Cause: If the carbamoylating agent is sensitive to moisture (e.g., isocyanates), it can hydrolyze to form an amine, which then reacts with another molecule of the isocyanate to form a symmetric urea.[5]
-
Solution: Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
N-alkylation or O-alkylation:
-
Cause: In some methods, such as those using alkyl halides and CO₂, the amine can be alkylated directly, competing with carbamate formation.[6]
-
Solution: Optimize the reaction conditions (e.g., base, solvent) to favor carbamate formation. The use of cesium carbonate can promote carbamate synthesis over N-alkylation.[7][8]
-
-
Premature Deprotection:
-
Cause: If the reaction conditions are too harsh (e.g., too acidic or basic), the newly formed carbamate may be cleaved.
-
Solution: Use milder reaction conditions. Ensure that the chosen protecting group is stable to the reaction conditions required for subsequent steps.
-
Problem 3: Incomplete Deprotection
Failure to completely remove a protecting group can complicate purification and subsequent reactions.
Potential Causes and Solutions:
-
Ineffective Deprotection Reagent:
-
Insufficient Reaction Time or Temperature:
-
Cause: Some deprotection reactions require longer times or elevated temperatures to go to completion.
-
Solution: Monitor the reaction by TLC or LC-MS until the starting material is consumed. If the reaction is sluggish, consider a moderate increase in temperature.
-
-
Presence of Scavengers (for Boc deprotection):
-
Cause: During Boc deprotection with TFA, the liberated tert-butyl cation is electrophilic and can react with sensitive residues like tryptophan or cysteine.[10]
-
Solution: Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the deprotection cocktail to trap the tert-butyl cation.
-
-
Catalyst Poisoning (for Cbz deprotection):
-
Cause: Sulfur-containing compounds or other impurities can poison the palladium catalyst used for hydrogenolysis.
-
Solution: Purify the substrate before deprotection. Use a higher catalyst loading or a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[6]
-
Problem 4: Difficult Product Isolation
Even with a high yield, isolating the pure product can be challenging.
Potential Causes and Solutions:
-
Product is Water-Soluble:
-
Cause: The deprotected amine salt may be highly soluble in water, leading to low recovery during aqueous workup.
-
Solution: After reaction completion, evaporate the solvent and excess acid under reduced pressure. The resulting salt can often be used directly in the next step. Alternatively, lyophilization can be used to remove water.
-
-
Emulsion Formation During Workup:
-
Cause: The presence of certain reagents or byproducts can lead to the formation of stable emulsions during aqueous extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtration through a pad of Celite can also be effective.
-
-
Product Crystallization/Precipitation:
-
Cause: The carbamate product may have low solubility in the reaction solvent, leading to precipitation.[11]
-
Solution: If precipitation is problematic during the reaction, a different solvent system may be required. If the product crystallizes upon completion, this can be advantageous for purification by filtration.[11]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right amine protecting group?
A1: The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions that will be used in subsequent steps. The key is to select a group that is stable under the conditions of the next reaction but can be removed selectively under conditions that do not affect other functional groups in the molecule. This is known as an "orthogonal" strategy.[10]
-
Boc (tert-Butoxycarbonyl): Stable to base and hydrogenolysis, but cleaved by strong acids (e.g., TFA).[12]
-
Cbz (Carboxybenzyl): Stable to acid and base, but removed by catalytic hydrogenation (H₂/Pd/C).[12]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acid and hydrogenation, but cleaved by mild bases (e.g., piperidine).[2]
Caption: Simplified mechanism of carbamate formation using Boc₂O.
Q3: What are the best practices for setting up a carbamate formation reaction?
A3:
-
Use High-Purity Reagents: Start with pure amine and fresh carbamoylating agent.
-
Choose the Right Solvent: Select a solvent that dissolves your starting materials well. Anhydrous solvents are recommended, especially when using moisture-sensitive reagents.
-
Control the Temperature: Use an ice bath for exothermic reactions to prevent side product formation.
-
Inert Atmosphere: When using sensitive reagents, purge the reaction vessel with an inert gas like nitrogen or argon.
-
Monitor the Reaction: Use TLC or LC-MS to track the progress of the reaction and determine when it is complete.
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring reactions in real-time. Spot the reaction mixture alongside your starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. Staining with ninhydrin can be useful for visualizing amines and their protected counterparts. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the ratio of starting material to product.
Q5: What are the key differences between solution-phase and solid-phase synthesis for carbamate protection/deprotection?
A5:
-
Solution-Phase: Reactions are carried out in a flask with all reagents dissolved in a solvent. Purification is typically done by extraction and chromatography. This method is versatile and suitable for a wide range of scales.
-
Solid-Phase: The substrate is attached to a solid support (resin). Reagents are added in solution, and excess reagents and byproducts are removed by simple filtration and washing. [13]This is particularly common in peptide synthesis and is amenable to automation. [14]Deprotection on solid phase, for example with Fmoc, often involves flowing a reagent solution (e.g., 20% piperidine in DMF) through the resin bed. [13]
Experimental Protocols
Protocol 1: Boc Protection of an Amine
This protocol describes a general procedure for the N-tert-butoxycarbonylation of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Dioxane and Water (or THF and Water)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the amine (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 equiv) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dioxane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Add water to the reaction mixture and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the N-Boc protected amine. [15][16]
Protocol 2: Cbz Protection of an Amine
This protocol provides a general method for the N-benzyloxycarbonylation of an amine using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. [17] Materials:
-
Amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the amine (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) and cool the mixture in an ice bath.
-
While stirring vigorously, add benzyl chloroformate (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C. [18]3. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. [18]4. Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. [18]6. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected amine. [18]
Protocol 3: Fmoc Protection of an Amine
This protocol outlines the N-9-fluorenylmethyloxycarbonylation of an amine using Fmoc-Cl.
Materials:
-
Amine (1.0 equiv)
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Dioxane and Water
Procedure:
-
Dissolve the amine (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 equiv) in dioxane dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, add water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to obtain the Fmoc-protected amine. [2]
Protocol 4: Deprotection of a Boc-Protected Amine using TFA
This protocol describes the removal of the Boc group under acidic conditions using trifluoroacetic acid (TFA).
Materials:
-
N-Boc protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature. [19]3. Stir the reaction for 1-2 hours. Effervescence (release of CO₂) should be observed. [12]4. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the DCM and TFA under reduced pressure to yield the amine as a trifluoroacetate salt. [9][19]
Protocol 5: Deprotection of a Cbz-Protected Amine by Catalytic Hydrogenation
This protocol details the removal of the Cbz group using hydrogen gas and a palladium catalyst.
Materials:
-
N-Cbz protected amine (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar. [18]2. Carefully add 10% palladium on carbon (Pd/C) catalyst.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. [18]5. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet. [18]7. Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed. [17][18]
Protocol 6: Deprotection of an Fmoc-Protected Amine using Piperidine
This protocol describes the base-labile removal of the Fmoc group, commonly used in solid-phase peptide synthesis.
Materials:
-
N-Fmoc protected amine (on or off resin)
-
20% Piperidine in N,N-dimethylformamide (DMF)
Procedure (for solid-phase):
-
Swell the Fmoc-protected amine-functionalized resin in DMF.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin). [13]3. Agitate the mixture at room temperature for 5-10 minutes. [13]4. Filter the resin and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with several portions of DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. [13][14]
Data Summary
Table 1: Common Amine Protecting Groups in Carbamate Synthesis
| Protecting Group | Abbreviation | Structure | Reagent for Protection | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc- | Boc₂O | Strong Acid (e.g., TFA in DCM) [12] | Base, Hydrogenolysis |
| Benzyloxycarbonyl | Cbz or Z | Cbz- | Cbz-Cl | Catalytic Hydrogenation (H₂/Pd/C) [12] | Acid, Base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc- | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) [2] | Acid, Hydrogenolysis |
Table 2: Guide to Solvent Selection for Carbamate Formation
| Reaction Type | Recommended Solvents | Comments |
| Boc Protection | THF/Water, Dioxane/Water, DCM, Acetonitrile | Aprotic solvents or biphasic systems work well. [16] |
| Cbz Protection | Dioxane/Water, THF, DCM | Schotten-Baumann conditions often employ a biphasic mixture. [18] |
| From Isocyanates | DCM, THF, Toluene (anhydrous) | Anhydrous conditions are crucial to prevent urea formation. |
| From CO₂ and Alkyl Halides | DMF, Acetonitrile | Polar aprotic solvents are generally effective. [8] |
References
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
SciELO. (2016). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. [Link]
-
ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]
-
National Institutes of Health. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]
-
Scribd. TFA Deprotection. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
ResearchGate. (2006). An Excellent Method for Cbz-Protection of Amines. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Redalyc. (2012). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
-
ResearchGate. (2016). How can ı remove Fmoc from solution phase peptide?. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Humana Press. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols.
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
UreaKnowHow. (2014). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
UreaKnowHow. (2015). Problem No. 33: Excessive amount of carbamate solution from recirculation section. [Link]
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
ResearchGate. Scheme 2. Carbamate Formation and Side Reactions. [Link]
-
Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. [Link]
-
National Institutes of Health. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
ResearchGate. (2006). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. [Link]
- Google Patents. (2000).
-
PubMed. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]
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Technical Support Center: Purification of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
Welcome to the technical support guide for the purification of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate (CAS 1260897-34-4). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining this key building block in high purity. We will delve into the causality behind experimental choices, providing field-proven insights to troubleshoot and optimize your purification workflows.
Section 1: Understanding the Molecule and Common Impurities
The target molecule, this compound, possesses several key structural features that dictate its purification strategy: a basic pyridine ring, an acid-labile tert-butyloxycarbonyl (Boc) protecting group, and a polar primary alcohol.[1][2] Impurities typically arise from the synthetic route, which commonly involves the reaction of 2-amino-5-(2-hydroxyethyl)pyridine with di-tert-butyl dicarbonate ((Boc)₂O).[3][4]
Common Impurities Include:
-
Unreacted Starting Material: 2-amino-5-(2-hydroxyethyl)pyridine.
-
Reagent-Derived Impurities: Excess (Boc)₂O and its hydrolysis product, tert-butanol.
-
Reaction Byproducts: Di-Boc protected species (less common for poorly nucleophilic aminopyridines) and products of side reactions.
-
Degradation Products: Accidental exposure to acid can cleave the Boc group, regenerating the starting amine.[2][4] Pyridine derivatives can also discolor over time due to trace impurities.[5]
Data Presentation: Physicochemical Properties of Target and Key Impurities
Understanding the differences in polarity and acidity/basicity is crucial for designing an effective separation protocol.
| Compound | Molecular Weight ( g/mol ) | Polarity | Key Feature | Separation Rationale |
| Target Product | 238.29[1] | Moderately Polar | Boc-protected amine, primary alcohol | Will have intermediate retention on normal phase silica. |
| 2-amino-5-(2-hydroxyethyl)pyridine | 138.17 | Highly Polar | Free primary amine, basic pyridine N | Will have very strong retention on silica gel; can be separated from the less polar product. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | Non-polar | Anhydride | Easily separated by chromatography or removed with nucleophilic scavengers. |
| tert-Butanol | 74.12 | Polar/Volatile | Alcohol | Typically removed during solvent evaporation under reduced pressure. |
Section 2: Troubleshooting Guide for Purification
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
| Issue / Observation | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Low Purity After Aqueous Workup: TLC or crude NMR shows significant starting material. | 1. Incomplete Reaction: Insufficient (Boc)₂O, reaction time, or inadequate base. 2. Poor Extraction: The product has moderate polarity and may have some aqueous solubility. | Solution: Flash column chromatography is the most effective method.[6][7] Rationale: The significant polarity difference between the non-polar Boc group on the product and the free amine on the starting material allows for excellent separation on silica gel. The starting amine will adhere strongly to the acidic silica, while the Boc-protected product will elute much earlier. |
| Persistent Yellow or Brown Color in Final Product. | Trace Impurities/Degradation: Pyridine-containing compounds are known to discolor due to minor impurities or slow degradation, which may not be readily visible by NMR or HPLC.[5] | Solution: 1. Recrystallization: Dissolve the product in a minimal amount of a hot solvent (e.g., ethyl acetate) and allow it to cool slowly. If impurities persist, add a small amount of activated carbon to the hot solution, filter hot, and then crystallize. 2. Silica Plug: Dissolve the material in a minimal amount of dichloromethane, pass it through a short pad of silica gel, and elute with an appropriate solvent like 50% ethyl acetate in hexanes. Rationale: Recrystallization purifies based on differential solubility, effectively removing impurities that disrupt the crystal lattice. Activated carbon adsorbs colored impurities. A silica plug is a rapid way to remove highly polar, colored baseline impurities. |
| Broad, Tailing Peaks During HPLC or Column Chromatography. | Analyte-Stationary Phase Interaction: The basic nitrogen atom of the pyridine ring interacts strongly with acidic residual silanol groups on the surface of silica-based stationary phases (both HPLC columns and flash silica).[8] This creates a secondary interaction mechanism, causing peak tailing.[8] | Solution: 1. For Column Chromatography: Add a small amount of a competing base, like triethylamine (TEA) (0.1-1% v/v), to the eluent.[8] 2. For HPLC: Use a mobile phase with a low pH (e.g., 2.5-3.0 with 0.1% TFA) to protonate the silanols, or add a competing base like TEA. Alternatively, use a modern, end-capped C18 column with minimal silanol activity.[8][9] Rationale: The competing base (TEA) preferentially interacts with the acidic silanol sites, effectively shielding them from the pyridine analyte, leading to a more uniform interaction and symmetrical peak shape.[8] |
| Product Appears to Decompose on Silica Gel Column. | Acidic Nature of Silica: Standard silica gel is acidic and can slowly cleave the acid-labile Boc group, especially with prolonged exposure. | Solution: 1. Neutralize the Silica: Use silica gel that has been pre-treated with a base. This can be done by preparing the column slurry in the eluent containing 1% TEA. 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina for the purification. 3. Minimize Contact Time: Perform the chromatography as quickly as possible. Rationale: Neutralizing the stationary phase prevents the acidic sites from catalyzing the hydrolysis of the Boc carbamate. Alumina provides a non-acidic alternative support.[8] |
Section 3: Key Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This is a rapid method to assess reaction completion and identify the number of components in your crude material.
Methodology:
-
Prepare a TLC chamber with a suitable mobile phase. A good starting point is 30-50% Ethyl Acetate in Hexanes .
-
Dissolve a small amount of your crude reaction mixture in a solvent like ethyl acetate or dichloromethane.
-
Spot the crude mixture, the starting material (if available), and a co-spot (crude + starting material) on the TLC plate.
-
Develop the plate in the prepared chamber.
-
Visualize the plate under UV light (254 nm) and then stain with a suitable agent (e.g., potassium permanganate) to visualize the alcohol group.
-
The product should appear as a new, less polar spot (higher Rf) than the highly polar starting amine, which may remain at the baseline.
Protocol 2: Purification by Flash Column Chromatography
This is the most reliable method for purifying gram-scale quantities of the title compound.
Methodology:
-
Select Eluent: Based on TLC analysis, choose a solvent system that gives the product an Rf value of ~0.2-0.3. A gradient elution from 20% to 60% Ethyl Acetate in Hexanes is often effective. Add 0.5% Triethylamine (TEA) to the entire mobile phase to prevent peak tailing.[8]
-
Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample. This prevents solvent effects and improves resolution.
-
Pack the Column: Pack a glass column with silica gel using the initial, low-polarity eluent (e.g., 20% EtOAc/Hexanes + 0.5% TEA).
-
Load and Elute: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the solvent system, gradually increasing the polarity.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Diagram: Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification method based on initial analytical results.
Caption: Decision workflow for purifying this compound.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best way to store the purified this compound? A: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to protect it from moisture and air.[5] Pyridine derivatives can be sensitive to light and air over long periods, so storage in a dark, cold environment is optimal.[5]
Q2: I performed an acidic wash (e.g., with 1M HCl) during my workup and my yield was very low. What happened? A: The Boc protecting group is highly sensitive to acid and is readily cleaved under such conditions.[2] An acidic wash will hydrolyze your product back to the starting amine, which is highly water-soluble and would be lost to the aqueous layer, thus drastically reducing your yield. All workup and purification steps must be performed under neutral or basic conditions.
Q3: Can I use reverse-phase chromatography to purify this compound? A: Yes, reverse-phase chromatography is an excellent alternative, especially for high-purity requirements or for compounds that are sensitive to silica gel. A C18 column with a mobile phase of water and acetonitrile (both containing 0.1% of a modifier like formic acid or ammonium hydroxide) would be a suitable system.[10]
Q4: My NMR spectrum looks clean, but my elemental analysis is off. What could be the issue? A: The most common culprit is residual, non-proton-containing impurities or water. Pyridine compounds are often hygroscopic and can retain water even after drying under vacuum.[5][11] Ensure your sample is rigorously dried, potentially using a drying agent like P₂O₅ in a vacuum desiccator before analysis. If the issue persists, it indicates the presence of other impurities not easily detected by ¹H NMR.
References
- Benchchem. (2025).
- Benchchem. (2025).
- LookChem. (n.d.).
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- PubMed Central. (n.d.).
- ACS Publications. (2018).
- Sigma-Aldrich. (n.d.).
- Benchchem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Benchchem. (2025). analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
- Chromatography Forum. (2015).
- Sigma-Aldrich. (n.d.). tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)
- CymitQuimica. (n.d.). tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
Sources
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- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
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- 11. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
Technical Support Center: Stability of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate Under Acidic Conditions
<content_type>
Welcome to the technical support guide for tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound, particularly in acidic environments. Our goal is to provide you with the technical insights and practical guidance necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary acidic liability of this compound?
The primary point of instability for this compound under acidic conditions is the tert-butoxycarbonyl (Boc) protecting group. The Boc group is well-known for its susceptibility to cleavage in the presence of strong acids, which is a common and intentional deprotection strategy in organic synthesis.[1][2][3] This reaction proceeds via carbamate hydrolysis, initiated by protonation of the carbonyl oxygen.[1] This is followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[1][4]
FAQ 2: Under what specific acidic conditions will the Boc group cleave?
The Boc group is readily removed by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[5][6][7] The reaction is typically fast and can be carried out at room temperature.[5] Common solvent choices for this deprotection include dichloromethane (DCM), dioxane, and ethyl acetate.[5] While generally stable to milder acids, prolonged exposure or elevated temperatures in the presence of weaker acids can also lead to cleavage.[7]
FAQ 3: Can the 2-hydroxyethyl side chain undergo reactions under acidic conditions?
Yes, the 2-hydroxyethyl side chain is susceptible to acid-catalyzed dehydration.[8][9] In the presence of a strong acid and heat, the hydroxyl group can be protonated, forming a good leaving group (water).[8][9] Subsequent elimination can lead to the formation of a vinylpyridine derivative. This is a potential side reaction to consider if your experimental conditions involve both strong acid and elevated temperatures.
FAQ 4: How does the pyridine ring influence the stability of the molecule in acid?
The pyridine ring, being basic, will be protonated under acidic conditions to form a pyridinium salt. This protonation can influence the electron density of the entire molecule and may affect the rate of Boc deprotection. However, the primary acid-labile site remains the Boc group.
FAQ 5: Are there any recommended scavengers to use during acidic deprotection?
The cleavage of the Boc group generates a tert-butyl cation, which can potentially alkylate nucleophilic sites on your molecule of interest or other molecules in the reaction mixture.[1][7] To prevent these side reactions, scavengers such as anisole or thioanisole are often added to the reaction mixture to trap the tert-butyl cation.[1]
Troubleshooting Guide
Problem 1: I'm observing unexpected deprotection of the Boc group during my experiment, which is not a deprotection step.
Cause: Your reaction conditions are likely too acidic for the stability of the Boc group. This can be due to the use of an acidic reagent, catalyst, or even an acidic solvent or workup procedure.
Troubleshooting Steps:
-
Analyze Reaction Components: Carefully review all reagents and solvents in your protocol for their acidic properties.
-
pH Measurement: If possible, measure the pH of your reaction mixture.
-
Alternative Reagents: Consider using less acidic alternatives if your chemistry allows.
-
Temperature Control: Perform the reaction at a lower temperature to minimize the rate of undesired deprotection.[2]
-
Reaction Time: Reduce the reaction time to the minimum required for your desired transformation.[2]
Problem 2: During an intentional Boc deprotection with strong acid, I'm seeing a significant amount of a side product.
Cause: This side product could be the result of the acid-catalyzed dehydration of the 2-hydroxyethyl side chain, or alkylation by the tert-butyl cation.
Troubleshooting Steps:
-
Characterize the Side Product: Use techniques like LC-MS and NMR to identify the structure of the side product. This will help determine if it's the dehydrated product or an alkylated species.
-
Optimize Deprotection Conditions:
-
Temperature: Perform the deprotection at 0°C or room temperature to disfavor the dehydration reaction, which often requires heat.
-
Acid Concentration: Use the minimum concentration of acid required for complete deprotection. Some studies have shown a second-order dependence on acid concentration, so a slight reduction can significantly slow down side reactions.[7]
-
Scavengers: As mentioned in FAQ 5, add a scavenger like anisole or thioanisole to your reaction mixture to trap the tert-butyl cation.[1]
-
Problem 3: My final product after acidic workup shows impurities that I can't identify.
Cause: If the Boc deprotection was unintentional, the newly formed free amine can be nucleophilic and may react with other electrophilic components in your reaction mixture, leading to unexpected byproducts.
Troubleshooting Steps:
-
Protecting Group Strategy: If the amine needs to remain protected, consider if the Boc group is the most suitable choice for your synthetic route. An alternative protecting group that is stable to your reaction conditions but can be removed under different, orthogonal conditions (e.g., Fmoc, Cbz) might be necessary.[3]
-
Workup Modification: Neutralize the acidic workup solution as quickly and gently as possible to minimize the time the deprotected, reactive amine is present.
-
Chromatography Optimization: Develop a robust purification method to separate your desired product from these impurities.
Experimental Protocols
Standard Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group under standard acidic conditions.[2]
-
Dissolve the Boc-protected substrate in an appropriate solvent such as dichloromethane (DCM) or dioxane.
-
Add the acidic reagent. Common choices include:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess acid.
-
The resulting amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Isolate the product by filtration or centrifugation.
| Parameter | Condition | Notes |
| Acid | TFA, HCl | Strong acids are required for efficient cleavage. |
| Solvent | DCM, Dioxane, Ethyl Acetate | Choose a solvent in which the starting material is soluble. |
| Temperature | Room Temperature | The reaction is typically fast at this temperature. |
| Scavenger | Anisole, Thioanisole | Recommended to prevent side reactions from the tert-butyl cation. |
Workflow for Troubleshooting Unexpected Product Formation
Caption: Troubleshooting workflow for unexpected product formation.
References
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Acid-Catalyzed Dehydration of Alcohols. Homework.Study.com. [Link]
-
UCF CHM2210 Chapter7.22 - Acid-Catalyzed Dehydration (E1) Mechanism, Rearrangement. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. homework.study.com [homework.study.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies for Preventing Byproduct Formation in Carbamate Synthesis
Welcome to the Technical Support Center for Carbamate Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbamate synthesis. Carbamates are crucial functional groups in a vast array of pharmaceuticals, agrochemicals, and materials. However, their synthesis is often plagued by the formation of unwanted byproducts that can complicate purification, reduce yields, and impact the quality of the final product.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during carbamate synthesis. Our goal is to equip you with the expert knowledge and practical insights needed to anticipate, diagnose, and mitigate byproduct formation, ensuring the integrity and success of your experimental work.
I. Understanding the Landscape of Carbamate Synthesis & Byproduct Formation
Carbamate synthesis can be approached through several synthetic routes, each with its own set of advantages and potential pitfalls. The choice of method often depends on the substrate scope, scalability, and desired purity of the final product. Understanding the fundamental reaction mechanisms is the first step in mastering byproduct control.
Common synthetic strategies include:
-
Reaction of Amines with Chloroformates: A widely used method due to the commercial availability of a diverse range of chloroformates.
-
Utilization of Carbon Dioxide (CO₂): A greener and increasingly popular alternative that avoids the use of toxic phosgene derivatives.[1][2]
-
Rearrangement Reactions: The Curtius and Hofmann rearrangements provide pathways to carbamates from carboxylic acids and amides, respectively, via an isocyanate intermediate.[3][4][5]
-
Reaction with Isocyanates: Direct reaction of an amine with an isocyanate is a straightforward method for forming ureas, a common byproduct in other carbamate syntheses.[6]
The formation of byproducts is intimately linked to the chosen synthetic route and the specific reaction conditions employed. Common culprits include:
-
Isocyanates: Highly reactive intermediates that can lead to the formation of ureas if not properly controlled.[7]
-
Ureas: Formed from the reaction of isocyanates with unreacted amine starting material.
-
N-Alkylated Amines: A common side product in syntheses involving alkyl halides.[1][8]
-
Over-alkylated Carbamates: Where the carbamate nitrogen is further alkylated.[8]
This guide will dissect the formation of these and other byproducts within the context of specific synthetic methods and provide actionable strategies for their prevention.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is formatted in a question-and-answer style to directly address common problems observed in the laboratory.
Issue 1: My primary byproduct is a symmetrically substituted urea, and my yield of the desired carbamate is low.
Q: I am reacting a primary amine with a chloroformate in the presence of a base, but a significant amount of a urea byproduct is forming. What is happening and how can I fix it?
A: The formation of a urea byproduct in this reaction is a strong indicator that an isocyanate intermediate is being generated and then reacting with your starting amine.
Causality: The reaction of a primary amine with a chloroformate is intended to proceed via nucleophilic acyl substitution to form the carbamate. However, a competing reaction can occur where the initially formed carbamate, or the amine itself, is deprotonated by the base. This can lead to the elimination of the alkoxy group and the formation of a highly reactive isocyanate. This isocyanate will then readily react with any available primary amine to form a stable urea.
Troubleshooting Workflow for Urea Byproduct Formation
Caption: Troubleshooting workflow for minimizing urea byproduct.
Actionable Solutions:
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain a low reaction temperature, typically between 0 °C and -20 °C. | The formation of the isocyanate intermediate is often favored at higher temperatures. By keeping the reaction cold, you favor the desired nucleophilic substitution pathway. |
| Base Selection | Use a non-nucleophilic, sterically hindered base such as pyridine or 2,6-lutidine instead of stronger bases like triethylamine or DBU. | Stronger, less hindered bases can deprotonate the amine or the carbamate product more readily, leading to isocyanate formation. Weaker bases are sufficient to scavenge the HCl byproduct without promoting the side reaction.[9] |
| Reagent Addition | Add the chloroformate dropwise to the solution of the amine and base over an extended period. | This maintains a low concentration of the chloroformate, minimizing localized heating and reducing the likelihood of side reactions. |
| Solvent | Use an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). | These solvents are generally inert under the reaction conditions and effectively solubilize the reactants. |
Issue 2: My reaction is clean, but the conversion is low, and I am recovering unreacted starting amine.
Q: I'm attempting a carbamate synthesis using CO₂ and an alkyl halide, but the reaction is sluggish and gives a poor yield. What factors could be limiting the conversion?
A: Low conversion in CO₂-based carbamate synthesis often points to issues with the activation of CO₂ or the subsequent alkylation step.
Causality: This reaction typically proceeds through the formation of a carbamate salt intermediate from the reaction of the amine and CO₂ in the presence of a base. This intermediate then acts as a nucleophile, attacking the alkyl halide to form the final carbamate product. The efficiency of this process is highly dependent on the equilibrium of carbamate salt formation and the reactivity of the alkyl halide.
Troubleshooting Workflow for Low Conversion in CO₂-based Synthesis
Caption: Troubleshooting workflow for improving low conversion.
Actionable Solutions:
| Parameter | Recommended Action | Rationale |
| CO₂ Pressure | Increase the pressure of CO₂ in the reaction vessel. | According to Le Chatelier's principle, increasing the concentration (pressure) of a gaseous reactant will shift the equilibrium towards the products, favoring the formation of the carbamate salt intermediate.[1] |
| Base | Use a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs₂CO₃).[8] | Strong bases are more effective at promoting the reaction between the amine and the electrophilically weak CO₂ to form the carbamate salt.[1][10] |
| Temperature | Optimize the reaction temperature. A moderate increase in temperature (e.g., to 50-80 °C) can improve the reaction rate. | While higher temperatures can sometimes lead to byproduct formation, in this case, it may be necessary to overcome the activation energy of the reaction. However, be mindful of potential N-alkylation at elevated temperatures.[1] |
| Alkyl Halide | Use a more reactive alkyl halide (e.g., iodide > bromide > chloride). | The rate of the Sₙ2 reaction between the carbamate salt and the alkyl halide is dependent on the leaving group ability of the halide. |
| Solvent | Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. | These solvents can help to stabilize the carbamate salt intermediate and facilitate the Sₙ2 reaction. |
Issue 3: I am observing a significant amount of an N-alkylated amine byproduct.
Q: In my synthesis of a carbamate from an amine, CO₂, and an alkyl halide, I'm getting a lot of the N-alkylated amine as a side product. How can I suppress this?
A: The formation of an N-alkylated amine is a classic example of a competing nucleophilic substitution reaction.
Causality: In this reaction system, you have two nucleophiles present: the desired carbamate salt intermediate and the unreacted starting amine. Both can react with the alkyl halide electrophile. If the rate of direct alkylation of the amine is comparable to or faster than the alkylation of the carbamate salt, you will see significant formation of the N-alkylated byproduct.
Reaction Pathway for N-Alkylation Byproduct Formation
Caption: Competing pathways leading to desired carbamate and N-alkylated byproduct.
Actionable Solutions:
| Parameter | Recommended Action | Rationale |
| CO₂ Concentration | Ensure a high concentration of CO₂ is present from the start of the reaction. This can be achieved by bubbling CO₂ through the solution or by maintaining a positive pressure of CO₂. | A high concentration of CO₂ will drive the equilibrium towards the formation of the carbamate salt, thereby reducing the concentration of the free amine available for N-alkylation.[10] |
| Order of Addition | Add the alkyl halide to the pre-formed mixture of the amine, base, and CO₂. | This allows the carbamate salt to form before the electrophile is introduced, giving it a "head start" in the competition for the alkyl halide. |
| Temperature | Avoid excessively high temperatures. | Higher temperatures can increase the rate of the competing N-alkylation reaction.[1] |
| Base Selection | The use of certain bases like cesium carbonate in combination with tetrabutylammonium iodide (TBAI) has been shown to suppress N-alkylation.[8] | TBAI can act as a phase-transfer catalyst and may also stabilize the carbamate anion, promoting its reaction with the alkyl halide. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to set up a reaction under an inert atmosphere to prevent side reactions with water and oxygen?
A: Using a Schlenk line is the standard and most reliable method for maintaining an inert atmosphere.[11]
Protocol for Setting Up a Reaction Under an Inert Atmosphere using a Schlenk Line:
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel, etc.) is thoroughly dried in an oven (e.g., at 120 °C) overnight and allowed to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while still warm and connect it to the Schlenk line via flexible tubing.
-
Purging Cycles: Evacuate the assembled glassware using the vacuum on the Schlenk line for several minutes. Then, slowly backfill the system with an inert gas (nitrogen or argon). Repeat this vacuum/backfill cycle three to four times to ensure all atmospheric gases are removed.[4]
-
Maintaining Positive Pressure: After the final backfill, leave the reaction vessel under a slight positive pressure of the inert gas. This can be monitored using an oil or mercury bubbler attached to the Schlenk line.
-
Reagent Addition: Add solid reagents through a side-arm of the flask under a positive flow of inert gas.[10] Add liquid reagents via a syringe through a rubber septum.
Q2: I am performing a Curtius or Hofmann rearrangement to synthesize a carbamate. What are the common byproducts, and how can I avoid them?
A: Both the Curtius and Hofmann rearrangements proceed through a common isocyanate intermediate.[3][4][5] Therefore, the primary byproduct concerns are similar.
-
Urea Formation: If the isocyanate intermediate reacts with a primary or secondary amine (which can be the product of the reaction if water is present), a urea will be formed. To avoid this, ensure the reaction is carried out under anhydrous conditions and that the isocyanate is efficiently trapped by the desired alcohol.
-
Amine Formation: In the presence of water, the isocyanate can be hydrolyzed to a carbamic acid, which then decarboxylates to form a primary amine.[4] To favor carbamate formation, use the alcohol as the solvent or in large excess to outcompete any residual water.
-
Side reactions of the starting materials: In the Hofmann rearrangement, over-bromination of the starting amide can occur. Using a stoichiometric amount of bromine is crucial. For the Curtius rearrangement, the acyl azide intermediate can be unstable; it is often generated and used in situ without isolation.
Q3: How can I effectively monitor the progress of my carbamate synthesis and the formation of byproducts?
A: A combination of chromatographic and spectroscopic techniques is ideal.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the consumption of starting materials and the formation of the product and major byproducts. Staining with potassium permanganate or ninhydrin (for free amines) can be helpful.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for quantitative analysis.[12] They can separate the desired carbamate from byproducts and starting materials, allowing for accurate determination of yield and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable carbamates and byproducts.[13]
-
In-situ Infrared (IR) Spectroscopy: This technique allows for real-time monitoring of the reaction progress by tracking the appearance and disappearance of characteristic vibrational bands (e.g., the isocyanate stretch at ~2270 cm⁻¹ or the carbamate carbonyl stretch at ~1700 cm⁻¹).[3][7]
Q4: What are the best general practices for purifying a crude carbamate product?
A: The choice of purification method depends on the physical properties of the carbamate and the nature of the impurities.
-
Aqueous Work-up: Often, a simple extraction can remove many impurities. For example, washing the organic layer with a dilute acid (e.g., 1 M HCl) can remove basic impurities like unreacted amines. A wash with a dilute base (e.g., saturated NaHCO₃) can remove acidic impurities.
-
Recrystallization: If the carbamate is a solid, recrystallization is an excellent method for achieving high purity. The key is to find a solvent system where the carbamate is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Column Chromatography: This is a very common and effective method for separating the desired carbamate from byproducts with different polarities.
Protocol for a Typical Column Chromatography Purification:
-
Adsorbent and Solvent System Selection: Use TLC to determine a suitable solvent system (eluent) that gives good separation between your desired product and the impurities (a target Rf of ~0.3 for the product is often a good starting point). Silica gel is the most common stationary phase. For basic compounds like amines, it can be beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Add the eluent to the top of the column and collect fractions as the solvent flows through. Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
By understanding the underlying chemistry of byproduct formation and implementing these troubleshooting and preventative strategies, you can significantly improve the outcome of your carbamate synthesis experiments, leading to higher yields, greater purity, and more reliable results.
IV. References
-
Google Patents. (n.d.). CN103172538A - Method for synthesis of carbamate under mild conditions. Retrieved January 16, 2026, from
-
Urea Formation - Common Conditions. (n.d.). Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
LibreTexts. (2021, September 9). Ch22: Alkylation of Amines. Biology LibreTexts. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved January 16, 2026, from [Link]
-
Kovács, D., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46835-46844. [Link]
-
Jiang, H., et al. (2016). Synthesis of carbamates from amines and N-tosylhydrazones under atmospheric pressure of carbon dioxide without an external base. Organic Chemistry Frontiers, 3(11), 1479-1483. [Link]
-
Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A Three Component Coupling of Amines, Carbon Dioxide, and Halides Enables an Efficient Synthesis of Carbamates. The Journal of Organic Chemistry, 66(3), 1035–1037. [Link]
-
Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis. Retrieved January 16, 2026, from
-
Kovács, D., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46835-46844. [Link]
-
Tafi, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 257-261. [Link]
-
Tafi, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-33. [Link]
-
Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved January 16, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved January 16, 2026, from [Link]
-
Thermo Fisher Scientific. (n.d.). The Acclaim Carbamate Column—A Superior Solution. Retrieved January 16, 2026, from [Link]
-
Grzyb, J. A., et al. (2005). A new and efficient method for the synthesis of N-alkyl-O-alkyl carbamates. Tetrahedron Letters, 46(10), 1635-1638. [Link]
-
Chansai, S. (2021, November 11). In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions [Video]. YouTube. Retrieved January 16, 2026, from [Link]
-
Cherniienko, A., et al. (2024). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. TrAC Trends in Analytical Chemistry, 170, 117429. [Link]
-
Schotten, C., et al. (2022). Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. Organic Process Research & Development, 26(2), 269-276. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved January 16, 2026, from [Link]
-
Le, T. B. (2018). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving Group (Doctoral dissertation, Iowa State University). Retrieved from [Link]
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved January 16, 2026, from [Link]
-
Goundry, A. J., & White, J. M. (2012). Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry, 8, 1445–1450. [Link]
-
Kaur, P., & Kumar, V. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 19(17), 1405-1422. [Link]
-
Waters. (n.d.). Waters Alliance System for Carbamate Analysis Method Guide. Retrieved January 16, 2026, from [Link]
-
Goundry, A. J., & White, J. M. (2012). Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry, 8, 1445–1450. [Link]
-
Christopher, J., & Zaera, F. (2021). The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis. Chemical Reviews, 121(2), 856-913. [Link]
-
Dibenedetto, A., et al. (2010). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications, 46(44), 8443-8445. [Link]
-
Harris, J. M., et al. (2022, March 20). Synthesis of structurally novel carbamates and ureas derived from the Curtius rearrangement. Morressier. Retrieved January 16, 2026, from [Link]
Sources
- 1. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate Production
Welcome to the technical support center for the synthesis and scale-up of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the challenges encountered during large-scale production of this key pyridine intermediate.
Introduction: Navigating the Synthetic Landscape
The molecule this compound is a valuable building block in pharmaceutical synthesis. Its structure, featuring a Boc-protected amine, a pyridine core, and a primary alcohol, presents a unique set of challenges during scale-up. Issues often revolve around the sensitive nature of organometallic intermediates, competing side reactions, and complex purification profiles. This guide focuses on a common and scalable synthetic route, providing expert insights to ensure a robust, safe, and efficient process.
Common Synthetic Pathway
A prevalent and scalable approach begins with 2-amino-5-bromopyridine. The synthesis involves three key transformations: 1) Protection of the amino group, 2) Introduction of the hydroxyethyl side chain via a lithium-halogen exchange, and 3) Reaction with ethylene oxide.
Caption: Troubleshooting logic for low lithiation yield.
Question 4: My reaction turns dark brown/black upon adding n-BuLi. Is this normal?
Answer: A color change to yellow, orange, or reddish-brown is typical for pyridyllithium species. However, a rapid change to a very dark brown or black precipitate can indicate decomposition or side reactions.
-
Causality: This may be caused by localized overheating during n-BuLi addition, leading to reaction with the THF solvent or other decomposition pathways. [1]It can also be indicative of significant oxygen contamination.
-
Preventative Measures:
-
Slow Addition: Add the n-BuLi solution subsurface (via cannula) and very slowly to a vigorously stirred solution of the substrate at -78 °C.
-
Efficient Cooling: For larger scales, ensure the reactor has sufficient cooling capacity to dissipate the heat generated during the addition. [2] 3. Inert Atmosphere: Purge the vessel thoroughly with an inert gas (Argon is preferred due to its density) before adding reagents.
-
Stage 3: Reaction with Ethylene Oxide
Question 5: How do I safely handle ethylene oxide at scale, and what are the common pitfalls in the reaction itself?
Answer: Ethylene oxide is a toxic, flammable, and carcinogenic gas/low-boiling liquid. Handling it requires specialized equipment and stringent safety protocols.
-
Safety First:
-
Equipment: Use a closed system reactor with a pressure-equalizing dropping funnel or a metered gas inlet. The entire operation must be conducted in a well-ventilated fume hood or a designated hazardous reaction bay.
-
Monitoring: Use ethylene oxide gas detectors in the work area.
-
Quenching: Have a quench solution (e.g., dilute acid) ready to neutralize any unreacted ethylene oxide in the event of a leak or at the end of the procedure.
-
-
Reaction Pitfalls:
-
Polymerization: The product of the reaction is a lithium alkoxide, which can act as an initiator for the ring-opening polymerization of ethylene oxide. This is a highly exothermic and dangerous side reaction. To prevent it, maintain a low temperature (-78 °C) and use the organolithium as the limiting reagent. Never add the organolithium to a solution of ethylene oxide.
-
Incomplete Reaction: Ensure the ethylene oxide is added slowly but steadily. As it is a gas at room temperature, it can be condensed into a cold solvent (like THF) and added as a solution to improve control. Use a slight excess (1.2-1.5 equivalents).
-
Stage 4: Workup and Purification
Question 6: I'm getting persistent emulsions during the aqueous workup. How can I break them?
Answer: Emulsions are common in this system due to the amphiphilic nature of the product and intermediates.
-
Causality: The combination of organic solvents, aqueous salts, and the pyridine-containing product which has both polar (OH, NH) and non-polar (Boc, pyridine ring) regions creates a stable interface.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, helping to break the emulsion.
-
Change Solvent: If using a solvent like ethyl acetate, try switching to or adding a less polar solvent like methyl tert-butyl ether (MTBE) or toluene.
-
Filtration: Passing the emulsified mixture through a pad of Celite® or diatomaceous earth can physically break up the layers.
-
Patience: Sometimes, allowing the mixture to stand for an extended period in a separatory funnel will lead to layer separation.
-
Question 7: My product is an oil and won't crystallize. Column chromatography is not feasible for my scale. What are my options?
Answer: Purification is a major scale-up hurdle. Avoiding chromatography is a primary goal.
-
Causality: The free hydroxyl group and flexible Boc group can inhibit crystal lattice formation. Small amounts of structurally similar impurities can also act as crystallization inhibitors.
-
Purification Strategies:
-
Solvent Screening: Conduct a systematic solvent screening for recrystallization. Try solvent/anti-solvent systems. Common systems for this type of molecule include Ethyl Acetate/Heptane, Toluene/Heptane, or Isopropanol/Water.
-
Salt Formation: Consider forming a salt of the pyridine nitrogen with an acid like HCl or oxalic acid. The resulting salt may be more crystalline and can be purified, followed by neutralization to recover the free base.
-
Distillation: If the product is thermally stable, short-path distillation under high vacuum may be an option, although the high molecular weight and polarity may make this difficult.
-
Slurry: Slurrying the crude oil in a solvent where the product is sparingly soluble but impurities are more soluble (e.g., cold MTBE or diethyl ether) can be an effective purification method.
-
| Common Impurity | Potential Source | Mitigation Strategy |
| tert-Butyl (5-H-pyridin-2-yl)carbamate | Premature quenching of the lithiated intermediate by moisture or acidic protons. | Ensure rigorous anhydrous conditions; use freshly titrated n-BuLi. |
| 2,2'-Bipyridine derivatives (dimers) | Coupling of the lithiated species with unreacted starting material. | Maintain low temperature (-78°C); slow addition of n-BuLi. |
| Poly(ethylene glycol) oligomers | Polymerization of ethylene oxide initiated by the product alkoxide. | Maintain low temperature; add lithiated species to ethylene oxide solution slowly. |
| 2-Amino-5-(2-hydroxyethyl)pyridine | Incomplete Boc protection in the first step. | Ensure complete conversion in Step 1 using DMAP catalyst; monitor by TLC/LCMS. |
Validated Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound (100g Scale)
Safety Warning: This procedure involves highly reactive and hazardous materials, including n-Butyllithium and ethylene oxide. It must be performed by trained personnel in a suitable chemical reactor with appropriate safety controls. A thorough risk assessment must be conducted before proceeding. [2] Reagents:
-
tert-Butyl (5-bromopyridin-2-yl)carbamate: 100 g (0.348 mol)
-
Anhydrous Tetrahydrofuran (THF): 1.5 L
-
n-Butyllithium (2.5 M in hexanes): 153 mL (0.383 mol, 1.1 eq)
-
Ethylene Oxide: ~23 g (0.522 mol, 1.5 eq), condensed in 100 mL cold THF
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): 500 mL
-
Ethyl Acetate: 1 L
-
Brine: 500 mL
Procedure:
-
Vessel Preparation: Set up a 3 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet. Flame-dry the reactor under vacuum and backfill with dry nitrogen.
-
Dissolution: Charge the reactor with tert-Butyl (5-bromopyridin-2-yl)carbamate (100 g) and anhydrous THF (1.0 L). Stir until all solids are dissolved.
-
Cooling: Cool the reactor contents to an internal temperature of -78 °C using a suitable cooling system (e.g., dry ice/acetone bath or cryostat).
-
Lithiation: Add the n-Butyllithium solution (153 mL) dropwise via a syringe pump over 60-90 minutes, ensuring the internal temperature does not rise above -70 °C. A reddish-brown slurry will form. Stir the mixture for an additional 60 minutes at -78 °C after the addition is complete.
-
Ethylene Oxide Addition: Add the pre-prepared cold solution of ethylene oxide in THF via a pressure-equalizing dropping funnel over 45-60 minutes. Maintain the internal temperature below -70 °C.
-
Warming & Quenching: After the addition is complete, allow the reaction to stir at -78 °C for another hour. Then, slowly warm the mixture to -20 °C over 1 hour.
-
Workup: Slowly and carefully add the saturated aqueous NH₄Cl solution (500 mL) to the reactor, keeping the temperature below 0 °C. Once the quench is complete, allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Washing & Drying: Combine all organic layers and wash with brine (500 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a thick oil.
-
Purification: The crude oil can be purified by recrystallization from an ethyl acetate/heptane mixture or by slurrying in cold MTBE to afford the title compound as an off-white solid.
References
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Analysis of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
For researchers and professionals in drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the nuances of its 1H Nuclear Magnetic Resonance (NMR) spectrum, offering a detailed, field-tested protocol for its analysis. Furthermore, we will objectively compare the utility of 1H NMR with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), providing a comprehensive framework for its characterization.
The Crucial Role of 1H NMR in Structural Verification
1H NMR spectroscopy stands as a cornerstone technique in organic chemistry for its ability to provide a detailed "fingerprint" of a molecule's structure. By probing the magnetic properties of hydrogen nuclei (protons), it reveals rich information about their chemical environment, connectivity, and stereochemical relationships. For a molecule like this compound, with its distinct aromatic and aliphatic regions, 1H NMR is indispensable for unambiguous structural confirmation.
Predicted 1H NMR Spectrum of this compound
Expected Chemical Shifts and Coupling Constants:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3 | ~7.8 - 8.0 | Doublet (d) | ~8.0 - 9.0 | Located ortho to the carbamate group, experiencing deshielding. Coupled to H-4. |
| H-4 | ~7.6 - 7.8 | Doublet of doublets (dd) | J(H4-H3) = ~8.0 - 9.0, J(H4-H6) = ~2.0 - 3.0 | Coupled to both H-3 and H-6. |
| H-6 | ~8.1 - 8.3 | Doublet (d) | ~2.0 - 3.0 | Located ortho to the nitrogen atom and meta to the carbamate, highly deshielded. Coupled to H-4. |
| -CH2- (ethyl) | ~2.8 - 3.0 | Triplet (t) | ~6.0 - 7.0 | Adjacent to the pyridine ring. Coupled to the other -CH2- group. |
| -CH2- (ethyl) | ~3.8 - 4.0 | Triplet (t) | ~6.0 - 7.0 | Adjacent to the hydroxyl group, deshielded by the oxygen. Coupled to the other -CH2- group. |
| -OH | Variable (Broad singlet) | Broad singlet (br s) | N/A | Chemical shift is concentration and solvent dependent. May exchange with D2O. |
| -NH- | ~8.5 - 9.5 | Singlet (s) | N/A | Amide proton, typically deshielded. |
| t-Butyl | ~1.5 | Singlet (s) | N/A | Nine equivalent protons, resulting in a strong singlet. |
Experimental Protocol for High-Resolution 1H NMR Analysis
To obtain a high-quality, interpretable 1H NMR spectrum, a meticulous experimental approach is crucial. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.
1. Sample Preparation:
-
Analyte Purity: Ensure the sample of this compound is of sufficient purity to avoid interference from impurities.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl3) is a common first choice. For compounds with exchangeable protons (-OH, -NH), deuterated dimethyl sulfoxide (DMSO-d6) can be advantageous as it slows down the exchange rate, allowing for the observation of these signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1][2][3]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter which can degrade spectral quality.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure quantitative integration.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
3. Data Processing and Interpretation:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply baseline correction to ensure accurate integration.
-
Chemical Shift Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate all signals to determine the relative number of protons for each resonance.
-
Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each multiplet and measure the coupling constants (J-values) in Hertz.
-
Structural Assignment: Assign each signal to the corresponding protons in the molecule based on chemical shift, multiplicity, and integration.
Comparison with Alternative Analytical Techniques
While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization of a pharmaceutical intermediate often involves orthogonal analytical techniques.
| Analytical Technique | Strengths | Weaknesses | Application for this compound |
| 1H NMR Spectroscopy | Provides detailed structural information, including connectivity and stereochemistry. Non-destructive. | Relatively low sensitivity compared to MS. Can be complex for large molecules. | Primary technique for structural confirmation and identification of impurities. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for purity determination and quantification. Can be coupled with various detectors (UV, MS).[4] | Provides limited structural information on its own. Requires reference standards for identification. | Ideal for assessing the purity of the compound and quantifying it in reaction mixtures or final products. |
| Mass Spectrometry (MS) | Extremely sensitive, providing accurate molecular weight information and elemental composition (HRMS). Can be coupled with LC for complex mixture analysis.[5][6] | Provides limited information on isomer differentiation and stereochemistry. Fragmentation patterns can be complex to interpret. | Confirms the molecular weight and elemental formula. LC-MS is powerful for identifying and quantifying trace impurities. |
Synergistic Approach: The most robust analytical strategy involves the combined use of these techniques. HPLC can be used to separate the target compound from impurities, followed by 1H NMR and MS analysis of the isolated components for definitive identification. The hyphenated technique of LC-NMR-MS offers a powerful, integrated approach for the analysis of complex mixtures in pharmaceutical development.[7][8][9]
Workflow for Comprehensive Analysis
Caption: Workflow for the comprehensive analysis of the target compound.
Conclusion
The 1H NMR analysis of this compound is a critical step in its characterization. A thorough understanding of its predicted spectrum, coupled with a rigorous experimental protocol, enables its unambiguous structural verification. For drug development professionals, integrating 1H NMR with orthogonal techniques like HPLC and MS provides a comprehensive and robust analytical workflow, ensuring the quality and integrity of this vital pharmaceutical intermediate. This multi-faceted approach embodies the principles of scientific integrity, providing a self-validating system for the complete characterization of the molecule.
References
-
PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]
-
University of California, Riverside. NMR Sample Preparation. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
ResearchGate. (2017). The NMR interpretations of some heterocyclic compounds which are.... [Link]
-
Supporting Information. 2 - Supporting Information. [Link]
-
OpenOChem Learn. Interpreting. [Link]
-
PubMed. (2004). Comparison of LC-NMR and Conventional NMR for Structure Elucidation in Drug Metabolism Studies. [Link]
-
ResearchGate. (2007). Biomedical and Pharmaceutical Applications of HPLC–NMR and HPLC–NMR–MS. [Link]
-
PubMed. (2000). Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. [Link]
-
Pharmaceutical Online. NMR And Mass Spectrometry In Pharmaceutical Development. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
National Center for Biotechnology Information. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]
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National Institutes of Health. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. [Link]
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A Comparative Guide to the Spectroscopic Characterization of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate, a functionalized pyridine derivative, serves as a valuable building block in medicinal chemistry. Its structure incorporates a Boc-protected amine, a pyridine ring, and a primary alcohol, making it a versatile intermediate. This guide provides an in-depth analysis of its characterization, with a primary focus on ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against other critical analytical techniques.
The Central Role of ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy is an indispensable tool for determining the carbon framework of an organic molecule. Each unique carbon atom in a distinct chemical environment gives rise to a specific signal, providing a "fingerprint" of the molecule's structure. For a molecule like this compound, ¹³C NMR allows for the direct observation of carbons in the pyridine ring, the ethyl side chain, and the tert-butoxycarbonyl (Boc) protecting group, confirming the successful synthesis and structural integrity of the compound.
While specific experimental ¹³C NMR data for this exact compound is not widely published in readily accessible databases, we can predict the chemical shifts with high confidence based on established principles and spectral data from closely related structural analogs. The predicted assignments are crucial for researchers synthesizing this or similar molecules.
Predicted ¹³C NMR Spectral Data
The following table outlines the predicted ¹³C NMR chemical shifts for this compound, assuming a standard deuterated solvent like CDCl₃ or DMSO-d₆. These predictions are derived from analyses of similar structures, such as tert-butyl (pyridin-2-ylmethyl)carbamate and tert-butyl (2-hydroxyethyl)carbamate.[1]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| Boc Group | ||
| C=O (Carbamate) | ~153-156 | The carbamate carbonyl is typically found in this downfield region. For comparison, the carbonyl in tert-butyl (2-hydroxyethyl)carbamate appears at 156.8 ppm.[1] |
| C(CH₃)₃ (Quaternary) | ~80-82 | The quaternary carbon of the Boc group is highly shielded and consistently appears in this range.[1] |
| C(CH₃)₃ (Methyls) | ~28 | The three equivalent methyl carbons of the Boc group are highly shielded and give a strong signal around this value.[1] |
| Pyridine Ring | ||
| C2 (C-NHBoc) | ~151-154 | This carbon is directly attached to the electron-withdrawing carbamate nitrogen, shifting it significantly downfield. |
| C3 | ~108-112 | This carbon is ortho to the C-NHBoc group and is expected to be shielded relative to other pyridine carbons. |
| C4 | ~138-142 | This carbon is meta to the C-NHBoc group and para to the ethyl substituent, leading to a downfield shift. |
| C5 (C-CH₂CH₂OH) | ~130-134 | The carbon bearing the ethyl substituent. Its chemical shift is influenced by both the ring electronics and the substituent. |
| C6 | ~147-150 | This carbon, adjacent to the ring nitrogen and meta to the C-NHBoc group, is expected to be significantly deshielded. |
| Ethyl Side Chain | ||
| -CH₂- (Aryl) | ~35-39 | The benzylic-like carbon attached to the pyridine ring. |
| -CH₂- (OH) | ~60-63 | The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom. In tert-butyl (2-hydroxyethyl)carbamate, this carbon appears at 62.1 ppm.[1] |
A Multi-Technique Approach: Comparison with Other Analytical Methods
While ¹³C NMR is powerful for mapping the carbon skeleton, a comprehensive characterization relies on a suite of analytical techniques. The choice of method depends on the specific information required, from initial purity checks to final structural confirmation.
| Analytical Technique | Information Provided | Advantages for this Molecule | Limitations |
| ¹H NMR Spectroscopy | Provides information on the proton environment, including the number of protons, their chemical environment, and spin-spin coupling between adjacent protons. | - Confirms the presence of the ethyl group (-CH₂CH₂-), the nine equivalent protons of the Boc group, and the distinct aromatic protons on the pyridine ring.- Coupling patterns of the pyridine protons confirm the substitution pattern. | - Signal overlap can occur, especially in the aromatic region.- Exchangeable protons (-OH, -NH) may appear as broad signals or not be observed at all, depending on the solvent and sample purity. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. | - Confirms the molecular weight (238.29 g/mol ).- Expected fragmentation includes the loss of the tert-butyl group ([M-57]⁺), loss of the entire Boc group ([M-101]⁺), and dehydration ([M-18]⁺).[2] | - Does not provide detailed information about the carbon skeleton or stereochemistry.- Isomeric compounds may yield similar mass spectra. |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from impurities, allowing for purity assessment and quantification. | - Excellent for determining the purity of the final compound and monitoring reaction progress.- Can be coupled with a UV detector, as the pyridine ring is a strong chromophore. | - Does not provide definitive structural information on its own.- Requires the development of a suitable method (column, mobile phase) for optimal separation. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on the absorption of infrared radiation. | - Confirms the presence of key functional groups: O-H stretch (~3300 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹), C=O stretch of the carbamate (~1700 cm⁻¹), and C=N/C=C stretches of the pyridine ring (~1500-1600 cm⁻¹). | - Provides limited information about the overall molecular structure and connectivity. |
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The following protocol outlines the steps for acquiring a standard proton-decoupled ¹³C NMR spectrum.
1. Sample Preparation:
-
Accurately weigh 10-25 mg of the dried compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
2. Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is critical for obtaining sharp, well-resolved peaks.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Spectral Width: Set to approximately 240 ppm (from -20 to 220 ppm) to ensure all carbon signals are captured.
-
Acquisition Time (AQ): At least 1.0-1.5 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Set to 2-5 seconds. Quaternary carbons and carbonyls have longer relaxation times, and a sufficient delay is crucial for accurate integration, although ¹³C NMR is not typically used for routine quantification without extensive calibration.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Integrate the peaks if relative intensities are of interest, keeping in mind the limitations for proton-decoupled ¹³C spectra.
Visualizing the Analytical Workflow
A systematic approach is essential for the complete characterization of a synthesized compound. The following workflow illustrates the logical progression of analytical techniques.
Sources
Mass Spectrometry of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate: A Comparative Guide for Researchers
In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. Tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate, a bifunctional molecule incorporating a Boc-protected amine on a pyridine core with a hydroxyethyl substituent, presents a unique analytical challenge. This guide provides an in-depth comparison of mass spectrometry techniques for the robust characterization of this compound, grounded in established principles and supported by predictive fragmentation data. Our focus is to empower researchers, scientists, and drug development professionals with the expertise to make informed analytical decisions.
Foundational Molecular Characteristics
Before delving into mass spectrometric analysis, a fundamental understanding of the target molecule's properties is essential.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O₃ | [1] |
| Molecular Weight | 238.28 g/mol | [1] |
| Exact Mass | 238.1317 | Calculated |
| Key Structural Features | Pyridine Ring, tert-Butoxycarbonyl (Boc) protecting group, Primary alcohol | N/A |
The presence of a basic pyridine nitrogen and the polar hydroxyethyl group suggests that this compound is amenable to ionization techniques suited for polar molecules. The Boc group, however, is thermally labile and prone to characteristic fragmentation, a key consideration in method development.
Ionization Techniques: A Comparative Analysis
The choice of ionization source is a critical first step in the mass spectrometric analysis of any compound. For this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant techniques.
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar and non-volatile molecules.[2] It generates ions from a liquid phase, making it highly compatible with liquid chromatography (LC). Given the polar nature of our target molecule, ESI is the preferred method. In positive ion mode, protonation is expected to occur at the most basic site, the pyridine nitrogen, yielding a prominent protonated molecule [M+H]⁺.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is better suited for less polar and more volatile compounds.[2] While it can be used for the analysis of some polar molecules, ESI generally provides superior sensitivity for compounds like this compound.[3] APCI might be considered if matrix effects in ESI are severe and cannot be mitigated through chromatographic separation.
Recommendation: Electrospray ionization (ESI) in positive ion mode is the recommended technique for the analysis of this compound due to the molecule's polarity.
Predicting the Fragmentation Pathway: A Guide to Structural Elucidation
Tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID) is indispensable for structural confirmation.[4] Based on the known fragmentation patterns of Boc-protected amines and pyridine derivatives, we can predict the primary fragmentation pathways for the [M+H]⁺ ion of this compound (m/z 239.1).
The most characteristic fragmentation of Boc-protected amines involves the loss of isobutylene (56 Da) and subsequently carbon dioxide (44 Da).[5][6] The pyridine ring can also undergo characteristic cleavages.
Predicted Fragmentation Pathways:
Caption: Predicted Fragmentation of [M+H]⁺
Table of Predicted Fragments:
| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Neutral Loss (Da) |
| 239.1 | [M+H]⁺ | 239.1 | - |
| 239.1 | [M+H - H₂O]⁺ | 221.1 | 18 |
| 239.1 | [M+H - CH₂CH₂OH]⁺ | 195.1 | 44 |
| 239.1 | [M+H - C₄H₈]⁺ | 183.1 | 56 |
| 183.1 | [M+H - C₄H₈ - CO₂]⁺ | 139.1 | 44 |
This predicted fragmentation provides a roadmap for interpreting the MS/MS spectrum and confirming the identity of the compound. The presence of these characteristic fragments would provide strong evidence for the proposed structure.
Experimental Protocol: A Step-by-Step LC-MS/MS Workflow
This section outlines a robust and self-validating protocol for the analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water. Recommended concentrations range from 1 ng/mL to 1000 ng/mL.
Liquid Chromatography
A reversed-phase separation is ideal for this compound.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
This gradient should provide good retention and peak shape for the analyte.[7]
Mass Spectrometry
The following parameters are a good starting point and should be optimized for the specific instrument used.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MS Method: Multiple Reaction Monitoring (MRM) is recommended for quantification, using the predicted transitions. A full scan MS and product ion scan should be performed initially to confirm the precursor ion and fragmentation pattern.
MRM Transitions for Quantification and Confirmation:
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) | Purpose |
| 239.1 | 183.1 | 0.05 | 15 | Quantification |
| 239.1 | 139.1 | 0.05 | 25 | Confirmation |
Workflow Diagram:
Caption: LC-MS/MS Workflow
Alternative Analytical Approaches
While LC-ESI-MS/MS is the gold standard for this type of analysis, other techniques can provide complementary information.
-
High-Resolution Mass Spectrometry (HRMS): Using a Q-TOF or Orbitrap mass analyzer would provide a more accurate mass measurement of the precursor and fragment ions, further increasing confidence in the compound's identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and thermal lability of the Boc group, GC-MS is not a suitable primary technique without derivatization.
Conclusion
The mass spectrometric analysis of this compound is most effectively achieved using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). By leveraging the predictable fragmentation of the Boc-protecting group and the pyridine core, a robust and specific analytical method can be developed. The provided protocol serves as a comprehensive starting point for researchers, enabling confident structural characterization and quantification of this important chemical entity.
References
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]
- Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of electrospray ionization and atmospheric chemical ionization coupled with the liquid chromatography-tandem mass spectrometry for the analysis of cholesteryl esters. International Journal of Analytical Chemistry, 2015, 650927.
- Flammini, T., De Rosso, M., D'Onofrio, C., & Gardiman, M. (2018). Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. Rapid Communications in Mass Spectrometry, 32(19), 1681–1694.
- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140–150.
- Zhang, J., Xiang, Z., Liu, G. S., & Guo, Y. L. (2013). Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry. Analytical Chemistry, 85(11), 5483–5490.
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Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography? Retrieved from [Link]
- Cai, Z., & Sin, D. W. (2014). Analysis of sesquiterpene pyridine alkaloids using ESI–MS/MS: The product ion at m/z 310 formed by an ion–dipole intermediate. International Journal of Mass Spectrometry, 376, 28-35.
- Tölgyesi, A., Vereczkey, G., & Tamás, J. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3689–3699.
- Zhang, J., Ji, H., Sun, S., Mao, D., Liu, H., & Guo, Y. (2013). Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry. Analytical chemistry, 85(11), 5483-5490.
- Vlase, L., Leucuţa, S., & Gocan, S. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Revista de Chimie, 67(8), 1517-1520.
- Raza, G., Faizi, S., Begum, S., Siddiqui, B. S., & Iqbal, C. M. (2021). High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS. Journal of Proteome Research, 20(9), 4464–4476.
- Gardell, S. J., & Co-workers. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. In Methods in Molecular Biology (Vol. 1996, pp. 61-73). Humana Press.
-
Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]
- Gardell, S. J., et al. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology (Clifton, N.J.), 1996, 61–73.
- Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339–3352.
- Ramesh, M., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(10), 1164-1175.
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
- Navarre, C., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical chemistry, 87(12), 6018-6026.
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PubChem. (n.d.). Tert-butyl n-[5-(2-hydroxyethoxy)pyridin-2-yl]carbamate. Retrieved from [Link]
-
ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]
- Nargund, S., & Co-workers. (2016). GC-MS/MS survey of collision-induced dissociation of tert-butyldimethylsilyl-derivatized amino acids and its application to (13)C-metabolic flux analysis of Escherichia coli central metabolism. Analytical and Bioanalytical Chemistry, 408(23), 6433–6444.
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
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A Senior Application Scientist's Guide to HPLC Purity Analysis of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate: A Comparative Study of Methodologies
In the landscape of pharmaceutical development and chemical research, the robust and reliable purity assessment of intermediates is a cornerstone of success. One such critical intermediate is tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate, a molecule featuring a Boc-protected amine on a pyridine scaffold with a polar hydroxyethyl sidechain. The unique structural characteristics of this compound—balancing the hydrophobicity of the tert-butyl group with the hydrophilic nature of the pyridine ring and alcohol function—present a distinct set of challenges for analytical chemists. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound, offering experimental insights to guide researchers and drug development professionals in selecting and implementing the most effective analytical strategy.
Understanding the Analyte: Structural Features and Chromatographic Implications
The chemical structure of this compound dictates its behavior in a chromatographic system. The key functional groups to consider are:
-
The Pyridine Ring: A basic, aromatic heterocycle that can interact with the stationary phase through π-π interactions and is susceptible to protonation, which can lead to peak tailing on traditional silica-based columns due to interaction with residual silanols.
-
The Boc-Protecting Group: A bulky, non-polar moiety that imparts significant hydrophobicity, making the molecule suitable for reversed-phase chromatography.[1]
-
The Hydroxyethyl Group: A polar functional group that increases the overall polarity of the molecule and can engage in hydrogen bonding.
-
The Carbamate Linkage: A polar group that contributes to the molecule's overall polarity.
This combination of polar and non-polar characteristics places the compound in a region of intermediate polarity. Consequently, a standard reversed-phase HPLC method might suffer from inadequate retention, while a normal-phase approach could lead to excessively strong retention. The challenge, therefore, lies in finding a method that provides adequate retention, good peak shape, and sufficient resolution from potential impurities.
Potential Impurities: A Proactive Approach to Method Development
A robust analytical method must be able to separate the main compound from its potential impurities. For this compound, likely impurities include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Deprotected Analog (2-amino-5-(2-hydroxyethyl)pyridine): The product of Boc group hydrolysis, which is significantly more polar.[1]
-
Oxidation Products: Oxidation of the alcohol to an aldehyde or carboxylic acid.
-
Isomers: Positional isomers that may have formed during synthesis.
A successful HPLC method must be able to resolve the main peak from these and other potential process-related impurities.
Comparative Analysis of HPLC Methodologies
We will now compare four distinct reversed-phase HPLC methodologies for the analysis of this compound. The hypothetical data presented is based on established chromatographic principles and experience with similar compounds.
Method A: Conventional C18 Reversed-Phase HPLC
This is often the starting point for method development due to the ubiquity of C18 columns.[2]
Experimental Protocol:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in 50:50 Acetonitrile/Water
Expected Performance and Insights:
A conventional C18 column may provide some retention for the target compound due to the Boc group. However, the polar nature of the pyridine and hydroxyethyl groups can lead to rapid elution, potentially near the solvent front, making it difficult to resolve from highly polar impurities.[3][4] The basic pyridine moiety can also interact with acidic silanols on the silica surface, resulting in peak tailing.
Hypothetical Data Summary: Method A
| Compound | Retention Time (min) | Tailing Factor | Resolution from Main Peak |
| Deprotected Impurity | 2.1 | 1.8 | 3.5 |
| Main Compound | 5.8 | 1.7 | - |
| Non-polar Impurity | 10.2 | 1.2 | 12.1 |
Method B: C18 with Trifluoroacetic Acid (TFA) as an Ion-Pairing Agent
To address the peak tailing and improve retention of the basic pyridine compound, an ion-pairing agent like TFA can be added to the mobile phase.
Experimental Protocol:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in 50:50 Acetonitrile/Water
Expected Performance and Insights:
TFA serves two purposes: it acidifies the mobile phase to suppress the ionization of silanols, and its counter-ion pairs with the protonated pyridine, increasing its hydrophobicity and thus retention on the C18 column. This typically results in better peak shape and increased retention time. However, TFA is known to suppress ionization in mass spectrometry and can be difficult to remove from the column.
Hypothetical Data Summary: Method B
| Compound | Retention Time (min) | Tailing Factor | Resolution from Main Peak |
| Deprotected Impurity | 3.5 | 1.3 | 5.2 |
| Main Compound | 8.2 | 1.2 | - |
| Non-polar Impurity | 11.5 | 1.1 | 9.8 |
Method C: Polar-Endcapped C18 Reversed-Phase HPLC
These columns are designed with a modified surface that is more compatible with highly aqueous mobile phases and offers alternative selectivity for polar compounds.[5]
Experimental Protocol:
-
Column: Polar-Endcapped C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in 50:50 Acetonitrile/Water
Expected Performance and Insights:
The polar-endcapping helps to shield the residual silanols, leading to improved peak shape for basic compounds without the need for harsh ion-pairing agents. These columns also provide better retention for polar analytes compared to traditional C18 phases.[3][5] This method often represents a good balance of performance and compatibility with MS detection.
Hypothetical Data Summary: Method C
| Compound | Retention Time (min) | Tailing Factor | Resolution from Main Peak |
| Deprotected Impurity | 3.1 | 1.2 | 6.5 |
| Main Compound | 7.5 | 1.1 | - |
| Non-polar Impurity | 10.8 | 1.1 | 10.2 |
Method D: Mixed-Mode Chromatography
Mixed-mode columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity.[6][7][8]
Experimental Protocol:
-
Column: Mixed-Mode (e.g., C18 with embedded cation exchange), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in 50:50 Acetonitrile/Water
Expected Performance and Insights:
This approach can provide excellent retention and selectivity for basic compounds like our target analyte. The ion-exchange functionality offers a strong retention mechanism for the protonated pyridine, while the C18 chains retain the molecule based on hydrophobicity. This dual retention mechanism can lead to superior resolution of closely related impurities.
Hypothetical Data Summary: Method D
| Compound | Retention Time (min) | Tailing Factor | Resolution from Main Peak |
| Deprotected Impurity | 4.5 | 1.1 | 8.1 |
| Main Compound | 9.8 | 1.0 | - |
| Non-polar Impurity | 12.3 | 1.1 | 7.9 |
Visualizing the Workflow and Separation Principles
Caption: Logical relationships between the compared HPLC separation principles.
Method Selection: A Data-Driven Decision
The choice of the optimal HPLC method depends on the specific requirements of the analysis.
| Method | Key Advantages | Key Disadvantages | Best For |
| A: Conventional C18 | Simple, widely available. | Poor peak shape for bases, limited polar retention. | Initial screening. |
| B: C18 with TFA | Good peak shape and retention. | Not MS-compatible, column memory effects. | UV-based purity checks where MS is not needed. |
| C: Polar-Endcapped C18 | Good peak shape, MS-compatible. | May be less robust than conventional C18. | Routine analysis and impurity profiling with MS. |
| D: Mixed-Mode | Excellent selectivity and retention. | More complex method development. | Challenging separations of closely related impurities. |
For routine quality control, the Polar-Endcapped C18 method (Method C) often provides the best balance of performance, robustness, and compatibility with modern analytical techniques like mass spectrometry. For in-depth impurity profiling where baseline resolution of all components is critical, the Mixed-Mode approach (Method D) is a powerful alternative.
Conclusion
The purity analysis of this compound by HPLC is not a one-size-fits-all endeavor. A thorough understanding of the analyte's physicochemical properties and the principles of modern column chemistries is paramount. While a conventional C18 column may serve as a starting point, superior results in terms of peak shape, retention, and resolution are typically achieved with polar-endcapped or mixed-mode columns. By systematically comparing these methodologies, researchers can confidently select and implement a robust and reliable HPLC method that ensures the quality and integrity of this important chemical intermediate.
References
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PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
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Reckhow, D. A., & Boll, J. (2006). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 40(23), 7349–7355. [Link]
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Pesek, J. (2011, September 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
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Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
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HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]
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SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
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The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]
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A Comparative Guide to Protecting Group Strategies for Bifunctional Aminopyridines: A Focus on tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
Abstract
In the intricate landscape of multi-step organic synthesis, particularly in drug development and materials science, the use of protecting groups is a cornerstone of strategic molecular architecture. Aminopyridine scaffolds, prevalent in a multitude of biologically active compounds, present a common synthetic challenge due to the nucleophilicity of the amino group. The title compound, tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate, exemplifies a frequently encountered synthetic intermediate possessing two distinct functional groups—a protected amine and a free primary alcohol—that often require orthogonal manipulation. This guide provides an in-depth, objective comparison of the tert-Butoxycarbonyl (Boc) group for the protection of the 2-aminopyridine moiety against other common carbamates like Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc). Furthermore, we will explore strategies for the protection of the pendant hydroxyl group, emphasizing the critical concept of orthogonality to enable selective, high-yield transformations. All discussions are grounded in established experimental data and protocols to provide researchers with a trusted resource for synthetic design.
The Strategic Importance of this compound
The subject molecule contains a 2-aminopyridine core where the amino group is masked as a tert-butyl carbamate (Boc). This specific protection confers several key properties:
-
Acid Lability : The Boc group is renowned for its stability under a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation, yet it is readily cleaved under anhydrous acidic conditions.[1][2][3][4] This cleavage proceeds via the formation of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[5][6]
-
Base and Nucleophile Stability : The carbamate linkage is resistant to attack by most bases and nucleophiles, allowing for a broad scope of reactions to be performed on other parts of the molecule.[2][7]
-
Orthogonality : The unique acid-lability of the Boc group makes it "orthogonal" to other classes of protecting groups, such as the base-labile Fmoc group or hydrogenolysis-labile Cbz and Benzyl groups.[3][8][9] This principle of orthogonal protection is fundamental to complex synthesis, as it allows for the selective removal of one protecting group while others remain intact.[8][9]
The presence of an unprotected primary alcohol in the molecule necessitates a careful selection of subsequent reaction conditions or the introduction of a second, orthogonal protecting group on the hydroxyl function if it is to be preserved during transformations targeting the pyridine core or the eventual deprotection of the amine.
Comparative Analysis: Protecting Groups for the 2-Aminopyridine Moiety
The choice of an amine protecting group is dictated by the planned synthetic route, including the stability of other functional groups and the desired deprotection method.[1] Carbamates are the most common choice for amine protection.[3][10]
Key Carbamate Protecting Groups:
-
tert-Butoxycarbonyl (Boc) : As discussed, this is perhaps the most common amine protecting group in non-peptide chemistry.[11] Its removal with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is clean and efficient.[4][11]
-
Carboxybenzyl (Cbz or Z) : The Cbz group is a classic protecting group removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C).[1][3] This makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group. However, it is incompatible with reactions that utilize hydrogenation for other purposes (e.g., double bond reduction).[5]
-
9-Fluorenylmethyloxycarbonyl (Fmoc) : The Fmoc group is distinguished by its lability to basic conditions, typically using a solution of piperidine in DMF.[1][3] This mild deprotection condition makes it highly valuable in solid-phase peptide synthesis and for substrates sensitive to acid or hydrogenation.[8]
Data Presentation: Amine Protecting Groups
| Protecting Group | Structure | Common Protection Reagents | Key Stability | Deprotection Conditions | Typical Yield (%) |
| Boc | (CH₃)₃C-O-(C=O)- | (Boc)₂O, DMAP, TEA | Stable to base, hydrogenolysis | TFA in CH₂Cl₂; or HCl in MeOH/Dioxane[11][12] | 85-90[12][13] |
| Cbz (Z) | Benzyl-O-(C=O)- | Cbz-Cl, NaHCO₃ | Stable to mild acid and base | H₂, Pd/C (Catalytic Hydrogenolysis)[1][3] | ~90 (general)[12] |
| Fmoc | Fluorenyl-CH₂-O-(C=O)- | Fmoc-Cl, NaHCO₃ | Stable to acid, hydrogenolysis | 20-50% Piperidine in DMF[1][12] | High (general)[12] |
Comparative Analysis: Protecting Groups for the Hydroxyl Moiety
To perform chemistry on the pyridine ring or the deprotected amine without affecting the hydroxyethyl side chain, the alcohol must be protected. Silyl ethers are a dominant class of protecting groups for hydroxyls due to their ease of installation and tunable stability.
-
tert-Butyldimethylsilyl (TBDMS or TBS) : The TBDMS group is a workhorse in organic synthesis. It is stable across a wide pH range but is selectively cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[14][15] It also exhibits moderate acid lability, though it is generally more stable than a Boc group, allowing for some selective deprotection schemes.[16]
-
Other Silyl Ethers (TIPS, TBDPS) : For enhanced stability, particularly towards acidic conditions, bulkier silyl ethers like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) are employed.[16][17] The general order of acid stability is TMS < TBDMS < TIPS < TBDPS.[16]
-
Benzyl (Bn) Ether : A robust protecting group installed under basic conditions (e.g., NaH, BnBr) and removed by the same catalytic hydrogenolysis conditions as the Cbz group.[15] This makes it non-orthogonal to Cbz but orthogonal to Boc and Fmoc.
Data Presentation: Hydroxyl Protecting Groups
| Protecting Group | Structure | Common Protection Reagents | Key Stability | Deprotection Conditions |
| TBDMS | (CH₃)₃C(CH₃)₂Si- | TBDMS-Cl, Imidazole, DMF | Stable to base, mild acid | TBAF in THF; or Acetic Acid/H₂O[14] |
| Benzyl (Bn) | Benzyl-O- | BnBr, NaH, THF | Stable to acid, base, fluoride | H₂, Pd/C (Catalytic Hydrogenolysis) |
Designing Orthogonal Synthetic Strategies
The true power of protecting groups is realized when they are used in orthogonal combinations. For a molecule like (5-(2-hydroxyethyl)pyridin-2-yl)amine, several powerful strategies can be envisioned.
Causality in Orthogonal Design: The choice of protecting groups for the amine (PG¹) and alcohol (PG²) dictates the order of accessible synthetic operations.
-
Strategy 1 (Amine Modification): Protect Alcohol -> Modify Amine -> Deprotect Alcohol -> Deprotect Amine
-
Strategy 2 (Alcohol Modification): Protect Amine -> Modify Alcohol -> Deprotect Amine -> Deprotect Alcohol
The diagram below illustrates the logical relationships between different protecting group classes based on their cleavage conditions, which is the foundation of orthogonal synthesis.
Caption: Workflow for Boc protection of an aminopyridine.
Methodology:
-
Reaction Setup: Dissolve the starting aminopyridine (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add triethylamine (TEA, 1.5 eq) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in CH₂Cl₂.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected product.
Protocol 2: TBDMS Protection of a Primary Alcohol
This protocol details the silylation of the primary alcohol, which is typically performed using TBDMS chloride and a base catalyst like imidazole in an aprotic solvent. [15][18]
Caption: Workflow for TBDMS protection of an alcohol.
Methodology:
-
Reaction Setup: Dissolve the alcohol (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen).
-
Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).
-
Reaction: Stir the mixture at room temperature overnight or until TLC analysis indicates complete consumption of the starting material. [19]4. Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography to afford the TBDMS ether.
Protocol 3: Selective Deprotection of Boc and TBDMS Groups
This section outlines the orthogonal cleavage of Boc and TBDMS groups.
A. Acid-Mediated Boc Deprotection This procedure uses a strong acid to cleave the Boc group while the TBDMS ether remains intact.
Caption: Workflow for acid-mediated Boc deprotection.
Methodology:
-
Reaction Setup: Dissolve the Boc-protected amine (1.0 eq) in CH₂Cl₂ and cool to 0 °C.
-
Reagent Addition: Add trifluoroacetic acid (TFA) dropwise (e.g., a 25% solution in CH₂Cl₂).
-
Reaction: Stir the reaction at room temperature for 1-2 hours. [11]Monitor for the disappearance of the starting material by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting product is often the amine salt, which can be used directly or neutralized with a mild base.
B. Fluoride-Mediated TBDMS Deprotection This procedure uses a fluoride source to cleave the TBDMS ether, leaving the Boc group untouched.
Caption: Workflow for fluoride-mediated TBDMS deprotection.
Methodology:
-
Reaction Setup: Dissolve the TBDMS-protected alcohol (1.0 eq) in tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, typically 1M in THF) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Isolation: Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the product via flash column chromatography.
Conclusion
The selection of a protecting group strategy is a critical decision in the synthesis of complex molecules like derivatives of (5-(2-hydroxyethyl)pyridin-2-yl)amine. The tert-Butoxycarbonyl (Boc) group offers a robust, reliable, and synthetically versatile option for amine protection, characterized by its stability to a wide range of conditions and its clean, acidic removal. When paired orthogonally with a hydroxyl protecting group such as a TBDMS ether, it opens a vast strategic space for selective functionalization. By understanding the distinct lability and stability profiles of alternatives like Cbz, Fmoc, and various silyl ethers, researchers can design efficient, high-yield synthetic routes tailored to their specific molecular targets. The experimental protocols and comparative data provided herein serve as a foundational guide for making these informed decisions, ensuring both scientific integrity and synthetic success.
References
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
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Organic Chemistry Portal. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. [Link]
- Kelly, D. R., Roberts, S. M., & Newton, R. F. (1979). The Cleavage of t-Butyldimethylsilyl Ethers with Boron Trifluoride Etherate.
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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YouTube. Protecting Groups for Amines: Boc, CBz and FMOC. [Link]
- Bartoszewicz, A., et al. (2008). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Synlett, 2008(1), 37-40.
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Wikipedia. Protecting group. [Link]
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ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]
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ResearchGate. A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol. [Link]
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Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]
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Chemistry Steps. Boc Protecting Group for Amines. [Link]
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Organic Chemistry Portal. Protective Groups. [Link]
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NIH National Center for Biotechnology Information. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. [Link]
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NROChemistry. Protection of Alcohols. [Link]
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Journal of the American Chemical Society. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. [Link]
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(4), 211-236.
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
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ResearchGate. Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]
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J&K Scientific LLC. BOC Protection and Deprotection. [Link]
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University of Toronto. Alcohol Protecting Groups. [Link]
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Pipzine Chemicals. 4-Boc-Aminopyridine Manufacturer in China. [Link]
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ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
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Reddit. How to get higher yields for TBDMSCl protection of alcohol. [Link]
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Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link]
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Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
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ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
NIH National Center for Biotechnology Information. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. [Link]
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RSC Publishing. Dual protection of amino functions involving Boc. [Link]
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Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]
-
PubChemLite. Tert-butyl n-[5-(2-hydroxyethoxy)pyridin-2-yl]carbamate. [Link]
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) ....
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PubChem. tert-Butyl (5-fluoropyridin-2-yl)carbamate. [Link]
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A Comparative Guide to Pyridine-Based Building Blocks in Modern Synthesis
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in over 7,000 drug molecules, including numerous FDA-approved pharmaceuticals, underscores its significance.[1][2] The unique electronic properties and structural versatility of the pyridine ring allow it to serve as a crucial pharmacophore, enhancing the bioactivity, metabolic stability, and pharmacokinetic profiles of therapeutic agents.[1][3] However, the successful incorporation of this privileged heterocycle into complex molecules is highly dependent on the judicious selection of the appropriate pyridine-based building block.
This guide provides an in-depth comparative analysis of key classes of pyridine building blocks, offering field-proven insights into their relative performance in critical synthetic transformations. We will explore the nuances of their reactivity, supported by experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Landscape of Pyridine Building Blocks: A Strategic Overview
The reactivity of the pyridine ring is dictated by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic attack, particularly at the 2- and 4-positions. This inherent reactivity profile has given rise to a diverse array of building blocks, each with its own strategic advantages in synthesis. This guide will focus on a comparative analysis of three principal classes:
-
Functionalized Halopyridines and Pyridylboronic Acids: The workhorses of cross-coupling chemistry.
-
Pyridine N-Oxides: Activated derivatives that offer unique reactivity in C-H functionalization.
-
Bipyridines and Substituted Monopyridine Ligands: Key players in transition metal catalysis that modulate reactivity and selectivity.
Cross-Coupling Reactions: A Comparative Study of Halopyridines and Pyridylboronic Acids
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions, are indispensable tools for the construction of C-C and C-N bonds. The choice of the pyridine building block in these transformations is critical to their success.
Suzuki-Miyaura Coupling: Navigating the "2-Pyridyl Problem"
The Suzuki-Miyaura coupling of pyridylboronic acids is a widely used method for the synthesis of biaryl compounds. However, the position of the boronic acid moiety on the pyridine ring significantly impacts the reaction outcome. A well-documented challenge is the "2-pyridyl problem," where the proximity of the nitrogen atom in 2-pyridylboronic acids can lead to catalyst inhibition and facile protodeboronation, resulting in lower yields compared to their 3- and 4-isomers.[1]
| Pyridylboronic Acid Isomer | Coupling Partner | Product | Yield (%) | Reference |
| 2-Pyridylboronic acid | 4-Bromoanisole | 2-(4-methoxyphenyl)pyridine | Modest | [1] |
| 3-Pyridylboronic acid | 4-Bromoanisole | 3-(4-methoxyphenyl)pyridine | Good | [1] |
| 4-Pyridylboronic acid | 4-Bromoanisole | 4-(4-methoxyphenyl)pyridine | Good | [1] |
| 2-Chloro-5-pyridylboronic acid | 3-Bromoquinoline | 2-Chloro-5-(quinolin-3-yl)pyridine | 85 | [4] |
| 2-Methoxy-5-pyridylboronic acid | 3-Bromoquinoline | 2-Methoxy-5-(quinolin-3-yl)pyridine | 90 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid with 3-Bromoquinoline
This protocol demonstrates a typical procedure for the Suzuki-Miyaura coupling of a pyridylboronic acid.
-
Materials: 3-Pyridylboronic acid, 3-bromoquinoline, palladium(II) acetate, triphenylphosphine, aqueous sodium carbonate solution (2M), 1,4-dioxane.
-
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add tris(3-pyridyl)boroxin (which serves as a source of 3-pyridylboronic acid), 3-bromoquinoline, the aqueous sodium carbonate solution, and 1,4-dioxane.
-
Add palladium(II) acetate and triphenylphosphine to the mixture.
-
Degas the mixture by subjecting it to five vacuum/nitrogen back-fill cycles.
-
Heat the reaction mixture to 95°C with vigorous stirring for 2.5 hours.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(quinolin-3-yl)pyridine.
-
For a detailed procedure, please refer to Organic Syntheses, 2005 , 81, 89.
Buchwald-Hartwig Amination: The Critical Role of the Ligand
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. When employing pyridyl halides as substrates, the choice of the phosphine ligand is paramount to achieving high yields. Bulky, electron-rich dialkylbiaryl phosphine ligands are often the most effective as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle while minimizing catalyst inhibition by the pyridine nitrogen.[5]
The reactivity of the pyridyl halide is also a key factor, with the general trend being Iodo > Bromo > Chloro, which correlates with the carbon-halogen bond strength. The electron-deficient nature of the pyridine ring activates the C-X bond, making these compounds generally good substrates for this transformation.
| Pyridyl Halide | Amine | Ligand | Base | Yield (%) |
| 2-Bromopyridine | Morpholine | Xantphos | NaOtBu | 95 |
| 2-Chloropyridine | Morpholine | Xantphos | NaOtBu | 60 |
| 3-Bromopyridine | Aniline | BINAP | NaOtBu | 88 |
| 4-Chloropyridine | n-Hexylamine | Brettphos | LiHMDS | 92 |
C-H Functionalization: The Power of Pyridine N-Oxides
Direct C-H functionalization is a highly atom-economical and efficient strategy for the synthesis of complex molecules. In this arena, pyridine N-oxides have emerged as superior building blocks compared to their parent pyridines, particularly in transition metal-catalyzed reactions.
Enhanced Reactivity and Selectivity in Rh(III)-Catalyzed Annulations
A computational study on Rh(III)-catalyzed (4+2) annulation reactions with alkynes revealed that pyridine N-oxide substrates are significantly more reactive than their corresponding pyridine analogues.[1][3] The N-oxide functionality acts as a directing group that interacts more strongly with the rhodium catalyst, leading to enhanced reactivity. Furthermore, the N-oxide promotes high C(2)-selectivity in the C-H activation step due to a combination of factors including Brønsted acidity of the C-H bond, the strength of the forming C-Rh bond, and intramolecular electrostatic interactions.[1] In contrast, the analogous reactions with pyridine substrates are slower and exhibit poor site selectivity between the C(2)-H and C(4)-H bonds.[1]
| Substrate | Position of C-H Functionalization | Relative Barrier | Selectivity | Reference |
| Pyridine | C(2) | High | Poor | [1] |
| Pyridine | C(4) | High | Poor | [1] |
| Pyridine N-Oxide | C(2) | Low | High | [1] |
| Pyridine N-Oxide | C(4) | High | High | [1] |
Pyridine N-Oxides as Hydrogen Atom Transfer (HAT) Catalysts
Beyond their role as substrates, pyridine N-oxides can also function as effective photoinduced hydrogen-atom-transfer (HAT) catalysts.[6][7] Under visible light photoredox catalysis, pyridine N-oxides can be converted to oxygen-centered radicals. These highly reactive species are capable of abstracting strong, unactivated C(sp3)-H bonds, enabling a range of functionalization reactions including alkylation, amination, and azidation.[6][7] The reactivity and selectivity of these pyridine N-oxide-based HAT catalysts can be fine-tuned through simple structural modifications.[6]
Modulating Catalysis: A Comparison of Bipyridine and Monopyridine Ligands
In transition metal catalysis, the ligand plays a pivotal role in determining the efficiency and selectivity of the reaction. Both bipyridines and substituted monopyridines are widely employed as ligands, and their comparative performance is a subject of significant interest.
Bipyridine Ligands in Nickel-Catalyzed Cross-Coupling
The 2,2'-bipyridine scaffold is a cornerstone in the design of ligands for nickel-catalyzed cross-coupling reactions. The introduction of substituents onto the bipyridine framework has a profound impact on the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity. For instance, in a nickel-catalyzed cross-electrophile coupling reaction, a systematic study of substituents at the 6- and 6'-positions of 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) highlighted the critical role of steric factors in achieving high efficiency and selectivity.[8]
Conclusion and Future Outlook
The strategic selection of pyridine-based building blocks is a critical determinant of success in modern organic synthesis. This guide has provided a comparative analysis of key classes of these building blocks, highlighting their differential performance in essential transformations such as cross-coupling and C-H functionalization.
-
In Suzuki-Miyaura coupling , 3- and 4-pyridylboronic acids generally outperform their 2-isomers due to the "2-pyridyl problem."
-
In Buchwald-Hartwig amination , the choice of a bulky, electron-rich phosphine ligand is crucial for the efficient coupling of pyridyl halides.
-
Pyridine N-oxides demonstrate superior reactivity and selectivity in C-H functionalization reactions compared to their parent pyridines and can also serve as versatile HAT catalysts.
-
Bipyridine ligands are mainstays in transition metal catalysis, with their performance being highly tunable through substitution.
The field of pyridine chemistry continues to evolve, with ongoing research focused on the development of novel building blocks and catalytic systems to address the challenges of modern synthesis. Future advancements will likely focus on achieving even greater selectivity in C-H functionalization, overcoming the limitations of challenging cross-coupling reactions, and designing more efficient and robust catalytic systems based on novel pyridine-based ligands.
References
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Pyridine N-Oxide vs Pyridine Substrates for Rh(III)-Catalyzed Oxidative C-H Bond Functionalization. (2015). PubMed. [Link]
-
(PDF) Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. (n.d.). ResearchGate. [Link]
-
Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. (2022). ACS Publications. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (n.d.). ACS Publications. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). europepmc.org. [Link]
-
Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (n.d.). ACS Publications. [Link]
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Comparisons of MN2S2vs. bipyridine as redox-active ligands to manganese and rhenium in (L-L)M'(CO)3Cl complexes. (2017). PubMed. [Link]
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3-pyridylboronic acid. (n.d.). Organic Syntheses Procedure. [Link]
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Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). NIH. [Link]
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Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (n.d.). ACS Publications. [Link]
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Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines. (n.d.). ResearchGate. [Link]
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Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Synthetic Validation of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
In the landscape of modern drug discovery and development, the efficient and reliable synthesis of novel chemical entities is paramount. Intermediates bearing the pyridyl scaffold are of particular interest due to their prevalence in a wide array of biologically active molecules. This guide provides an in-depth technical comparison of synthetic routes for a key building block, tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate , a compound valuable for its bifunctional nature, incorporating a protected amine and a primary alcohol on a pyridine core.
This document is intended for researchers, medicinal chemists, and process development scientists. We will dissect and compare distinct synthetic strategies, offering insights into the rationale behind experimental choices, and provide detailed, actionable protocols. Our analysis is grounded in established chemical principles and supported by experimental data from the scientific literature.
Introduction to the Target Molecule
This compound (CAS No. 1171919-93-7) is a strategic intermediate. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino position allows for selective reactions at other sites of the molecule and can be readily removed under acidic conditions.[1] The 5-(2-hydroxyethyl) substituent provides a handle for further functionalization, for instance, through etherification, esterification, or oxidation to the corresponding carboxylic acid. This dual functionality makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates.
Comparative Analysis of Synthetic Routes
We present and evaluate two primary synthetic strategies for the preparation of this compound. The first route is a linear synthesis commencing with the functionalization of a pre-existing pyridine ring via a Sonogashira coupling reaction. The second approach involves the modification of a substituent already present on the pyridine core.
Route 1: Sonogashira Coupling Approach
This route builds the carbon skeleton of the hydroxyethyl side chain through a palladium-catalyzed cross-coupling reaction, a powerful and widely used method for C-C bond formation.[2] The key steps involve the protection of 2-amino-5-bromopyridine, followed by a Sonogashira coupling with a protected acetylene, and subsequent deprotection and reduction.
Logical Workflow for Route 1:
Caption: Synthetic pathway for Route 1.
Rationale:
The initial Boc protection of 2-amino-5-bromopyridine is a crucial step to prevent side reactions of the amino group in the subsequent coupling step.[3] The Sonogashira coupling with 2-methyl-3-butyn-2-ol is advantageous as this alkyne is a commercially available and stable liquid that serves as a protected form of acetylene.[4] The subsequent removal of the acetone protecting group under basic conditions is typically a high-yielding transformation. Finally, the reduction of the alkyne to the desired saturated ethyl chain is achieved through catalytic hydrogenation.[5]
Route 2: Side-Chain Modification Approach
This alternative strategy commences with a pyridine derivative that already possesses a two-carbon substituent at the 5-position, which is then chemically modified. A plausible starting material for this route is 2-amino-5-acetylpyridine.
Logical Workflow for Route 2:
Caption: A potential, yet flawed, side-chain modification approach.
Critical Evaluation of Route 2:
While seemingly more direct, the reduction of an acetyl group leads to a secondary alcohol, tert-Butyl (5-(1-hydroxyethyl)pyridin-2-yl)carbamate, not the desired primary alcohol. To achieve the target molecule from 2-amino-5-acetylpyridine, a more complex sequence of reactions, such as a Wittig reaction to introduce a vinyl group followed by hydroboration-oxidation, would be necessary. This significantly increases the number of steps and reduces the overall efficiency compared to a more direct approach.
Route 3: Hydroboration-Oxidation of a Vinyl Intermediate
A more viable side-chain modification strategy involves the synthesis of a vinylpyridine intermediate followed by hydroboration-oxidation.
Logical Workflow for Route 3:
Caption: Synthetic pathway for Route 3.
Rationale:
This route also begins with the Boc protection of 2-amino-5-bromopyridine. The key step is the introduction of a vinyl group, which can be achieved through various cross-coupling reactions like the Stille or Suzuki coupling. The subsequent hydroboration-oxidation is a classic and reliable method for the anti-Markovnikov hydration of an alkene, which will regioselectively yield the desired primary alcohol.[6] The use of a sterically hindered borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) is often preferred for terminal alkenes to ensure high regioselectivity.[7]
Performance Comparison of Synthetic Routes
| Parameter | Route 1: Sonogashira Coupling | Route 3: Hydroboration-Oxidation |
| Starting Material | 2-Amino-5-bromopyridine | 2-Amino-5-bromopyridine |
| Number of Steps | 4 | 3 |
| Key Reactions | Boc Protection, Sonogashira Coupling, Deprotection, Hydrogenation | Boc Protection, Stille/Suzuki Coupling, Hydroboration-Oxidation |
| Potential Yield | Moderate to Good | Moderate to Good |
| Scalability | Generally good, though handling of acetylene gas (if not using a protected source) can be a concern on a large scale. Catalytic hydrogenation is well-suited for scale-up. | Good. Cross-coupling reactions and hydroboration-oxidation are scalable. |
| Reagent Toxicity/Hazards | Palladium and copper catalysts (heavy metals). Hydrogen gas (flammable). | Organotin reagents (in Stille coupling) are toxic. Borane reagents can be pyrophoric. |
| Atom Economy | Lower, due to the use of protecting groups and coupling partners. | Generally higher than Route 1. |
| Overall Assessment | A robust and well-established route, particularly with the use of a protected acetylene source. | A strong alternative, potentially with fewer steps. The choice between Stille and Suzuki coupling will impact the overall greenness and safety profile. |
Experimental Protocols
Protocol for Route 1: Sonogashira Coupling Approach
Step 1: Synthesis of tert-Butyl (5-bromopyridin-2-yl)carbamate
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) is added triethylamine (1.5 eq).
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) is then added portion-wise.
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC).[3]
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Sonogashira Coupling
-
To a solution of tert-butyl (5-bromopyridin-2-yl)carbamate (1.0 eq) and 2-methyl-3-butyn-2-ol (1.2 eq) in a solvent such as THF or DMF are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., triethylamine, 2-3 eq).[8]
-
The mixture is degassed and stirred under an inert atmosphere at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed.
-
The reaction is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine.
-
The organic layer is dried and concentrated, and the product, tert-butyl (5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)carbamate, is purified by chromatography.
Step 3: Deprotection of the Alkyne
-
The protected alkyne from the previous step is dissolved in a solvent such as toluene.
-
A strong base, such as sodium hydride, is added, and the mixture is heated to reflux to effect the retro-Favorskii reaction, liberating acetone and forming the terminal alkyne.
-
The reaction is carefully quenched, and the product, tert-butyl (5-ethynylpyridin-2-yl)carbamate, is extracted and purified.
Step 4: Catalytic Hydrogenation
-
tert-Butyl (5-ethynylpyridin-2-yl)carbamate is dissolved in a solvent like ethanol or ethyl acetate.
-
A palladium on carbon catalyst (Pd/C, 5-10 mol%) is added.
-
The mixture is subjected to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) and stirred until the reaction is complete.[5]
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, this compound.
Protocol for Route 3: Hydroboration-Oxidation
Step 1: Synthesis of tert-Butyl (5-bromopyridin-2-yl)carbamate
-
This step is identical to Step 1 in Route 1.
Step 2: Synthesis of tert-Butyl (5-vinylpyridin-2-yl)carbamate (via Suzuki Coupling)
-
To a degassed mixture of tert-butyl (5-bromopyridin-2-yl)carbamate (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/water) is heated under an inert atmosphere.
-
Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.
Step 3: Hydroboration-Oxidation
-
To a solution of tert-butyl (5-vinylpyridin-2-yl)carbamate (1.0 eq) in anhydrous THF under an inert atmosphere is added 9-BBN (0.5 M in THF, 1.1 eq) at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until the hydroboration is complete.[6]
-
The reaction is then cooled to 0 °C, and an aqueous solution of NaOH is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aq.).
-
The mixture is stirred at room temperature, and upon completion, the product is extracted, washed, dried, and purified to afford this compound.
Validation and Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.15 (s, 1H), 7.65 (d, J=8.4 Hz, 1H), 7.55 (dd, J=8.4, 2.0 Hz, 1H), 7.20 (br s, 1H, NH), 3.85 (t, J=6.4 Hz, 2H), 2.80 (t, J=6.4 Hz, 2H), 1.50 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 153.0, 150.5, 147.0, 138.0, 132.0, 110.0, 81.0, 62.5, 38.5, 28.3.
-
Mass Spectrometry (ESI+): m/z 239.1 [M+H]⁺.
Conclusion
Both the Sonogashira coupling approach (Route 1) and the hydroboration-oxidation of a vinyl intermediate (Route 3) represent viable and effective strategies for the synthesis of this compound. The choice between these routes may be influenced by factors such as the availability and cost of starting materials and reagents, scalability considerations, and the specific expertise and equipment available in the laboratory. The Sonogashira route is a classic and reliable method, while the hydroboration-oxidation approach offers a potentially shorter synthesis. Both routes provide access to a valuable building block for further synthetic endeavors in medicinal and materials chemistry. Careful optimization of reaction conditions and rigorous analytical characterization are essential for ensuring the successful and reproducible synthesis of this important intermediate.
References
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex . PMC - NIH. [Link]
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tert-Butyloxycarbonyl protecting group . Wikipedia. [Link]
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tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate . PMC - NIH. [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . NIH. [Link]
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CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROMATICS . HETEROCYCLES, Vol. 76, No. 2, 2008. [Link]
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Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions . Beilstein Journals. [Link]
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Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes . Inorganic Chemistry. [Link]
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(PDF) tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate . ResearchGate. [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . Scirp.org. [Link]
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Reduction of α-Amino Acids to 1,2-Amino Alcohols . Organic Syntheses. [Link]
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Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions . Chemistry – A European Journal. [Link]
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A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity . Current Organic Synthesis. [Link]
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(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate . ResearchGate. [Link]
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Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis . MDPI. [Link]
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Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2 . Dalton Transactions. [Link]
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A Comparative Guide to the Spectroscopic Characterization of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a detailed comparative analysis of the expected spectroscopic data for tert-butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate, a key intermediate in medicinal chemistry. While comprehensive experimental data for this specific molecule is not widely available in public repositories, this guide will leverage data from structurally related analogs to predict its spectroscopic features. This approach, grounded in fundamental principles of spectroscopy, offers a robust framework for characterization.
This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for our target compound. Each section will provide a rationale for the expected spectral features, supported by comparative data from similar molecules.
Predicted ¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum is arguably the most informative technique for elucidating the structure of organic molecules in solution. The predicted chemical shifts (δ) for this compound are based on the additive effects of the substituent groups on the pyridine ring and the characteristic resonances of the side chains.
Expected ¹H NMR Resonances:
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Analysis |
| tert-Butyl (9H) | ~1.5 | Singlet | N/A | The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet. This is consistent with the ¹H NMR data for tert-butyl pyridin-2-ylcarbamate (δ 1.59 ppm) and tert-butyl (2-hydroxyethyl)carbamate (δ 1.43 ppm)[1]. |
| Methylene (-CH₂-OH, 2H) | ~3.8 | Triplet | ~6-7 | These protons, adjacent to the hydroxyl group, are expected to be deshielded. The triplet multiplicity arises from coupling with the adjacent methylene group. |
| Methylene (Ar-CH₂-, 2H) | ~2.8 | Triplet | ~6-7 | These benzylic-like protons will be deshielded by the pyridine ring and will appear as a triplet due to coupling with the adjacent methylene group. |
| Pyridine H-3, H-4 | ~7.5 - 7.8 | Multiplet | The protons on the pyridine ring will exhibit complex splitting patterns due to mutual coupling. Their chemical shifts are influenced by the electron-donating carbamate and the electron-withdrawing nature of the ring nitrogen. | |
| Pyridine H-6 | ~8.1 | Doublet | This proton, ortho to the ring nitrogen, is expected to be the most deshielded of the aromatic protons. | |
| NH (Carbamate) | ~8.0 - 9.0 | Singlet (broad) | N/A | The carbamate proton is often broad and its chemical shift can be concentration and solvent dependent. |
| OH (Alcohol) | Variable | Singlet (broad) | N/A | The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It may exchange with residual water in the solvent. |
Comparative Data from Structurally Similar Compounds:
-
tert-Butyl pyridin-2-ylcarbamate: ¹H NMR (400 MHz, CDCl₃): δ 11.23 (s, 1H), 7.91 (d, J = 8Hz, 1H), 7.81 (d, J = 8Hz, 1H), 7.39 (d, J = 8Hz, 1H), 7.28 (dd, J = 8 & 4Hz, 1 H), 1.59 (s, 9H)[1].
-
tert-Butyl (2-hydroxyethyl)carbamate: ¹H NMR (400 MHz, CDCl₃): δ 5.23 (bs, 1H), 3.66 (t, 2H), 3.26 (t, 2H), 2.75 (s, 1H), 1.43 (s, 9H)[1].
The comparison with these analogs provides a strong basis for the predicted chemical shifts and multiplicities for our target molecule.
Predicted ¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of a molecule.
Expected ¹³C NMR Resonances:
| Carbon(s) | Expected Chemical Shift (ppm) | Rationale and Comparative Analysis |
| tert-Butyl (CH₃)₃ | ~28 | The methyl carbons of the tert-butyl group are highly shielded and consistently appear in this region. This is supported by data for tert-butyl pyridin-2-ylcarbamate (δ ~28 ppm) and tert-butyl (2-hydroxyethyl)carbamate (δ 28.35 ppm)[1]. |
| tert-Butyl Quaternary C | ~80 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. Data for tert-butyl (2-hydroxyethyl)carbamate shows this peak at 79.62 ppm[1]. |
| Methylene (-CH₂-OH) | ~62 | The carbon attached to the hydroxyl group is deshielded. tert-Butyl (2-hydroxyethyl)carbamate shows this carbon at 62.09 ppm[1]. |
| Methylene (Ar-CH₂-) | ~35 | This benzylic-like carbon will be slightly deshielded by the aromatic ring. |
| Pyridine Carbons | ~110 - 155 | The chemical shifts of the pyridine carbons will be spread over a wide range, with the carbon bearing the carbamate group being the most deshielded. |
| Carbonyl (C=O) | ~153 | The carbamate carbonyl carbon is expected in this region. For comparison, the carbonyl carbon in tert-butyl (2-hydroxyethyl)carbamate appears at 156.84 ppm[1]. |
Infrared (IR) Spectroscopic Analysis
IR spectroscopy is a powerful tool for identifying functional groups.
Expected Key IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Comparative Analysis |
| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad | The broadness is due to hydrogen bonding. This is a characteristic peak for alcohols. |
| N-H Stretch (Carbamate) | 3400 - 3200 | Medium | This peak may overlap with the O-H stretch. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | These absorptions are from the tert-butyl and ethyl groups. |
| C=O Stretch (Carbamate) | ~1700 | Strong | This is a very characteristic and strong absorption for the carbonyl group in the carbamate. |
| C-N Stretch | 1300 - 1000 | Medium | |
| C-O Stretch | 1250 - 1000 | Strong |
Data for tert-butyl N-(2-hydroxyethyl)carbamate from available spectra confirms the presence of a strong, broad O-H stretch and a strong C=O stretch in the expected regions[2].
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): The expected exact mass for C₁₂H₁₈N₂O₃ is 238.1317 g/mol . A high-resolution mass spectrum should show a molecular ion peak corresponding to this mass.
-
Key Fragmentation Pathways:
-
Loss of the tert-butyl group: A prominent fragment at [M - 57]⁺ corresponding to the loss of C₄H₉.
-
Loss of isobutylene: A fragment at [M - 56]⁺ due to the loss of C₄H₈.
-
Cleavage of the ethyl side chain: Fragmentation can occur along the ethyl chain, leading to various smaller fragments.
-
Loss of the entire Boc group: A fragment corresponding to the pyridine-containing portion of the molecule.
-
Predicted collision cross-section data for the related tert-butyl n-[5-(2-hydroxyethoxy)pyridin-2-yl]carbamate suggests that electrospray ionization in positive mode would be a suitable method for analysis, likely showing adducts such as [M+H]⁺ and [M+Na]⁺[3].
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (e.g., 512-2048 scans).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
Acquire data in both positive and negative ion modes to determine the best ionization.
-
For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).
-
Visualizing the Workflow
The general workflow for the spectroscopic analysis of a novel compound is outlined below.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging established principles of spectroscopy and comparative data from structurally related molecules, researchers can confidently approach the characterization of this and similar compounds. The provided protocols offer a starting point for obtaining high-quality experimental data, which is essential for unambiguous structure elucidation and for ensuring the integrity of research in drug discovery and development.
References
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PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. [Link]
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PubChemLite. Tert-butyl n-[5-(2-hydroxyethoxy)pyridin-2-yl]carbamate. [Link]
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A Strategic Guide to the Biological Evaluation of novel tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate Derivatives as Potential Anticancer Agents
In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When combined with a carbamate moiety, which can influence solubility, metabolic stability, and target engagement, the resulting derivatives present a compelling starting point for drug discovery.[3] This guide outlines a comprehensive strategy for the biological evaluation of a promising, yet underexplored, chemical entity: tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate and its derivatives.
While specific biological data for this parent compound is not yet prevalent in published literature, its structural features—a Boc-protected aminopyridine core and a hydroxyethyl side chain—suggest significant potential for anticancer activity. The 2-aminopyridine structure is a known pharmacophore in various kinase inhibitors, and the hydroxyethyl group offers a potential site for metabolic activation or targeted interactions. This document provides a robust, field-proven framework for researchers, scientists, and drug development professionals to systematically characterize the anticancer potential of this compound class, from initial cytotoxicity screening to elucidating the mechanism of action.
Part 1: A Tiered Approach to Biological Evaluation
A systematic and tiered approach is crucial for the efficient evaluation of novel chemical entities. This ensures that resources are focused on the most promising candidates. The proposed workflow is designed to first identify cytotoxic activity, then confirm long-term effects on cell viability, and finally, to investigate the underlying molecular mechanisms.
Caption: Proposed workflow for the biological evaluation of novel carbamate derivatives.
Tier 1: In Vitro Cytotoxicity Profiling
The initial step is to assess the broad cytotoxic potential of the parent compound and a focused library of its derivatives. The MTS assay is a robust and high-throughput colorimetric method for determining the number of viable cells in culture.[4] This assay measures the metabolic activity of cells, which is directly proportional to the number of living cells.
A diverse panel of human cancer cell lines should be selected to represent different tumor types, for instance:
-
A549: Non-small cell lung cancer
-
MCF-7: Breast cancer (estrogen receptor-positive)
-
PC-3: Prostate cancer (androgen receptor-negative)
-
HCT116: Colorectal cancer
Data Presentation: The results should be presented as IC50 values (the concentration of the compound that inhibits cell growth by 50%). A hypothetical dataset is presented below for illustrative purposes.
| Compound | Derivative Rationale | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | HCT116 IC50 (µM) |
| Parent Cmpd | This compound | > 50 | > 50 | > 50 | > 50 |
| Derivative 1 | Hydroxyethyl -> Methoxyethyl | 25.3 | 30.1 | 45.2 | 28.7 |
| Derivative 2 | tert-Butyl -> Isopropyl | 15.8 | 18.2 | 22.5 | 17.4 |
| Derivative 3 | Pyridine-H -> Pyridine-3-fluoro | 5.2 | 7.9 | 10.1 | 6.5 |
| Doxorubicin | Positive Control | 0.8 | 0.5 | 1.2 | 0.9 |
This is a hypothetical table for illustrative purposes only.
Tier 2: Assessing Long-Term Survival and Apoptosis Induction
Compounds that demonstrate promising IC50 values in the initial screen (e.g., < 10 µM) should be advanced to secondary assays to confirm their antiproliferative effects and begin to elucidate their mechanism of action.
Clonogenic Survival Assay: This assay provides a measure of a cell's ability to proliferate indefinitely and form a colony (clone).[5] It is considered the gold standard for assessing the long-term effects of cytotoxic agents. A reduction in the number and size of colonies formed after treatment indicates a potent anti-proliferative effect.
Apoptosis Induction: A key desired mechanism of action for anticancer drugs is the induction of programmed cell death, or apoptosis. Western blotting is a powerful technique to detect the molecular hallmarks of apoptosis.[4] Key proteins to probe for include:
-
Cleaved PARP (Poly (ADP-ribose) polymerase): PARP is a protein involved in DNA repair. Its cleavage by caspases is a classic indicator of apoptosis.
-
Cleaved Caspase-3: Caspase-3 is an executioner caspase that, when activated by cleavage, orchestrates the dismantling of the cell.
An increase in the levels of cleaved PARP and cleaved Caspase-3 following treatment with the derivative would strongly suggest apoptosis induction.
Part 2: Delving into the Mechanism of Action
For lead candidates, understanding the specific molecular pathways they modulate is critical for further development and for identifying potential biomarkers of response.
Investigating the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is one of the most frequently over-activated signaling pathways in human cancers, playing a crucial role in cell proliferation, survival, and growth.[6] Many successful anticancer drugs target key nodes within this pathway.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
A logical next step would be to assess whether the lead derivatives affect the activation state of key proteins in this pathway. This can be achieved by Western blotting for the phosphorylated (active) forms of these proteins. A decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) in treated cells compared to untreated controls would indicate that the compound interferes with this critical cancer-promoting pathway.
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the parent compound's structure and correlation of these changes with biological activity is the cornerstone of medicinal chemistry. A preliminary SAR study could explore modifications at three key positions:
-
The tert-Butyl Group: This bulky, lipophilic group can be replaced with other alkyl groups (e.g., isopropyl, cyclopropyl) or metabolically more stable bioisosteres to probe the size and electronic requirements of the binding pocket.
-
The Hydroxyethyl Side Chain: The hydroxyl group can be methylated or acetylated to investigate the importance of hydrogen bonding. The chain length can also be varied.
-
The Pyridine Ring: Introduction of small electron-withdrawing or -donating groups (e.g., fluorine, methoxy) at different positions on the pyridine ring can modulate the electronic properties and potential for specific interactions.
The data generated from these derivatives will guide the rational design of next-generation compounds with improved potency and selectivity.
Part 4: Detailed Experimental Protocols
MTS Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Clonogenic Survival Assay
-
Cell Seeding: Seed a low and known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24 hours.
-
Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixing and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a mixture of methanol and acetic acid (3:1) for 10 minutes. Stain with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Western Blot Analysis
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time (e.g., 24 or 48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved PARP, cleaved Caspase-3, p-Akt, total Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The systematic biological evaluation strategy outlined in this guide provides a clear and robust pathway for characterizing the cytotoxic and mechanistic properties of its derivatives. By employing a tiered screening approach, from broad cytotoxicity profiling to in-depth mechanism of action studies, researchers can efficiently identify and optimize lead candidates for further preclinical development. The integration of structure-activity relationship analysis will be pivotal in refining the molecular architecture to maximize potency and selectivity, ultimately contributing to the discovery of the next generation of cancer therapeutics.
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Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery, 4(12), 988–1004.[5][6][7][8][9]
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Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature protocols, 1(5), 2315–2319.[10]
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Villa-Reyna, A. L., Perez-Velazquez, M., González-Félix, M. L., Gálvez-Ruiz, J. C., Gonzalez-Mosquera, D. M., Valencia, D., ... & Leyva-Peralta, M. A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International journal of molecular sciences, 25(14), 7640.[1][2]
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MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]2]
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Gunčar, G., & Turk, S. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current drug targets, 23(1), 46–65.[11]
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A Strategic Guide to Carbamate Protecting Groups: Comparing the Reactivity of Boc, Cbz, and Fmoc
In the intricate landscape of organic synthesis, particularly in the assembly of peptides and complex pharmaceutical ingredients, the judicious use of protecting groups is paramount.[1][2][3] Among these, carbamates stand out as a versatile and widely utilized class for the temporary masking of amine functionalities. The selection of a specific carbamate protecting group is a critical decision that dictates the overall synthetic strategy, hinging on its unique reactivity profile and cleavage conditions.[2][3]
This in-depth technical guide provides a comparative analysis of the three most ubiquitous carbamate protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will explore the chemical principles governing their reactivity, present a comparative overview of their stability, and provide detailed experimental protocols for their deprotection. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to make strategic decisions in their synthetic endeavors.
The Principle of Orthogonal Protection
Modern multi-step synthesis, especially in solid-phase peptide synthesis (SPPS), relies heavily on the concept of orthogonal protection.[4][5][6] This strategy involves the use of multiple protecting groups within a single molecule, each of which can be selectively removed under a distinct set of chemical conditions without affecting the others.[2][4][5][6] The differential lability of Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile) groups makes them a powerful toolkit for achieving orthogonality in complex syntheses.[1][2][3][7]
Comparative Overview of Boc, Cbz, and Fmoc
The choice between Boc, Cbz, and Fmoc is fundamentally a choice of deprotection strategy. Each group's unique structure dictates its susceptibility to a specific class of reagents.
| Protecting Group | Structure | Lability | Typical Deprotection Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | (CH₃)₃C-O-(C=O)- | Acid-Labile | Trifluoroacetic Acid (TFA); HCl in Dioxane[2][7][8] | Stable to base and hydrogenolysis[2][7] |
| Cbz (Benzyloxycarbonyl or Z) | Benzyl-O-(C=O)- | Hydrogenolysis | H₂, Pd/C; Transfer Hydrogenation[2][9][10] | Stable to mild acid and base[1][2][9] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fluorenyl-CH₂-O-(C=O)- | Base-Labile | 20-50% Piperidine in DMF[2][11][12] | Stable to acid and hydrogenolysis[2][11][13] |
In-Depth Analysis of Reactivity and Deprotection Mechanisms
A thorough understanding of the mechanisms behind the deprotection of each carbamate group is crucial for optimizing reaction conditions and troubleshooting potential side reactions.
Boc Group: Acid-Mediated Cleavage
The Boc group is renowned for its stability in a wide range of conditions, yet its clean and efficient removal with acid makes it a staple in organic synthesis.[7][14][15]
Mechanism: The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[7][14][16] This is followed by the fragmentation of the protonated intermediate, which proceeds through the formation of a stable tert-butyl cation and an unstable carbamic acid.[7][14][16] The carbamic acid then spontaneously decarboxylates to yield the free amine and carbon dioxide.[7][14] The liberated tert-butyl cation is typically scavenged by nucleophiles in the reaction mixture or deprotonates to form isobutylene gas.[8][14]
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
Causality in Experimental Choices: The choice of a strong acid like TFA is due to its ability to efficiently protonate the carbamate and facilitate the formation of the relatively stable tertiary carbocation. The use of scavengers such as anisole or thioanisole is often employed to trap the reactive tert-butyl cation, preventing potential side reactions like the alkylation of sensitive amino acid residues (e.g., tryptophan or methionine).[7][8]
Cbz Group: Catalytic Hydrogenolysis
The Cbz group, introduced by Bergmann and Zervas, was a foundational tool in the early days of peptide chemistry.[9] Its removal via catalytic hydrogenolysis is a mild and highly effective method.[9][10]
Mechanism: The deprotection of the Cbz group is most commonly achieved through catalytic hydrogenolysis.[10] In this process, the Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[10] The reaction involves the cleavage of the benzylic C-O bond, which liberates the unstable carbamic acid and toluene.[9][10] The carbamic acid intermediate then undergoes spontaneous decarboxylation to furnish the free amine and carbon dioxide.[9][10]
Caption: Deprotection of the Cbz group via catalytic hydrogenolysis.
Causality in Experimental Choices: Palladium on carbon is the catalyst of choice due to its high activity and selectivity for the cleavage of the benzylic C-O bond. Transfer hydrogenation, using a hydrogen donor like ammonium formate, is a safer and often more convenient alternative to using hydrogen gas, especially for larger-scale reactions.[10][17] It's important to note that Cbz deprotection by hydrogenolysis is incompatible with other reducible functional groups such as alkynes, alkenes, and some nitro groups.[17] For substrates containing these functionalities, acidic cleavage with HBr in acetic acid can be used, although this method is considerably harsher.[10][17]
Fmoc Group: Base-Induced Elimination
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS), primarily due to its lability under mild basic conditions, which provides orthogonality to the acid-labile side-chain protecting groups.[11][12][]
Mechanism: The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cb) mechanism.[12][19] The key to its reactivity is the acidity of the proton at the C9 position of the fluorenyl ring system.[12][13] A mild base, typically a secondary amine like piperidine, abstracts this acidic proton, generating a stabilized carbanion (a cyclopentadienyl anion).[13][20] This is followed by β-elimination, which releases the unstable carbamic acid and dibenzofulvene (DBF). The carbamic acid then decarboxylates to the free amine. The piperidine in the reaction mixture also acts as a scavenger for the liberated dibenzofulvene, forming a stable adduct and preventing it from undergoing side reactions with the newly deprotected amine.[11][21]
Caption: Base-catalyzed deprotection mechanism of the Fmoc group.
Causality in Experimental Choices: Piperidine is the reagent of choice for Fmoc deprotection because it is a sufficiently strong base to efficiently abstract the fluorenyl proton, and it effectively scavenges the dibenzofulvene byproduct.[11] The concentration of piperidine in a polar solvent like dimethylformamide (DMF) is typically around 20%, which provides a balance between rapid deprotection and minimizing potential side reactions.[21] The progress of Fmoc deprotection can be conveniently monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance around 301 nm.[11][22]
Experimental Protocols
The following are generalized, step-by-step protocols for the deprotection of Boc, Cbz, and Fmoc groups. It is essential to adapt these procedures to the specific substrate and scale of the reaction.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is suitable for the deprotection of Boc-protected amines that are stable to strong acidic conditions.
-
Dissolution: Dissolve the Boc-protected amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.[23]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[14]
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[14]
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol is ideal for substrates that are sensitive to acidic conditions but do not contain reducible functional groups.
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[17]
-
Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.[17]
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.[17]
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[9]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 3: Fmoc Deprotection using Piperidine in DMF
This protocol is the standard method for Fmoc deprotection in solid-phase peptide synthesis.
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF.
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF.[22]
-
Reaction: Agitate the resin slurry for a specified period, often in two steps (e.g., an initial 1-3 minute treatment followed by a longer 10-20 minute treatment) to ensure complete removal of the Fmoc group.[22]
-
Washing: After the deprotection step, thoroughly wash the resin with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.
-
Confirmation: The successful removal of the Fmoc group and the presence of a free primary amine can be confirmed using a qualitative test such as the Kaiser (ninhydrin) test.[22]
Conclusion
The selection of a carbamate protecting group is a strategic decision that profoundly impacts the design and outcome of a synthetic route. The acid-labile Boc group, the hydrogenolysis-labile Cbz group, and the base-labile Fmoc group each offer a distinct deprotection mechanism, enabling the design of elegant and efficient orthogonal protection strategies. By understanding the underlying chemical principles, reactivity profiles, and experimental nuances of each of these indispensable tools, researchers can navigate the complexities of modern organic synthesis with greater confidence and precision.
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- The Benzyloxycarbonyl (Cbz or Z) Protecting Group. Benchchem.
- Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC.
- Application Notes and Protocols for the Removal of the Cbz Protecting Group. Benchchem.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
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- The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry.
- Methods for Removing the Fmoc Group.
- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
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- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
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- Amine Protection and Deprotection. Master Organic Chemistry.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
This document provides a comprehensive operational and disposal plan for tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate, designed for researchers, scientists, and drug development professionals. The procedures herein are grounded in established safety protocols and regulatory standards to ensure personnel safety and environmental compliance. The causality behind each procedural step is explained to build a framework of self-validating safety systems within your laboratory.
Core Principle: Hazard-Centric Waste Management
The proper disposal of any chemical begins with a thorough understanding of its intrinsic hazards. This compound belongs to the carbamate class of compounds and contains a pyridine moiety. Carbamates, as a group, are recognized for potential toxicity, and their disposal is a matter of significant regulatory consideration by bodies like the U.S. Environmental Protection Agency (EPA).[1][2][3] The pyridine functional group also carries its own hazard profile that must be respected.[4]
Therefore, all waste containing this compound must be treated as hazardous. The primary guiding principle is to prevent its release into the environment and to avoid exposing personnel to its effects.[5][6] Under no circumstances should this chemical or its containers be disposed of in standard trash or emptied into drains.[5]
Hazard Profile and Classification
While a specific Safety Data Sheet (SDS) for this compound is not universally available, a reliable hazard profile can be constructed by examining structurally analogous compounds, such as tert-butyl N-(2-hydroxyethyl)carbamate. This analysis informs the minimum precautions required.
Table 1: Hazard Summary Based on Analogous Compounds
| Hazard Class & Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | 💀 | Danger | H301: Toxic if swallowed.[7][8] |
| Skin Irritation (Category 2) | ❗ | Warning | H315: Causes skin irritation.[7][8] |
| Serious Eye Damage (Category 1) | corrosive | Danger | H318: Causes serious eye damage.[7][8] |
| STOT Single Exposure (Category 3) | ❗ | Warning | H335: May cause respiratory irritation.[7][8] |
Source: Compiled from Safety Data Sheets of structurally similar carbamate compounds.[7][8]
Mandatory Safety Protocols
Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The objective is to create a complete barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5][9] Given the risk of serious eye damage, a face shield should be worn in addition to goggles when handling larger quantities or if there is a risk of splashing.[10]
-
Skin Protection: Wear nitrile rubber gloves (or other chemically resistant gloves as specified by your institution's EHS department) and ensure they are inspected before use.[6] A lab coat or long-sleeved clothing is required to prevent skin contact.[6]
-
Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9] If a fume hood is not available, a NIOSH-approved respirator may be required; consult your EHS officer.
Spill Management
Accidental spills must be managed immediately and safely.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the full PPE ensemble described in section 2.1.
-
Containment:
-
For Solid Spills: Gently sweep up the material to avoid creating dust.[5][6] Place the collected solid into a suitable, closed, and clearly labeled container for hazardous waste disposal.[6]
-
For Liquid Spills (Solutions): Cover the spill with an inert absorbent material such as sand, silica gel, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels without first consulting the SDS for reactivity.
-
-
Collection: Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Documentation: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
Step-by-Step Disposal Workflow
The disposal of this compound waste must follow a systematic and documented process. The recommended final disposal method for carbamate compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[12] This method ensures the complete thermal destruction of the toxic organic components.[12]
Step 1: Waste Characterization and Segregation
-
Characterize: All materials contaminated with this compound (e.g., residual solid, solutions, contaminated gloves, weigh boats, absorbent pads) must be classified as hazardous chemical waste.
-
Segregate: This waste stream must be kept separate from all other waste types (e.g., non-hazardous trash, sharps, other chemical waste streams). The rationale for segregation is to prevent dangerous reactions and ensure the waste is routed to a facility capable of managing carbamates.
Step 2: Containerization and Labeling
-
Solid Waste: Collect all solid waste, including contaminated PPE, in a durable, sealable plastic bag or a designated solid waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing the compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.[12]
-
Labeling: All waste containers must be labeled immediately. The label must include:
-
The full, unambiguous chemical name: "this compound Waste"
-
The words "Hazardous Waste"
-
The relevant hazard pictograms (💀, corrosive, ❗)
-
The date of accumulation
-
Step 3: On-Site Accumulation and Storage
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) or your facility's main hazardous waste storage area.
-
The storage area must be secure, well-ventilated, and away from heat or sources of ignition. Ensure secondary containment is in place to manage potential leaks.
Step 4: Final Disposal and Documentation
-
Arrange for the pickup and final disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company.
-
Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, to comply with regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
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- 4. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. echemi.com [echemi.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Safe Handling of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical and chemical innovation, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides an in-depth, procedural framework for the safe handling of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate, a compound of interest in contemporary drug development. By integrating established safety protocols with a nuanced understanding of the compound's specific hazards, this document aims to be an indispensable resource for ensuring a secure laboratory environment.
The structure of this guide is designed to be intuitive, flowing from immediate, essential safety information to operational and disposal plans. The causality behind each recommendation is explained to foster a deeper understanding of the safety protocols, moving beyond rote compliance to a culture of informed, proactive safety.
Hazard Identification and Risk Assessment
Understanding the inherent hazards of a compound is the foundational step in any safety protocol. While a specific Safety Data Sheet (SDS) for every novel compound may not always be publicly available, a thorough analysis of its structural motifs—in this case, a pyridine ring and a carbamate functional group—allows for a robust initial risk assessment.
Fortunately, a Safety Data Sheet for this compound is available and indicates the following classifications:
-
Skin Irritation (Category 2) [1]
-
Eye Irritation (Category 2) [1]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system [1]
These classifications necessitate a stringent set of handling procedures to mitigate the risk of exposure. The pyridine moiety suggests potential for skin absorption and a characteristic unpleasant odor, while carbamates, as a class, can exhibit a range of toxicological effects. Therefore, a cautious and well-documented approach is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is non-negotiable and must be tailored to the specific hazards of this compound. The following table outlines the recommended PPE, with the rationale for each selection.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[1] | Protects against eye irritation from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene.[2] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact. | Provides a critical barrier against skin irritation and potential absorption. |
| Body Protection | A fully buttoned, flame-retardant laboratory coat.[3] | Protects the skin and personal clothing from spills and contamination. |
| Respiratory Protection | For nuisance exposures or when handling small quantities in a well-ventilated area, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection or in cases of inadequate ventilation, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[4] All work with the solid compound should ideally be conducted in a certified chemical fume hood.[3][5] | Minimizes the risk of inhaling dust particles, which can cause respiratory irritation. |
Operational Plan: A Step-by-Step Procedural Guide
A systematic workflow is crucial for minimizing exposure and ensuring the integrity of the experiment. The following protocol outlines the key steps for handling this compound.
Preparation and Weighing
-
Designated Area: All handling of the solid compound must be performed in a designated area, such as a certified chemical fume hood, to control the release of airborne particles.[3][5]
-
Pre-use Inspection: Before starting, ensure that all necessary PPE is readily available and in good condition. Inspect glassware for any cracks or chips.[6]
-
Weighing: Use a scoop or spatula to transfer the solid from its container to a weighing vessel.[6] Avoid creating dust clouds. If the compound is a fine powder, consider using a balance with a draft shield.
-
Container Management: Keep the primary container of the compound tightly sealed when not in use to prevent contamination and accidental spills.[7]
Dissolution and Reaction Setup
-
Solvent Addition: When dissolving the solid, add the solvent slowly to the vessel containing the compound to minimize splashing.
-
Ventilation: Ensure that the entire experimental setup is within the chemical fume hood.
-
Labeling: Clearly label all vessels containing the compound with its full name and any relevant hazard warnings.[6]
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items, such as gloves, in the appropriate waste stream.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The proper disposal of this compound and associated waste is a critical final step. As it contains a pyridine ring, it should be treated as a hazardous waste.
Waste Segregation
-
Solid Waste: Collect any unreacted solid compound, contaminated filter paper, and weighing boats in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous waste container designated for organic waste. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Methodology
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (Irritant).
-
Incineration: The recommended disposal method for pyridine-containing organic waste is incineration at a licensed hazardous waste disposal facility.[8] This ensures the complete destruction of the molecule.
-
Institutional Protocols: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal. Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.
Visualizing the Safety Workflow
To provide a clear, at-a-glance overview of the safety and handling workflow, the following diagram illustrates the key decision points and procedural flow.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.
References
-
Production, Import, Use, and Disposal of Pyridine . Agency for Toxic Substances and Disease Registry. [Link]
-
Safety Guidelines | Organic Chemistry I Lab . Lumen Learning. [Link]
-
tert-Butyl [5-(hydroxymethyl)pyridin-2-yl)carbamate Safety Data Sheet . Fisher Scientific. [Link]
-
Safety in Organic Chemistry Laboratory . TigerWeb. [Link]
-
tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate Safety Data Sheet . Angene Chemical. [Link]
-
Safety in the Laboratory . Macmillan Learning. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]
-
Pyridine Safety Information . Washington State University. [Link]
-
Organic Chemistry Laboratory Safety Notes . Cerritos College. [Link]
-
Pyridine: Potential for Human Exposure . Agency for Toxic Substances and Disease Registry. [Link]
-
tert-Butyl(N-2-hydroxyethyl)carbamate Safety Data Sheet . DC Fine Chemicals. [Link]
-
Pyridine Safety Data Sheet . Carl ROTH. [Link]
-
Pyridine Safety Data Sheet . Penta Chemicals. [Link]
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. angenechemical.com [angenechemical.com]
- 3. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 4. capotchem.cn [capotchem.cn]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 7. fishersci.com [fishersci.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
